molecular formula C23H41N5O5S B1684671 Rebimastat CAS No. 259188-38-0

Rebimastat

Cat. No.: B1684671
CAS No.: 259188-38-0
M. Wt: 499.7 g/mol
InChI Key: GTXSRFUZSLTDFX-HRCADAONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rebimastat (also known as BMS-275291) is a second-generation, broad-spectrum matrix metalloproteinase inhibitor (MMPI) that was previously under investigation as an antineoplastic agent . It features a sulfhydryl-based mercaptoacyl group that acts as a zinc-binding pharmacophore, enabling it to selectively target and inhibit the catalytic zinc ion within the active site of several key MMPs . This compound demonstrates potent activity against MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, enzymes critically involved in the remodeling of the extracellular matrix (ECM) . By inhibiting these MMPs, this compound was designed to disrupt tumor-associated angiogenesis, limit local tumor invasion, and suppress the metastatic process . Its design as a "sheddase-sparing" inhibitor aimed to mitigate the musculoskeletal side effects that plagued earlier MMP inhibitor drug candidates . In clinical trials for conditions such as non-small cell lung cancer (NSCLC) and breast cancer, this compound was administered orally but its development was ultimately halted due to a lack of significant efficacy and dose-limiting adverse effects, including arthralgia (joint pain) and myalgia (muscle pain) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

259188-38-0

Molecular Formula

C23H41N5O5S

Molecular Weight

499.7 g/mol

IUPAC Name

(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide

InChI

InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1

InChI Key

GTXSRFUZSLTDFX-HRCADAONSA-N

SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Appearance

Solid powder

Other CAS No.

259188-38-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-275291
D-2163
N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide

Origin of Product

United States

Foundational & Exploratory

Rebimastat: A Technical Whitepaper on a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebimastat (BMS-275291) is a second-generation, non-hydroxamate, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) developed for the potential treatment of cancer.[1][2] As a sulfhydryl-based compound, its mechanism of action involves the chelation of the catalytic zinc ion within the active site of various MMPs, thereby inhibiting their enzymatic activity.[1] Preclinical studies demonstrated its potential to inhibit tumor growth, invasion, and angiogenesis.[2] However, clinical development was ultimately halted due to adverse effects and a lack of significant survival benefits in late-stage clinical trials.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] This ECM remodeling is integral to physiological processes such as wound healing and tissue development.[1] In the context of oncology, elevated MMP activity is associated with tumor progression, facilitating angiogenesis, invasion, and metastasis.[1] this compound was designed to counteract these processes by broadly inhibiting key MMPs involved in cancer pathology.[1]

Chemical Properties
  • IUPAC Name: (2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide[1]

  • Synonyms: BMS-275291[1]

  • Chemical Formula: C₂₃H₄₁N₅O₅S[1]

  • Molar Mass: 499.67 g·mol⁻¹[1]

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. Its sulfhydryl group binds to the zinc ion in the catalytic domain of the enzymes, a mechanism distinct from the hydroxamate-based MMP inhibitors.[1] This was intended to provide a "sheddase-sparing" effect, potentially reducing some of the side effects observed with earlier MMP inhibitors.[1] this compound has been shown to inhibit a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, and MMP-14.[1][3]

Preclinical Data

Preclinical evaluation of this compound demonstrated its potential as an anti-cancer agent. Key findings from in vivo and in vitro studies are summarized below.

In Vitro MMP Inhibition

Table 1: Inhibitory Profile of this compound

Matrix Metalloproteinase (MMP)Inhibition Status
MMP-1Inhibited[1]
MMP-2Inhibited[1]
MMP-3Inhibited[5]
MMP-7Inhibited[1]
MMP-8Inhibited[3]
MMP-9Inhibited[1]
MMP-13Inhibited[5]
MMP-14Inhibited[1]
In Vivo Anti-Angiogenic and Anti-Tumor Activity

Preclinical studies showcased this compound's ability to inhibit angiogenesis and tumor progression in a dose-dependent manner.[2] A key model used to demonstrate this was the in vivo Matrigel plug cell migration assay.[2] In this model, this compound was shown to reduce the migration of endothelial cells into a subcutaneously implanted Matrigel plug, a proxy for angiogenesis.[4] Furthermore, it demonstrated efficacy in inhibiting tumor metastasis in models such as the B16-BL6 metastatic melanoma cell line.[2]

Clinical Trials and Outcomes

This compound progressed to clinical trials for various cancers, including non-small-cell lung cancer and breast cancer.

Phase I Clinical Trial

A Phase I study in patients with advanced or metastatic cancer established a recommended Phase II dose of 1200 mg/day.[6] At this dose, the mean plasma concentration of this compound at trough surpassed the calculated in vitro IC80 for MMP-2 and IC90 for MMP-9.[6] The most common drug-related adverse events were mild to moderate and included joint toxicity (myalgia/arthralgia), rash, fatigue, headache, nausea, and taste change.[6] Notably, dose-limiting joint toxicity, a concern with earlier MMP inhibitors, was not observed.[6]

Table 2: Summary of Phase I Clinical Trial of this compound (BMS-275291)

ParameterFinding
Patient Population Advanced or metastatic cancer
Dose Escalation 600 to 2400 mg/day (once daily, oral)[6]
Recommended Phase II Dose 1200 mg/day[6]
Pharmacokinetics Trough plasma concentrations exceeded in vitro IC80 for MMP-2 and IC90 for MMP-9 at the recommended dose.[6]
Adverse Events (Drug-Related) Myalgia/arthralgia, rash, fatigue, headache, nausea, taste change (mild to moderate).[6]
Efficacy No objective tumor responses, but disease stabilization was observed in some patients.[6]
Phase III Clinical Trial in Non-Small-Cell Lung Cancer

A randomized, placebo-controlled Phase III trial evaluated the efficacy of this compound in combination with paclitaxel (B517696) and carboplatin (B1684641) in patients with advanced non-small-cell lung cancer. The study was terminated prematurely due to an interim analysis revealing no survival advantage and increased toxicity in the this compound arm.[3]

Table 3: Key Outcomes of the Phase III Clinical Trial in NSCLC

OutcomeThis compound + ChemotherapyPlacebo + Chemotherapy
Median Overall Survival 8.6 months[3]9.2 months[3]
Median Progression-Free Survival 4.9 months[3]5.3 months[3]
Response Rate 25.8%[3]33.7%[3]
Significant Adverse Events Increased flu-like symptoms, rash, hypersensitivity reactions, and febrile neutropenia.[3]

Experimental Protocols

The following sections detail representative protocols for key assays used in the evaluation of MMP inhibitors like this compound.

In Vitro MMP Inhibition Assay: Fluorogenic Substrate Method

This assay is used to determine the in vitro potency of a compound against a specific MMP.

Principle: A fluorogenic peptide substrate, which is a substrate for the target MMP, is used. The peptide contains a fluorescent reporter group and a quencher group. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

  • In the 96-well plate, add the recombinant MMP enzyme to each well (except for a no-enzyme control).

  • Add the diluted this compound solutions to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Angiogenesis Assay: Matrigel Plug Assay

This in vivo assay assesses the effect of a compound on the formation of new blood vessels.

Principle: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and injected subcutaneously into mice. The Matrigel forms a solid plug that becomes vascularized by the host's endothelial cells. The extent of this vascularization can be quantified to assess the anti-angiogenic effect of a test compound.

Materials:

  • Growth factor-reduced Matrigel

  • Pro-angiogenic factors (e.g., bFGF, VEGF)

  • This compound (for systemic or local administration)

  • Immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

  • Anesthetic

  • Syringes and needles

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Histology equipment and reagents (for immunohistochemistry)

Procedure:

  • Thaw Matrigel on ice.

  • On ice, mix the liquid Matrigel with pro-angiogenic factors. If testing local delivery, also mix in this compound at the desired concentration.

  • Anesthetize the mice.

  • Subcutaneously inject the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

  • If testing systemic delivery, administer this compound to the mice daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantification Method 1: Hemoglobin Content:

    • Homogenize the Matrigel plugs.

    • Measure the hemoglobin concentration in the homogenates using a hemoglobin quantification kit. The amount of hemoglobin is proportional to the number of red blood cells, and thus the extent of vascularization.

  • Quantification Method 2: Immunohistochemistry:

    • Fix the Matrigel plugs in formalin and embed in paraffin.

    • Section the plugs and perform immunohistochemical staining for an endothelial cell marker (e.g., CD31).

    • Quantify the microvessel density by microscopy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP-9 in Cancer Progression

MMP-9, a key target of this compound, plays a significant role in tumor invasion and metastasis. Its expression is regulated by various signaling pathways, and its activity leads to the degradation of the ECM, release of growth factors, and promotion of angiogenesis.

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF, FGF) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor ECM Extracellular Matrix Invasion_Metastasis Tumor Invasion & Metastasis ECM->Invasion_Metastasis Angiogenesis Angiogenesis ECM->Angiogenesis Receptor_TK Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor_TK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Receptor_TK->PI3K_AKT NF_kappaB NF-κB Pathway Cytokine_Receptor->NF_kappaB Transcription_Factors Transcription Factors (AP-1, NF-κB) RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT->Transcription_Factors NF_kappaB->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene MMP9_Protein MMP-9 (pro-enzyme) MMP9_Gene->MMP9_Protein Translation Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 Activation Active_MMP9->ECM Degradation This compound This compound This compound->Active_MMP9 Inhibition

Caption: Simplified signaling pathway for MMP-9 expression and activity in cancer.

Experimental Workflow for In Vitro MMP Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC50 value of an MMP inhibitor.

MMP_Inhibition_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Plate_Setup Plate Setup (96-well) Serial_Dilution->Plate_Setup Add_Enzyme Add MMP Enzyme Plate_Setup->Add_Enzyme Add_Inhibitor Add Inhibitor Dilutions Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (37°C) Add_Inhibitor->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Rates) Measure_Fluorescence->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

References

The Thiol Zinc-Binding Group of Rebimastat: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth investigation into the core functional element of Rebimastat (BMS-275291): its thiol-based zinc-binding group. This compound is a second-generation, broad-spectrum matrix metalloproteinase (MMP) inhibitor investigated for its antineoplastic properties.[1] Although its clinical development was halted due to adverse effects, the study of its mechanism of action offers valuable insights into the design of MMP inhibitors. This document details the quantitative inhibitory profile of this compound, the experimental protocols used to characterize its activity, and the critical signaling pathways it influences.

This compound and its Mechanism of Action

This compound was designed as a sulfhydryl-based MMP inhibitor, targeting the zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[2] In cancerous states, MMPs facilitate angiogenesis, tumor invasion, and metastasis.[2] this compound's therapeutic potential stemmed from its thiol (-SH) group, which acts as a potent zinc-binding group (ZBG). This group chelates the catalytic zinc (Zn²⁺) ion located within the active site of various MMPs, thereby inhibiting their enzymatic activity.[2]

The core inhibitory mechanism involves the coordination of the deprotonated thiolate anion (S⁻) with the Zn²⁺ ion in the MMP active site. This interaction blocks the catalytic machinery of the enzyme, preventing it from cleaving its natural substrates in the ECM.

Mechanism of Thiol-Based MMP Inhibition cluster_MMP MMP Active Site cluster_this compound This compound Zinc Catalytic Zn²⁺ Inhibition Inhibition of ECM Degradation Zinc->Inhibition Blocks Catalysis His1 Histidine His1->Zinc His2 Histidine His2->Zinc His3 Histidine His3->Zinc Rebimastat_mol This compound Scaffold Thiol Thiol Group (-SH) Rebimastat_mol->Thiol Thiol->Zinc Chelation

Mechanism of this compound's thiol group chelating the MMP active site zinc.

Quantitative Inhibitory Profile

This compound exhibits broad-spectrum inhibition against several MMPs. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for this compound against various MMP subtypes. This data is critical for understanding its potency and selectivity profile.

MMP SubtypeIC₅₀ (nM)Kᵢ (nM)
MMP-125-
MMP-2411.2
MMP-315739
MMP-925-
MMP-12-18
MMP-134-
Data sourced from "Challenges in Matrix Metalloproteinases Inhibition"[3]

Experimental Protocols

The characterization of MMP inhibitors like this compound relies on robust enzymatic assays. A widely used method is the Förster Resonance Energy Transfer (FRET)-based assay, which provides a sensitive and continuous measurement of enzyme activity.

Protocol: FRET-Based MMP Inhibition Assay

This protocol describes a typical procedure for determining the IC₅₀ value of a thiol-containing inhibitor like this compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • FRET peptide substrate (e.g., 5-FAM/QXL™520 based)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound (dissolved in an appropriate solvent like DMSO)

  • Known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the MMP enzyme is in its pro-form, activate it according to the manufacturer's instructions. This often involves incubation with APMA (4-aminophenylmercuric acetate).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer to create a range of concentrations for testing. A 4x concentrated stock is often prepared.

  • Assay Setup:

    • To wells of a 96-well plate, add 25 µL of the diluted this compound solutions or control solutions (Assay Buffer for uninhibited control, solvent for vehicle control, GM6001 for positive control).

    • Prepare an "Enzyme Mix" by diluting the activated MMP enzyme to the desired concentration in Assay Buffer.

    • Add 50 µL of the Enzyme Mix to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 4x "Substrate Mix" containing the FRET substrate in Assay Buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the Substrate Mix to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for FRET-Based MMP Inhibition Assay A Prepare Reagents (Enzyme, Substrate, this compound) B Add this compound dilutions & controls to 96-well plate A->B C Add activated MMP enzyme to wells B->C D Pre-incubate at 37°C (Inhibitor-Enzyme Binding) C->D E Initiate reaction by adding FRET substrate D->E F Measure fluorescence kinetically in plate reader E->F G Calculate initial velocities (V₀) F->G H Plot % Inhibition vs. [this compound] & determine IC₅₀ G->H

A typical workflow for determining inhibitor potency using a FRET assay.
Protocol: X-ray Crystallography of MMP-Inhibitor Complexes

While a specific co-crystal structure of this compound with an MMP is not publicly available, this generalized protocol outlines the key steps involved in determining such a structure, which is essential for visualizing the atomic-level interactions between the thiol group and the catalytic zinc.

Procedure:

  • Protein Expression and Purification: Express the catalytic domain of the target human MMP (e.g., MMP-13) in a suitable system like E. coli and purify it to high homogeneity using chromatography techniques.

  • Complex Formation: Incubate the purified MMP with a molar excess of the inhibitor (e.g., this compound) to ensure complete binding.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting-drop or hanging-drop) to obtain well-ordered crystals of the MMP-inhibitor complex.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the phase problem using molecular replacement, using a known MMP structure as a search model.

    • Build the inhibitor molecule into the electron density map at the active site.

    • Refine the atomic model of the complex against the experimental data to achieve a high-resolution structure.

Affected Signaling Pathways

The inhibition of MMPs by this compound has significant downstream effects on key signaling pathways that drive cancer progression, primarily those involved in angiogenesis and cell migration.

Inhibition of Angiogenesis via the VEGF Pathway

MMPs, particularly MMP-2 and MMP-9, play a critical role in angiogenesis by remodeling the ECM to allow endothelial cell invasion and by releasing pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) from the matrix.[4] By inhibiting MMPs, this compound can disrupt this process. For instance, MMP-1 activity promotes the expression of VEGF Receptor 2 (VEGFR2), and MMP-2 can regulate VEGF expression through pathways involving integrins and PI3K/AKT signaling.[3][5]

Impact of this compound on the VEGF Angiogenesis Pathway cluster_Cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Angiogenesis Angiogenesis (New Blood Vessel Growth) AKT->Angiogenesis This compound This compound MMP2_9 MMP-2 / MMP-9 This compound->MMP2_9 Inhibits ECM ECM-bound VEGF MMP2_9->ECM Degrades ECM->VEGF Release

This compound inhibits MMPs, reducing VEGF release and downstream signaling.
Inhibition of Cell Migration via the RhoA/ROCK Pathway

Cell migration and invasion are fundamental to metastasis. The Rho family of small GTPases, including RhoA, are master regulators of the actin cytoskeleton and cell motility. Some signaling pathways, such as those initiated by Transforming Growth Factor-beta (TGF-β), can upregulate MMP-2 and MMP-9 expression via the RhoA/ROCK signaling cascade.[2][6] While this compound acts directly on the MMP enzymes rather than the signaling components, its inhibition of MMP activity is a critical downstream blockade of the pro-migratory effects of these pathways.

This compound's Role in Migration Pathways TGFB TGF-β RhoA RhoA TGFB->RhoA ROCK ROCK RhoA->ROCK MMP_exp MMP-2 / MMP-9 Expression ROCK->MMP_exp MMP_act Active MMP-2 / MMP-9 MMP_exp->MMP_act ECM_deg ECM Degradation MMP_act->ECM_deg Migration Cell Migration & Invasion ECM_deg->Migration This compound This compound This compound->MMP_act Inhibits

This compound blocks the final enzymatic step in pro-migratory pathways.

Conclusion

This compound exemplifies the targeted design of MMP inhibitors centered on a potent zinc-binding group. Its sulfhydryl moiety provides effective, broad-spectrum chelation of the catalytic zinc ion, leading to the potent inhibition of multiple MMPs involved in cancer progression. Although clinical development did not proceed, the analysis of this compound's quantitative activity, the methods for its characterization, and its impact on critical signaling pathways continue to provide a valuable framework for the ongoing development of selective and safe metalloproteinase inhibitors for therapeutic use.

References

An In-depth Technical Guide to the Selectivity Profile of Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of Rebimastat (BMS-275231), a second-generation, sulfhydryl-based matrix metalloproteinase (MMP) inhibitor. This compound has been investigated for its potential antineoplastic activity, which is attributed to its ability to selectively inhibit several MMPs.[1] The inhibition of these enzymes interferes with extracellular matrix degradation, a critical process in angiogenesis, tumor growth, invasion, and metastasis.[1][2] This document details the quantitative inhibition data, experimental methodologies for assessing MMP inhibition, and the signaling context of MMP activity.

Data Presentation: this compound Inhibition Profile

The inhibitory activity of this compound against a panel of matrix metalloproteinases is summarized below. The data, presented as IC50 and Ki values, quantify the concentration of this compound required to achieve 50% inhibition of the enzyme's activity (IC50) and the inhibition constant (Ki), respectively. Lower values are indicative of higher potency.

MMP TargetIC50 (nM)Ki (nM)MMP Class
MMP-1 (Collagenase-1)25Not ReportedCollagenase
MMP-2 (Gelatinase-A)411.2Gelatinase
MMP-3 (Stromelysin-1)15739Stromelysin
MMP-8 (Collagenase-2)Not ReportedNot ReportedCollagenase
MMP-9 (Gelatinase-B)25Not ReportedGelatinase
MMP-12 (Metalloelastase)Not Reported18Other
MMP-13 (Collagenase-3)4Not ReportedCollagenase
MMP-14 (MT1-MMP)Selectively InhibitedNot ReportedMembrane-Type

Data sourced from "Challenges in Matrix Metalloproteinases Inhibition"[3] and "Matrix Metalloproteinase Inhibitors in Cancer Therapy"[2]. Note: "Selectively Inhibited" for MMP-14 indicates reported inhibition without specific quantitative data available in the cited sources.

Experimental Protocols: Determining MMP Inhibition

The determination of the inhibitory activity of compounds like this compound against MMPs is typically conducted using in vitro enzymatic assays. A common and robust method is the fluorometric inhibition assay, which measures the cleavage of a fluorogenic peptide substrate by the target MMP. The presence of an inhibitor reduces the rate of substrate cleavage, and this reduction is used to calculate the inhibitor's potency (e.g., IC50 value).[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP.

Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[5]

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate[6]

  • Fluorescence microplate reader[6]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. It is crucial to maintain a final solvent concentration (e.g., DMSO) that does not affect enzyme activity, typically below 1%.[5]

  • Enzyme Preparation: If using an inactive pro-MMP, it must first be activated according to the manufacturer's protocol. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (B1210297) (APMA).[4] Dilute the active MMP enzyme to the desired concentration in the Assay Buffer.

  • Assay Setup:

    • Add the prepared this compound dilutions to the wells of the 96-well plate.

    • Include control wells: a "no inhibitor" control (with vehicle) and a "no enzyme" control (for background fluorescence).

    • Add the diluted active MMP enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[5][6]

  • Initiate Reaction: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.[6]

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.[6] The excitation and emission wavelengths will be specific to the fluorophore used in the substrate (e.g., λex = 490 nm / λem = 520 nm).[7]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited (vehicle) control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow for determining the IC50 value of an MMP inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor (Serial Dilutions) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Active MMP Enzyme add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (Inhibitor-Enzyme Binding) add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining MMP inhibitor IC50 values.

MMPs are key players in the tumor microenvironment, where they contribute to cancer progression through the degradation of the extracellular matrix (ECM) and the activation of various signaling pathways. The diagram below provides a simplified overview of the role of MMPs in this context.

G growth_factors Growth Factors (EGF, VEGF) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathway receptor->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) pi3k_akt->transcription_factors mapk->transcription_factors mmp_gene MMP Gene Expression transcription_factors->mmp_gene pro_mmp Pro-MMPs (Inactive) mmp_gene->pro_mmp Transcription & Translation active_mmp Active MMPs pro_mmp->active_mmp Activation ecm_degradation ECM Degradation active_mmp->ecm_degradation angiogenesis Angiogenesis active_mmp->angiogenesis cell_migration Cell Migration & Invasion ecm_degradation->cell_migration This compound This compound This compound->active_mmp Inhibition

Caption: Simplified signaling pathway of MMPs in cancer.

References

Preclinical Profile of Rebimastat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebimastat (formerly BMS-275291) is a broad-spectrum, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[1] Developed by Bristol-Myers Squibb, it was investigated for its potential as an anti-cancer agent due to its ability to target key enzymes involved in tumor growth, invasion, angiogenesis, and metastasis.[1] Although promising in preclinical studies, its clinical development was halted due to dose-limiting toxicities.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is a non-hydroxamate, sulfhydryl-based MMP inhibitor.[2][3] Its primary mechanism of action involves the chelation of the zinc ion within the active site of several MMPs, thereby inhibiting their enzymatic activity.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM).[1] In the context of cancer, MMPs facilitate tumor progression by breaking down physical barriers, allowing for local invasion and distant metastasis. They also play a crucial role in angiogenesis by remodeling the ECM to support the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

This compound was designed to be a broad-spectrum inhibitor, targeting a range of MMPs implicated in cancer progression. Unlike earlier hydroxamate-based MMP inhibitors, this compound was developed to spare a class of related metalloproteinases known as sheddases, which was hypothesized to reduce the musculoskeletal toxicity observed with other MMP inhibitors.[2][3]

Signaling Pathways

The inhibition of MMPs by this compound disrupts several critical signaling cascades that promote cancer progression. By blocking the degradation of the extracellular matrix, this compound interferes with the initial steps of tumor cell invasion and metastasis. Furthermore, by inhibiting MMPs involved in angiogenesis, such as MMP-2 and MMP-9, this compound can suppress the formation of new blood vessels, thereby limiting tumor growth. The diagram below illustrates the central role of MMPs in these processes and the point of intervention for this compound.

Rebimastat_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Progression Tumor_Cells Tumor Cells Pro_MMPs Pro-MMPs Active_MMPs Active MMPs (MMP-1, -2, -7, -9, -14) Pro_MMPs->Active_MMPs activation Growth_Factors Sequestered Growth Factors Active_MMPs->Growth_Factors releases ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation leads to ECM Extracellular Matrix (ECM) Angiogenesis Angiogenesis Growth_Factors->Angiogenesis promotes Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis facilitates Tumor_Growth Tumor Growth Invasion_Metastasis->Tumor_Growth contributes to Angiogenesis->Tumor_Growth supports This compound This compound This compound->Active_MMPs inhibits Matrigel_Plug_Assay_Workflow Prepare_Matrigel Prepare Matrigel with bFGF Inject_Matrigel Subcutaneous Injection of Matrigel Plug Prepare_Matrigel->Inject_Matrigel Administer_this compound Oral Administration of this compound Inject_Matrigel->Administer_this compound Incubation Incubation Period (7-10 days) Administer_this compound->Incubation Excise_Plugs Excise Matrigel Plugs Incubation->Excise_Plugs Quantify_Angiogenesis Quantify Angiogenesis (Hemoglobin Assay) Excise_Plugs->Quantify_Angiogenesis Analyze_Data Data Analysis Quantify_Angiogenesis->Analyze_Data End End Analyze_Data->End B16_BL6_Metastasis_Model_Workflow Prepare_Cells Prepare B16-BL6 Melanoma Cells Inject_Cells Intravenous Injection of B16-BL6 Cells Prepare_Cells->Inject_Cells Administer_this compound Oral Administration of this compound Inject_Cells->Administer_this compound Incubation Incubation Period (14-21 days) Administer_this compound->Incubation Harvest_Lungs Harvest and Fix Lungs Incubation->Harvest_Lungs Count_Foci Count Lung Tumor Foci Harvest_Lungs->Count_Foci Analyze_Data Data Analysis Count_Foci->Analyze_Data End End Analyze_Data->End

References

Rebimastat and Its Impact on Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Extracellular Matrix in Cancer Progression

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to surrounding cells.[1] In healthy tissues, the ECM is in a state of controlled equilibrium, with balanced synthesis and degradation maintaining tissue homeostasis. However, in the context of cancer, this balance is disrupted.[2] Tumor cells and associated stromal cells secrete a host of enzymes that remodel the ECM, a process critical for tumor growth, invasion, and metastasis.[2][3]

Among the key drivers of this pathological remodeling are the Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases capable of degrading virtually all ECM components.[4] Elevated levels of specific MMPs, such as the gelatinases (MMP-2, MMP-9) and collagenases (MMP-1), are strongly correlated with tumor aggressiveness and poor patient prognosis.[5] By breaking down the physical barriers of the basement membrane and interstitial matrix, MMPs pave the way for cancer cells to invade surrounding tissues, enter the vasculature (intravasation), and establish distant secondary tumors (extravasation and metastasis).[5] Furthermore, MMPs contribute to tumor progression by promoting angiogenesis, the formation of new blood vessels necessary to supply the growing tumor with nutrients and oxygen.[3]

This central role of MMPs in cancer progression identified them as a prime therapeutic target. Rebimastat (BMS-275291) emerged from these efforts as a second-generation, broad-spectrum MMP inhibitor designed to halt ECM degradation and thereby impede cancer progression.[4][6] This guide provides a detailed technical overview of this compound, its mechanism of action, its quantified effects on ECM remodeling, and the experimental protocols used to evaluate its efficacy.

This compound (BMS-275291): Mechanism of Action

This compound is an orally bioavailable, sulfhydryl-based small molecule inhibitor.[5] Its primary mechanism of action is the potent, reversible inhibition of a range of MMPs. The molecule's sulfhydryl group (-SH) acts as a zinc-binding moiety, chelating the essential Zn²⁺ ion within the catalytic domain of the MMP active site.[4] This binding event blocks the enzyme's proteolytic activity, preventing it from cleaving its ECM substrates.

This compound was designed as a broad-spectrum inhibitor, targeting several MMPs implicated in cancer progression, including:

  • Collagenases: MMP-1, MMP-8, MMP-13

  • Gelatinases: MMP-2, MMP-9

  • Matrilysins: MMP-7

  • Membrane-Type MMPs: MMP-14 (MT1-MMP)[4]

A key design feature of this compound was its relative selectivity, aiming to spare a class of related metalloproteinases known as "sheddases" (e.g., ADAMs).[5] Inhibition of sheddases by earlier, first-generation MMP inhibitors was hypothesized to be responsible for dose-limiting side effects like musculoskeletal toxicity.[5] By preventing MMP-mediated degradation of the ECM, this compound was developed to inhibit the foundational processes of tumor invasion, metastasis, and angiogenesis.[4]

Quantitative Data on this compound's Efficacy

Preclinical and early-phase clinical studies generated quantitative data demonstrating this compound's biological activity. The following tables summarize these findings.

Table 1: In Vitro Potency of this compound
Target EnzymeInhibitory Potency (IC50/Ki)Citation(s)
MMP-1Potent inhibitor in the nanomolar (nM) range[5]
MMP-2Potent inhibitor in the nanomolar (nM) range[5]
MMP-7Potent inhibitor in the nanomolar (nM) range[5]
MMP-9Potent inhibitor in the nanomolar (nM) range[5]
MMP-14Potent inhibitor in the nanomolar (nM) range[5]
Note: Specific IC50 values are not consistently reported in publicly available literature, but sources confirm potency is in the nanomolar range.
Table 2: Preclinical and Clinical Efficacy of this compound
Model / Study TypeKey EndpointTreatment DetailsQuantitative OutcomeCitation(s)
Murine Angiogenesis Model Endothelial Cell Migration30-90 mg/kg, oral, once daily for 7 days40% to 58% dose-dependent reduction in migration into Matrigel plugs.
B16BL6 Murine Metastasis Model Lung MetastasesOral administrationDose-dependent reduction in the number of lung metastases vs. vehicle.[5]
Phase I Clinical Trial Pharmacodynamics1200 mg/day, oralMean trough plasma concentration exceeded the in vitroIC80 for MMP-2 and IC90 for MMP-9 .[5]
Human Wound Angiogenesis Assay Time to VascularizationOn-treatment vs. Pre-treatment16% reduction (1.3-day delay) in median time to reach target vascular score.

Signaling Pathways and Logical Relationships

This compound's effect is a direct biochemical inhibition that leads to downstream biological consequences. The following diagrams illustrate the targeted pathway and a logical overview of its effects.

Rebimastat_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_Outcomes Pathological Outcomes CancerCells Cancer & Stromal Cells MMPs MMP-1, -2, -9, -14, etc. (Active State) CancerCells->MMPs Secretion & Activation ECM Extracellular Matrix (Collagen, Laminin, etc.) MMPs->ECM Proteolytic Degradation GrowthFactors Bound Growth Factors (e.g., VEGF) MMPs->GrowthFactors Cleavage & Release DegradedECM Degraded ECM Fragments ECM->DegradedECM Invasion Tumor Cell Invasion & Migration DegradedECM->Invasion Creates Path for Migration ReleasedGF Released/Active Growth Factors GrowthFactors->ReleasedGF Angiogenesis Angiogenesis ReleasedGF->Angiogenesis Stimulates Endothelial Cell Proliferation This compound This compound (BMS-275291) This compound->MMPs Inhibition (Binds Catalytic Zn²⁺) Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis

Caption: Mechanism of this compound in preventing ECM remodeling and subsequent tumor progression.

Experimental Protocols

The evaluation of this compound's effect on ECM remodeling relies on several key experimental methodologies.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique assesses the functional enzymatic activity of gelatinases.

Methodology:

  • Sample Preparation: Conditioned media from cell cultures or protein lysates from tissues are prepared. For conditioned media, cells are often cultured in serum-free media for 24-48 hours to prevent interference from serum proteases. The media is then collected, centrifuged to remove cellular debris, and concentrated.

  • Polyacrylamide Gel Electrophoresis (PAGE): Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with a gelatin substrate (e.g., 1 mg/mL). Electrophoresis is carried out under non-denaturing conditions (no boiling) at a constant voltage (e.g., 150V) to separate proteins by size.

  • Enzyme Renaturation: After electrophoresis, the gel is washed twice for 30 minutes in a washing buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Enzymatic Digestion: The gel is then submerged in an incubation buffer (containing Tris-HCl, NaCl, and CaCl₂) and incubated at 37°C for 18-24 hours. During this time, the renatured MMPs digest the gelatin in their vicinity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 for 30-60 minutes and subsequently destained. Areas of gelatin degradation by MMPs will appear as clear, unstained bands against a dark blue background. Pro-MMP-9 (92 kDa) and pro-MMP-2 (72 kDa) are common bands observed.

Zymography_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_activity Enzyme Activity Assay cluster_analysis Analysis A Collect Conditioned Media or Tissue Lysate B Quantify Protein Concentration A->B C Load Samples onto Gelatin-SDS-PAGE Gel B->C D Run Gel at 4°C to Separate Proteins C->D E Wash Gel with Triton X-100 (Renaturation Step) D->E F Incubate Gel in Digestion Buffer at 37°C E->F G Stain with Coomassie Blue F->G H Destain and Visualize G->H I Quantify Clear Bands (Areas of Digestion) H->I

Caption: Standard experimental workflow for Gelatin Zymography.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard in vivo method to quantify the formation of new blood vessels.

Methodology:

  • Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. A pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or Basic Fibroblast Growth Factor (bFGF), is mixed into the liquid Matrigel. The test compound (this compound) or vehicle control can be included directly in the mix or administered systemically to the animals.[6]

  • Subcutaneous Injection: The Matrigel mixture (typically 0.3-0.5 mL) is injected subcutaneously into the flank of an immunodeficient mouse using a pre-chilled syringe. At body temperature, the Matrigel rapidly polymerizes to form a solid plug.

  • Treatment Period: If not included in the plug, this compound or vehicle is administered to the mice daily (e.g., via oral gavage) for the duration of the experiment, typically 7-14 days.

  • Plug Excision and Processing: After the treatment period, the mice are euthanized, and the Matrigel plugs are surgically excised. The plugs are fixed in formalin, processed, and embedded in paraffin (B1166041) for histological analysis.

  • Quantification of Angiogenesis: The paraffin-embedded plugs are sectioned and stained. Angiogenesis is quantified by:

    • Immunohistochemistry (IHC): Staining for an endothelial cell marker like CD31 or CD34 to identify newly formed blood vessels. The microvessel density can then be calculated.

    • Hemoglobin Measurement: The amount of hemoglobin in the plug can be measured using a colorimetric assay (e.g., Drabkin's reagent) as an index of overall blood perfusion.

Matrigel_Workflow A 1. Prepare Matrigel (Thaw on ice, add VEGF/bFGF) B 2. Mix this compound or Vehicle into separate Matrigel aliquots A->B C 3. Subcutaneously Inject Matrigel mixture into mice B->C D 4. Allow Plug to Solidify (Systemic drug administration begins if needed) C->D E 5. Treatment Period (7-14 days) D->E F 6. Euthanize mice and Excise Matrigel Plugs E->F G 7. Fix, Embed in Paraffin, and Section Plugs F->G H 8. Quantify Angiogenesis G->H I IHC Staining for CD31/CD34 (Microvessel Density) H->I J Hemoglobin Assay (e.g., Drabkin's Method) H->J

Caption: Experimental workflow for the in vivo Matrigel Plug Angiogenesis Assay.

Western Blotting for ECM Protein and MMP Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as MMPs or ECM components like fibronectin and laminin, in tissue or cell lysates.

Methodology:

  • Protein Extraction: Tissues are homogenized in an ice-cold extraction buffer containing protease inhibitors to prevent protein degradation. Cells are lysed using a similar buffer. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration of each sample is determined using a standard assay, such as the Bradford or BCA assay, to ensure equal loading onto the gel.

  • SDS-PAGE: An equal amount of protein for each sample is mixed with Laemmli buffer, boiled to denature the proteins, and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (typically PVDF or nitrocellulose), which provides a solid support for antibody binding.

  • Immunoblotting:

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-MMP-9 or anti-Collagen IV).

    • Secondary Antibody: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This antibody binds to the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate that reacts with the HRP enzyme, producing light. The signal is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.

Clinical Development and Conclusion

This compound (BMS-275291) progressed to Phase II and III clinical trials for cancers including non-small cell lung cancer and breast cancer.[6] A Phase I study established a recommended Phase II dose of 1200 mg/day, at which plasma concentrations were sufficient to inhibit target MMPs without the dose-limiting joint toxicity seen in earlier inhibitors.[5]

Despite the strong preclinical rationale and evidence of target engagement in early trials, this compound, like many other broad-spectrum MMPIs of its era, ultimately failed to demonstrate a significant improvement in patient survival in late-stage clinical trials. The clinical development of this compound was subsequently halted.

References

Understanding the Pharmacokinetics of Oral Matrix Metalloproteinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rebimastat is an investigational drug that was discontinued. As such, detailed public-facing pharmacokinetic data and experimental protocols are limited. This guide provides a comprehensive overview of the pharmacokinetic principles of oral matrix metalloproteinase inhibitors (MMPIs), drawing parallels from related compounds where specific data for this compound is not available.

Introduction to this compound and Matrix Metalloproteinase Inhibition

This compound is a second-generation, sulfhydryl-based matrix metalloproteinase inhibitor (MMPI) designed to target enzymes crucial for cancer progression.[1] By selectively inhibiting several MMPs, including MMP-1, -2, -8, -9, and -14, this compound was developed to impede extracellular matrix degradation, a process vital for angiogenesis, tumor growth, invasion, and metastasis.[1][2] The rationale behind oral administration is to provide a convenient and systemic delivery route for chronic cancer therapy. Understanding the absorption, distribution, metabolism, and excretion (ADME) of oral MMPIs is paramount for optimizing their therapeutic potential and minimizing toxicity. Although promising in preclinical studies, the clinical development of this compound was halted due to adverse effects and a lack of significant clinical benefit.[1]

Mechanism of Action and Relevant Signaling Pathways

Matrix metalloproteinases are zinc-dependent endopeptidases that remodel the extracellular matrix (ECM).[1] In the context of cancer, elevated MMP activity facilitates tumor progression. This compound, through its sulfhydryl group, binds to the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[1] This inhibition disrupts key signaling pathways involved in cancer metastasis.

MMPs are involved in multiple signaling pathways that promote cancer progression. For instance, MMP-1 can activate downstream pro-oncogenic pathways involving VEGF, EGF, and CXCL-12, which in turn activate metabolic-related transcription factors and pathways like HIF-1, MAPK, and ERK.[3] MMP-2 overexpression is linked to cancer aggressiveness and can be induced by the Notch 1 signaling pathway, leading to an epithelial-mesenchymal transition (EMT) and chemoresistance.[3] Furthermore, the NF-κB and STAT3 signaling pathways can induce MMP-9 expression, contributing to metastasis and chemoresistance.[3]

MMP_Inhibition_Signaling_Pathway Simplified Signaling Pathway of MMP Inhibition by this compound cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM Extracellular Matrix (e.g., Collagen) GrowthFactors Growth Factors (e.g., VEGF, EGF) ECM->GrowthFactors Release of Bound Factors Receptor Cell Surface Receptors (e.g., Integrins, EGFR) GrowthFactors->Receptor MMPs Matrix Metalloproteinases (MMP-1, -2, -9, -14) MMPs->ECM Degradation Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt, NF-κB) Receptor->Signaling Activation Gene Gene Expression (Proliferation, Invasion, Angiogenesis) Signaling->Gene Upregulation This compound This compound This compound->MMPs

Simplified pathway of this compound's MMP inhibition.

Pharmacokinetic Profile of Oral MMPIs

Due to the limited availability of specific pharmacokinetic data for this compound, this section summarizes data from other orally administered MMPIs, such as Marimastat (B1683930) and Prinomastat, to provide a representative profile for this class of drugs.

Data Presentation
ParameterMarimastatPrinomastatGeneral Remarks for Oral MMPIs
Dose 25-800 mg (single dose); 50-200 mg BID (repeat dose)[4]1-100 mg BID[5]Dosing varies significantly based on potency and toxicity.
Tmax (hours) 1.5 - 3[4]Not explicitly statedGenerally rapid absorption is observed.
Cmax Dose-proportional up to 200 mg[4]Not explicitly statedPeak plasma concentrations are typically dose-dependent.
AUC Approximately proportional to dose up to 200 mg[4]Not explicitly statedDrug exposure tends to increase with the dose.
Half-life (t½) 8 - 10 hours[4]Not explicitly statedA moderate half-life often supports twice-daily dosing.
Elimination 1.7-3.2% of the administered dose is found unchanged in urine within 24 hours.[4]Not explicitly statedPrimarily non-renal routes of elimination are common.
Accumulation Some accumulation is observed with repeated dosing, as expected to reach a steady state.[4]Not explicitly statedPredictable accumulation based on the half-life.

Experimental Protocols for Pharmacokinetic Studies

The following outlines a general methodology for conducting a Phase I clinical trial to assess the pharmacokinetics of an oral MMPI, based on protocols for similar drugs.

Study Design

A typical Phase I study would be a dose-escalation trial in healthy volunteers or patients with advanced cancer.[4][5] The primary objectives would be to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile. The study would likely involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Dosing Regimen

In a SAD study, subjects would receive a single oral dose of the investigational drug. In a MAD study, subjects would receive the drug for a specified period (e.g., 7-28 days) to assess steady-state pharmacokinetics and long-term safety.[4][5]

Sample Collection and Analysis

Blood samples would be collected at predefined time points before and after drug administration to determine the plasma concentration of the drug and any major metabolites over time. Urine samples may also be collected to assess renal clearance.[4] Validated analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would be used to quantify the drug concentrations.

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, the following key pharmacokinetic parameters would be calculated using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Pharmacokinetic_Study_Workflow General Workflow for an Oral MMPI Pharmacokinetic Study cluster_planning Study Planning & Design cluster_execution Clinical Execution cluster_analysis Analysis & Reporting Protocol Protocol Development (Dose Escalation Scheme) Ethics Ethics & Regulatory Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Drug Administration (Oral) Recruitment->Dosing Sampling Blood & Urine Sample Collection Dosing->Sampling Bioanalysis Sample Analysis (e.g., HPLC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Clinical Study Report & Publication PK_Analysis->Report

A typical workflow for a pharmacokinetic study of an oral MMPI.

Challenges and Future Directions

The development of oral MMPIs has been challenging, primarily due to issues with musculoskeletal toxicity and a lack of demonstrated efficacy in late-stage clinical trials.[6] The toxicity has been attributed to the off-target inhibition of other metalloproteinases, such as ADAMs (a disintegrin and metalloproteinase).[7]

Future efforts in this area should focus on developing more selective inhibitors that target specific MMPs implicated in cancer progression while sparing those with protective functions. A deeper understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship is also crucial for optimizing dosing strategies to maximize efficacy and minimize adverse events. The integration of biomarkers to identify patient populations most likely to respond to MMPI therapy will be essential for the successful clinical development of this class of drugs.

References

Initial Investigations of Rebimastat for Non-Cancerous Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebimastat (BMS-275291) is a second-generation, sulfhydryl-based, broad-spectrum matrix metalloproteinase (MMP) inhibitor with a potential therapeutic role beyond its initial investigation in oncology. While extensive clinical data for non-cancerous applications are limited, the known mechanism of action of this compound and the established role of MMPs in the pathophysiology of various inflammatory and fibrotic diseases suggest a strong rationale for its exploration in these areas. This technical guide provides a comprehensive overview of the foundational knowledge surrounding this compound, including its inhibitory profile and clinical pharmacokinetics derived from oncology trials. Due to the scarcity of public data on this compound in non-cancerous models, this guide supplements with detailed experimental protocols and preclinical data from other selective MMP inhibitors in relevant disease models, such as rheumatoid arthritis and fibrosis. This approach offers a robust framework for designing and evaluating future investigations of this compound and other selective MMP inhibitors in non-oncology indications.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is a key pathological feature in numerous diseases characterized by inflammation and tissue remodeling, including rheumatoid arthritis, osteoarthritis, and fibrosis. This compound was developed as a selective inhibitor of several MMPs, including MMP-1, -2, -8, -9, and -14, with the aim of mitigating the pathological consequences of excessive ECM degradation.[2] A significant advantage of this compound, a non-hydroxamate inhibitor, is its design to spare sheddases, a class of closely related metalloproteinases. Inhibition of sheddases is hypothesized to be linked to the dose-limiting joint toxicities observed with earlier hydroxamate-based MMP inhibitors.[3][4]

This compound: Known Quantitative Data

The majority of publicly available quantitative data for this compound originates from its investigation in oncology. These data, however, provide crucial insights into its pharmacokinetic profile and safety, which are essential for designing studies in non-cancerous indications.

Table 1: In Vitro Inhibitory Profile of this compound (BMS-275291)
MMP TargetIC50 (in vitro)Reference
MMP-2Exceeded by mean Cmin at 1200 mg/day dose[3][5]
MMP-9Exceeded by mean Cmin at 1200 mg/day dose[3][5]

Note: Specific IC50 values are not detailed in the provided search results, but clinical studies aimed to achieve plasma concentrations exceeding these values.

Table 2: Pharmacokinetic Parameters of this compound (BMS-275291) in a Phase I Oncology Study
ParameterValue (at 1200 mg/day dose)UnitReference
Time to Peak Plasma Concentration (Tmax)0.5 - 4hours[5]
Mean Minimum Plasma Concentration (Cmin)158ng/mL[5]
Accumulation Index~1-[5]

Experimental Protocols

Clinical Protocol: Phase I Study of Oral this compound (BMS-275291) in Patients with Advanced or Metastatic Cancer[3][5]
  • Study Design: Open-label, single-arm, dose-escalation Phase I study.

  • Patient Population: Patients with advanced or metastatic cancer.

  • Dosing Regimen: Once-daily oral administration of BMS-275291 with dose escalation from 600 to 2400 mg/day.

  • Pharmacokinetic Sampling: Performed on days 1, 15, and 29 at 0, 0.5, 1, 2, 4, 6, 8, and 24 hours after dosing.

  • Safety and Toxicity Assessment: Monitoring for adverse events, with a focus on joint toxicity.

  • Biomarker Assessment: Measurement of serum concentrations of TNF-α and TNF-α-RII as potential markers of sheddase activity.

  • Tumor Assessment: Radiological tumor assessment performed every 8 weeks.

Preclinical Protocol Example: Batimastat (B1663600) in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis[6]
  • Animal Model: Mice intranasally instilled with bleomycin (B88199) (0.5 mg in 100 µL per mouse) to induce pulmonary fibrosis.

  • Treatment Group: Batimastat (30 mg/kg) administered by intraperitoneal injection 24 hours and 1 hour before bleomycin instillation, and then daily.

  • Control Group: Vehicle alone administered following the same schedule.

  • Study Duration: 15 days.

  • Outcome Measures:

    • Histopathology: Examination of lung tissue for evidence of fibrosis.

    • Biochemical Analysis: Measurement of lung hydroxyproline (B1673980) levels as a marker of collagen deposition.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis:

      • Cell counts (macrophages and lymphocytes).

      • Active transforming growth factor-beta (TGF-β) levels.

      • MMP-2 and MMP-9 activity.

      • Tissue inhibitor of metalloproteinase-1 (TIMP-1) levels.

Table 3: Example Preclinical Data for Batimastat in Bleomycin-Induced Pulmonary Fibrosis
Outcome MeasureBleomycin + VehicleBleomycin + BatimastatResultReference
Lung HydroxyprolineIncreasedSignificantly ReducedBatimastat reduced collagen deposition.[6]
BAL Macrophage CountIncreasedPrevented IncreaseBatimastat reduced inflammatory cell influx.[6]
BAL Lymphocyte CountIncreasedPrevented IncreaseBatimastat reduced inflammatory cell influx.[6]
BAL MMP-2 ActivityIncreasedReducedBatimastat inhibited MMP-2 activity.[6]
BAL MMP-9 ActivityIncreasedReducedBatimastat inhibited MMP-9 activity.[6]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways involving MMPs is critical to elucidating the therapeutic potential of this compound. The following diagrams illustrate key pathways and a hypothetical experimental workflow for evaluating an MMP inhibitor in a non-cancerous disease model.

MMP_Activation_and_Inhibition cluster_0 Cellular Stimuli cluster_1 MMP Regulation cluster_2 Pathological Outcomes Inflammatory Cytokines Inflammatory Cytokines Pro-MMPs (Inactive) Pro-MMPs (Inactive) Inflammatory Cytokines->Pro-MMPs (Inactive) Upregulate Transcription Growth Factors Growth Factors Growth Factors->Pro-MMPs (Inactive) Upregulate Transcription Active MMPs Active MMPs Pro-MMPs (Inactive)->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation This compound This compound This compound->Active MMPs Inhibition Tissue Remodeling Tissue Remodeling ECM Degradation->Tissue Remodeling Inflammation Inflammation Tissue Remodeling->Inflammation

MMP Activation Cascade and Point of this compound Intervention.

Preclinical_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Induce Disease Model\n(e.g., Collagen-Induced Arthritis) Induce Disease Model (e.g., Collagen-Induced Arthritis) Administer this compound Administer this compound Induce Disease Model\n(e.g., Collagen-Induced Arthritis)->Administer this compound Administer Vehicle Control Administer Vehicle Control Induce Disease Model\n(e.g., Collagen-Induced Arthritis)->Administer Vehicle Control Clinical Scoring\n(e.g., Arthritis Index) Clinical Scoring (e.g., Arthritis Index) Administer this compound->Clinical Scoring\n(e.g., Arthritis Index) Histopathological Analysis\n(Joint Sections) Histopathological Analysis (Joint Sections) Administer this compound->Histopathological Analysis\n(Joint Sections) Biomarker Analysis\n(e.g., Serum Cytokines, MMP levels) Biomarker Analysis (e.g., Serum Cytokines, MMP levels) Administer this compound->Biomarker Analysis\n(e.g., Serum Cytokines, MMP levels) Administer Vehicle Control->Clinical Scoring\n(e.g., Arthritis Index) Administer Vehicle Control->Histopathological Analysis\n(Joint Sections) Administer Vehicle Control->Biomarker Analysis\n(e.g., Serum Cytokines, MMP levels) Statistical Comparison Statistical Comparison Clinical Scoring\n(e.g., Arthritis Index)->Statistical Comparison Histopathological Analysis\n(Joint Sections)->Statistical Comparison Biomarker Analysis\n(e.g., Serum Cytokines, MMP levels)->Statistical Comparison

Hypothetical Preclinical Experimental Workflow for this compound.

Future Directions and Conclusion

The initial investigations into this compound, primarily within the oncology space, have provided a solid foundation for its potential application in non-cancerous diseases. The favorable safety profile, particularly the lack of significant joint-related side effects at clinically relevant exposures, is a promising indicator for its use in chronic inflammatory and fibrotic conditions where long-term treatment may be necessary.

Future research should focus on conducting rigorous preclinical studies of this compound in validated animal models of diseases such as rheumatoid arthritis, osteoarthritis, idiopathic pulmonary fibrosis, and liver fibrosis. These studies will be instrumental in establishing a proof-of-concept, defining efficacious dose ranges, and identifying relevant pharmacodynamic biomarkers. The experimental protocols and data from other selective MMP inhibitors presented in this guide offer a clear roadmap for these future investigations.

References

Methodological & Application

Application Notes and Protocol for In Vitro MMP Inhibition Assay Using Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in various pathologies, including cancer metastasis and invasion. Rebimastat (also known as BMS-275291) is a broad-spectrum, second-generation matrix metalloproteinase inhibitor (MMPI).[1][2] It functions as a sulfhydryl-based compound that chelates the catalytic zinc ion within the active site of several MMPs, thereby inhibiting their proteolytic activity.[2] Preclinical studies have demonstrated that this compound is a potent inhibitor of several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, with inhibitory concentrations in the nanomolar range.[3][4] This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against various MMPs using a fluorometric assay.

Principle of the Assay

The most common method for determining MMP inhibition in vitro is a fluorometric assay utilizing a fluorescence resonance energy transfer (FRET) peptide substrate. This substrate consists of a fluorophore and a quencher molecule linked by a short peptide sequence that is specifically recognized and cleaved by the MMP of interest. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher. Upon enzymatic cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the MMP activity. By introducing an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence increase. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

A critical aspect of evaluating an MMP inhibitor is to determine its potency and selectivity across a panel of different MMPs. The IC50 values for this compound against its target MMPs should be determined and presented in a clear, tabular format for easy comparison.

MMP IsoformThis compound IC50 (nM)
MMP-1[Insert experimentally determined value]
MMP-2[Insert experimentally determined value]
MMP-3[Insert experimentally determined value]
MMP-8[Insert experimentally determined value]
MMP-9[Insert experimentally determined value]
MMP-13[Insert experimentally determined value]
MMP-14[Insert experimentally determined value]

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory activity of this compound against a specific MMP using a fluorometric assay.

Materials and Reagents
  • This compound (BMS-275291)

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, etc.)

  • Fluorogenic MMP substrate (FRET peptide specific for the MMP being tested)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters

  • Multichannel pipettes

  • Incubator set to 37°C

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP Enzyme Solution add_enzyme Add MMP Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate Solution add_substrate Add FRET Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate_inhibitor Pre-incubate (Inhibitor-Enzyme) add_enzyme->incubate_inhibitor incubate_inhibitor->add_substrate read_fluorescence Measure Fluorescence Kinetically add_substrate->read_fluorescence calculate_velocity Calculate Initial Reaction Velocities read_fluorescence->calculate_velocity plot_data Plot Velocity vs. [this compound] calculate_velocity->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for the in vitro MMP inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested. It is recommended to perform a wide range of dilutions initially (e.g., from 1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise determination. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

    • MMP Enzyme Solution: Dilute the recombinant MMP enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • FRET Substrate Solution: Prepare the FRET peptide substrate solution by diluting the stock in Assay Buffer to the final working concentration (typically at or near the Km value for the specific MMP).

  • Assay Procedure:

    • In a 96-well black microplate, add the serially diluted this compound solutions. Include appropriate controls:

      • Positive Control (100% activity): MMP enzyme without any inhibitor (add Assay Buffer with the same final DMSO concentration as the inhibitor wells).

      • Negative Control (0% activity): Assay Buffer and substrate without the MMP enzyme.

    • Add the diluted MMP enzyme solution to all wells except the negative control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the MMP enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate into a fluorescence microplate reader pre-set to 37°C and the appropriate excitation and emission wavelengths for the chosen FRET substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically, with readings taken every 1-5 minutes for a period of 30-60 minutes.

    • For each this compound concentration and the positive control, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of positive control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

Mechanism of Action of this compound

This compound is a competitive inhibitor that targets the active site of MMPs. The key structural feature of this compound is its sulfhydryl group, which acts as a zinc-binding group (ZBG). This ZBG coordinates with the catalytic zinc ion (Zn²⁺) located in the active site of the MMP enzyme. This binding event prevents the substrate from accessing the active site, thereby inhibiting the proteolytic activity of the enzyme.

Signaling Pathway Diagram

G cluster_mmp MMP Active Site mmp MMP Enzyme cleavage ECM Degradation mmp->cleavage Cleaves substrate zinc Catalytic Zn²⁺ inhibition Inhibition of Proteolysis zinc->inhibition Prevents substrate binding substrate ECM Substrate substrate->mmp Binds to active site This compound This compound This compound->zinc Binds to Zn²⁺

Caption: Mechanism of action of this compound as an MMP inhibitor.

Conclusion

The protocol described in this application note provides a robust and reliable method for the in vitro evaluation of this compound as an MMP inhibitor. By following this detailed procedure, researchers can accurately determine the inhibitory potency and selectivity of this compound against a panel of MMPs, which is essential for its characterization in drug discovery and development programs. The provided diagrams and data presentation templates are intended to facilitate experimental planning and reporting.

References

Application Notes and Protocols for Rebimastat in Cell-Based Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular invasion is a fundamental process in cancer metastasis, involving the migration of cancer cells through the extracellular matrix (ECM) and basement membranes.[1] A critical family of enzymes involved in this process is the matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases responsible for degrading ECM components.[2][3] Rebimastat is a broad-spectrum MMP inhibitor that has been investigated for its potential to block cancer cell invasion and metastasis.[4] These application notes provide a comprehensive guide to utilizing this compound in cell-based invasion assays, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action of this compound

This compound functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[2][5] It exhibits inhibitory activity against a range of MMPs, including MMP-1, -2, -3, -8, -9, -13, and -14.[4] By blocking the action of these MMPs, this compound prevents the degradation of the ECM, which is a crucial step for cancer cells to invade surrounding tissues and metastasize to distant organs.[1][6] MMPs such as MMP-2, -9, and -14 are particularly implicated in the degradation of the basal lamina of blood vessels, facilitating tumor cell extravasation.[1][4]

Signaling Pathway of MMPs in Cell Invasion and Inhibition by this compound

The expression and activity of MMPs are regulated by complex signaling pathways often initiated by growth factors, cytokines, and interaction with the tumor microenvironment. These signaling cascades can lead to the transcriptional upregulation of MMP genes. Once synthesized, MMPs are secreted as inactive zymogens (pro-MMPs) and require activation, a process that can also be influenced by other proteases, including other MMPs.[4] this compound acts as a direct inhibitor of the activated MMPs.

MMP Signaling Pathway and this compound Inhibition cluster_0 Upstream Signaling cluster_1 MMP Regulation & Action cluster_2 Cellular Response Growth Factors Growth Factors Cytokines Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Cytokines->Receptor Tyrosine Kinases Signaling Cascades (e.g., MAPK, PI3K) Signaling Cascades (e.g., MAPK, PI3K) Receptor Tyrosine Kinases->Signaling Cascades (e.g., MAPK, PI3K) Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) Signaling Cascades (e.g., MAPK, PI3K)->Transcription Factors (e.g., AP-1, NF-κB) MMP Gene Transcription MMP Gene Transcription Transcription Factors (e.g., AP-1, NF-κB)->MMP Gene Transcription pro-MMP Synthesis pro-MMP Synthesis MMP Gene Transcription->pro-MMP Synthesis Active MMPs Active MMPs pro-MMP Synthesis->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis This compound This compound This compound->Active MMPs Inhibition

MMP signaling pathway and this compound's point of inhibition.

Quantitative Data Summary

The efficacy of this compound can be quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the invasive activity of cells by 50%. The IC50 can vary depending on the cell line and experimental conditions.

Cell Line Assay Type This compound Concentration Observed Effect Reference
Various Cancer Cell LinesIn vitro proliferation/cytotoxicityVaries (µM)IC50 values are cell line dependent.[7][8][9][10][11]
Human Fibrosarcoma (HT-1080)Invasion AssayTo be determined empiricallyExpected dose-dependent inhibition of invasion.[12]
Breast Cancer (MDA-MB-231)Invasion AssayTo be determined empiricallyExpected dose-dependent inhibition of invasion.[13]
Prostate Cancer (LNCaP)Invasion AssayTo be determined empiricallyExpected dose-dependent inhibition of invasion.[14][15]

Experimental Protocol: Cell-Based Invasion Assay Using this compound

This protocol is based on the widely used Transwell or Boyden chamber assay.[12][16][17]

Materials and Reagents
  • This compound (appropriate solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Cell culture inserts (e.g., 8 µm pore size) for 24-well plates[12][13]

  • Matrigel™ Basement Membrane Matrix or similar ECM component[12]

  • 24-well tissue culture plates

  • Sterile pipette tips, tubes, and plates

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727), paraformaldehyde)

  • Staining solution (e.g., Crystal Violet, Toluidine Blue)[12][16]

  • Microscope with imaging capabilities

Experimental Workflow

Cell Invasion Assay Workflow Coat Inserts with ECM Coat Inserts with ECM Prepare Cell Suspension Prepare Cell Suspension Coat Inserts with ECM->Prepare Cell Suspension Seed Cells in Upper Chamber Seed Cells in Upper Chamber Prepare Cell Suspension->Seed Cells in Upper Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Seed Cells in Upper Chamber->Add Chemoattractant to Lower Chamber Incubate Incubate Add Chemoattractant to Lower Chamber->Incubate Remove Non-Invading Cells Remove Non-Invading Cells Incubate->Remove Non-Invading Cells Fix and Stain Invading Cells Fix and Stain Invading Cells Remove Non-Invading Cells->Fix and Stain Invading Cells Image and Quantify Image and Quantify Fix and Stain Invading Cells->Image and Quantify End End Image and Quantify->End

Step-by-step workflow for a cell-based invasion assay.
Detailed Protocol

1. Preparation of ECM-Coated Inserts

  • Thaw Matrigel™ on ice overnight.

  • Dilute Matrigel™ with cold, serum-free cell culture medium to a final concentration of 200 µg/mL.

  • Carefully add 100 µL of the diluted Matrigel™ solution to the center of the apical side of the cell culture inserts.

  • Incubate the plates at 37°C for 2-3 hours to allow the gel to solidify.

  • Gently remove any remaining liquid from the inserts before use, being careful not to disturb the Matrigel™ layer.

2. Cell Preparation and Seeding

  • Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.[13]

  • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer or trypsin.

  • Resuspend the cells in serum-free medium at a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.

  • Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (e.g., DMSO).

  • Add the this compound or vehicle control to the cell suspension and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.

  • Add 500 µL of the cell suspension containing this compound or vehicle to the upper chamber of the ECM-coated inserts.

3. Invasion Assay

  • To the lower chamber of the 24-well plate, add 750 µL of cell culture medium containing a chemoattractant, such as 10% FBS.[12]

  • Carefully place the inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for your specific cell line.

4. Staining and Quantification

  • After incubation, carefully remove the inserts from the wells.

  • Use a cotton swab to gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.[12][16]

  • Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.[12]

  • Stain the cells by immersing the inserts in a 0.2% Crystal Violet solution for 5-10 minutes.[16]

  • Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Image the stained cells on the underside of the membrane using a microscope.

  • Quantify the number of invading cells by counting the cells in several random fields of view and calculating the average.[14][18] The results can be expressed as the percentage of invasion relative to the vehicle control.

Troubleshooting

Problem Possible Cause Solution
Low or no cell invasion in the control group - Insufficient incubation time.- Pore size of the insert is too small for the cell type.- Chemoattractant is not effective.- Cell density is too low.- Optimize incubation time (24-72 hours).- Use inserts with a larger pore size (e.g., 8 µm for most cancer cells).[13]- Use a higher concentration of FBS or a different chemoattractant.- Increase the number of cells seeded.
High background (cells on top of the membrane) - Incomplete removal of non-invading cells.- Be thorough but gentle when swabbing the top of the membrane. Use a second swab if necessary.[12]
Uneven cell invasion across the membrane - Uneven coating of the ECM.- Air bubbles trapped under the insert.- Ensure the ECM solution is spread evenly and allowed to solidify completely.- Check for and remove any air bubbles when placing the insert into the well.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate.- Ensure a homogenous cell suspension and accurate pipetting.- Use at least triplicate wells for each condition.[13]- Avoid using the outer wells of the plate if edge effects are suspected.

Conclusion

This compound is a valuable tool for studying the role of MMPs in cancer cell invasion. By utilizing the protocols and guidelines outlined in these application notes, researchers can effectively employ this compound in cell-based invasion assays to investigate its anti-invasive properties and elucidate the mechanisms of cancer metastasis. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.

References

Application of Rebimastat in Gelatin Zymography for Determining Matrix Metalloproteinase (MMP) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both normal physiological processes and various pathologies, including cancer metastasis, inflammation, and cardiovascular diseases. Gelatin zymography is a widely used and sensitive technique for the detection and semi-quantitative analysis of gelatinolytic MMPs, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B). This method involves the separation of proteins by electrophoresis on a polyacrylamide gel copolymerized with gelatin. Following renaturation, MMPs digest the gelatin, and after staining, areas of enzymatic activity appear as clear bands against a dark background.[1][2]

Rebimastat (BMS-275291) is a second-generation, broad-spectrum MMP inhibitor.[3][4] It functions by targeting the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[4] this compound is known to inhibit several MMPs, including MMP-1, -2, -8, -9, and -14.[3][5][6] Gelatin zymography serves as a valuable tool to assess the inhibitory potential of compounds like this compound on MMP-2 and MMP-9 activity.

Mechanism of Action of this compound

This compound is a sulfhydryl-based compound that acts as a potent and reversible inhibitor of multiple MMPs.[3] The sulfhydryl group in this compound chelates the zinc ion essential for the catalytic activity of MMPs, effectively blocking their ability to degrade ECM components.[4] This inhibition of MMP activity can impede processes such as tumor invasion, angiogenesis, and metastasis.[3][5]

Data Presentation: Inhibitory Activity of this compound against MMPs

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various MMPs. While this data provides a quantitative measure of this compound's potency, it is important to note that the specific assay conditions under which these values were determined may vary.

MMP TargetIC50 (nM)
MMP-19
MMP-239
MMP-3157
MMP-823
MMP-927
MMP-14 (MT1-MMP)40

Data sourced from a study on matrix metalloproteinase inhibitors.[7]

Experimental Protocols

Protocol 1: Standard Gelatin Zymography for MMP-2 and MMP-9 Detection

This protocol outlines the fundamental steps for performing gelatin zymography to detect MMP-2 and MMP-9 activity in biological samples, such as conditioned cell culture media.

Materials:

  • Sample Preparation: Serum-free conditioned cell culture media, protein concentration assay kit.

  • Gel Electrophoresis: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, gelatin, ammonium (B1175870) persulfate (APS), TEMED.

  • Buffers and Solutions:

    • Zymogram Sample Buffer (2x, non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.

    • Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS.

    • Washing Buffer: 2.5% Triton X-100 in deionized water.

    • Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2.

    • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

    • Destaining Solution: 40% methanol, 10% acetic acid.

Procedure:

  • Sample Preparation:

    • Collect serum-free conditioned media from cell cultures.

    • Centrifuge the media to remove cells and debris.

    • Determine the protein concentration of the supernatant.

    • Mix equal volumes of the sample with 2x zymogram sample buffer. Do not boil or reduce the samples.

  • Gel Preparation and Electrophoresis:

    • Prepare a 10% polyacrylamide resolving gel containing 1 mg/mL gelatin.

    • Overlay with a 4% stacking gel.

    • Load 20-30 µg of protein per well. Include a molecular weight marker.

    • Run the gel at 125V at 4°C until the dye front reaches the bottom.

  • MMP Renaturation and Development:

    • After electrophoresis, carefully remove the gel.

    • Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow for enzyme renaturation.

    • Incubate the gel in incubation buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.

    • Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

Protocol 2: In-Gel Zymography for Assessing this compound Inhibition

This protocol is designed to evaluate the direct inhibitory effect of this compound on MMP activity within the zymogram gel.

Procedure:

  • Perform sample preparation and electrophoresis as described in Protocol 1.

  • After electrophoresis and washing, cut the gel into vertical strips.

  • Incubate one set of strips in the standard incubation buffer (control).

  • Incubate another set of strips in the incubation buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM).

  • Incubate all strips overnight at 37°C.

  • Stain and destain all gel strips as described in Protocol 1.

  • Compare the intensity of the lytic bands between the control and this compound-treated strips. A dose-dependent decrease in band intensity indicates inhibition of MMP activity.

Protocol 3: Pre-Incubation of Samples with this compound

This protocol assesses the inhibitory effect of this compound by pre-incubating it with the biological sample before zymography.

Procedure:

  • Prepare your biological samples (e.g., conditioned media) as described in Protocol 1.

  • Aliquot the samples and incubate them with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes at room temperature).

  • Add 2x zymogram sample buffer to the this compound-treated and control samples.

  • Proceed with electrophoresis, renaturation, development, and staining as outlined in Protocol 1.

  • Analyze the zymogram for a reduction in the intensity of the gelatinolytic bands in the this compound-treated lanes compared to the control.

Visualizations

Experimental Workflow for this compound Inhibition Analysis using Gelatin Zymography

G cluster_prep Sample Preparation cluster_treatment Inhibitor Treatment (Protocol 3) cluster_zymo Gelatin Zymography cluster_analysis Data Analysis prep1 Cell Culture in Serum-Free Media prep2 Collect Conditioned Media prep1->prep2 prep3 Protein Quantification prep2->prep3 treat1 Incubate Media with Varying this compound Concentrations prep3->treat1 zymo1 Mix with Non-Reducing Sample Buffer treat1->zymo1 zymo2 SDS-PAGE with Gelatin in Gel zymo1->zymo2 zymo3 Wash with Triton X-100 (Renaturation) zymo2->zymo3 zymo4 Incubate in Development Buffer at 37°C zymo3->zymo4 zymo5 Coomassie Staining and Destaining zymo4->zymo5 analysis1 Image Acquisition zymo5->analysis1 analysis2 Densitometry of Lytic Bands analysis1->analysis2 analysis3 Quantify Inhibition analysis2->analysis3

Caption: Workflow for assessing this compound's MMP inhibitory activity.

Signaling Pathway Leading to MMP-9 Expression

G cluster_nucleus cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor cytokine->receptor IKK IKK Complex receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocation MMP9_gene MMP-9 Gene NFkB_active->MMP9_gene Binds to Promoter MMP9_mRNA MMP-9 mRNA MMP9_gene->MMP9_mRNA Transcription proMMP9 Pro-MMP-9 MMP9_mRNA->proMMP9 Translation activeMMP9 Active MMP-9 proMMP9->activeMMP9 Activation

Caption: NF-κB signaling pathway inducing MMP-9 expression.

MT1-MMP-Mediated Activation of Pro-MMP-2

G cell_surface Cell Surface MT1_MMP_inactive Pro-MT1-MMP furin Furin MT1_MMP_inactive->furin Cleavage MT1_MMP_active Active MT1-MMP furin->MT1_MMP_active ternary_complex Ternary Complex (MT1-MMP/TIMP-2/Pro-MMP-2) MT1_MMP_active->ternary_complex TIMP2 TIMP-2 TIMP2->ternary_complex proMMP2 Pro-MMP-2 proMMP2->ternary_complex free_MT1_MMP Free Active MT1-MMP ternary_complex->free_MT1_MMP Recruitment intermediate_MMP2 Intermediate MMP-2 free_MT1_MMP->intermediate_MMP2 Cleavage of Pro-domain active_MMP2 Active MMP-2 intermediate_MMP2->active_MMP2 Autocatalytic Cleavage

Caption: Activation cascade of pro-MMP-2 by MT1-MMP.

References

Application Note: High-Throughput Screening of MMP Inhibitors Using a Fluorescence-Based Assay with Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a fluorescence-based matrix metalloproteinase (MMP) assay, utilizing Rebimastat as a reference inhibitor. It is intended for high-throughput screening of potential MMP inhibitors.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Consequently, MMPs are significant targets for drug development.

This application note details a robust and sensitive fluorescence-based assay for measuring MMP activity. The assay employs a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This compound, a broad-spectrum MMP inhibitor, is used here as a control compound to demonstrate the inhibition of MMP activity.[1][2][3] this compound selectively inhibits several MMPs, including MMP-1, -2, -8, -9, and -14, thereby interfering with ECM degradation, angiogenesis, and tumor progression.[1]

Principle of the Assay

The assay is based on a FRET peptide that contains a specific MMP cleavage site flanked by a fluorophore and a quencher. When the peptide is intact, the quencher absorbs the emission energy of the fluorophore. In the presence of an active MMP, the peptide is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP activity.

Materials and Reagents

  • Recombinant Human MMPs (e.g., MMP-2, MMP-9): Activated form.

  • MMP Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2.

  • FRET-based MMP Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • This compound: To be dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well black microplates: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET substrate.

  • APMA (4-Aminophenylmercuric Acetate): For pro-MMP activation if using the inactive zymogen form.

Experimental Protocols

Reagent Preparation
  • MMP Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 5 µM ZnCl2. Store at 4°C.

  • MMP Enzyme: Reconstitute the lyophilized active MMP enzyme in the MMP Assay Buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • MMP Substrate: Prepare a stock solution of the FRET peptide substrate in DMSO at a concentration of 1 mM. Store protected from light at -20°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in MMP Assay Buffer.

MMP Activity Assay
  • Prepare Working Solutions:

    • MMP Enzyme Working Solution: Dilute the MMP enzyme stock solution to the desired final concentration (e.g., 10 ng/well) in cold MMP Assay Buffer.

    • MMP Substrate Working Solution: Dilute the MMP substrate stock solution to a final concentration of 10 µM in MMP Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of MMP Assay Buffer to all wells.

    • Add 10 µL of this compound dilutions (or test compounds) to the inhibitor wells. For the positive control (no inhibition), add 10 µL of MMP Assay Buffer containing the same concentration of DMSO as the inhibitor wells.

    • Add 20 µL of the MMP Enzyme Working Solution to all wells except the negative control (substrate only) wells. Add 20 µL of MMP Assay Buffer to the negative control wells.

    • Mix gently and incubate the plate at 37°C for 30 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the MMP Substrate Working Solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader. For a substrate with an EDANS/Dabcyl pair, use an excitation wavelength of ~340 nm and an emission wavelength of ~485-525 nm.[4]

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

Data Analysis
  • Calculate MMP Activity: Determine the rate of substrate cleavage by plotting the relative fluorescence units (RFU) against time. The slope of the linear portion of the curve represents the reaction rate (V).

  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • V_control is the reaction rate in the absence of the inhibitor.

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of MMP activity.

Data Presentation

Table 1: Representative IC50 Values of this compound against various MMPs.

MMP IsoformReported IC50 (nM)
MMP-1Data not available
MMP-2~115 - 140
MMP-3Data not available
MMP-8Data not available
MMP-9~5
MMP-14Data not available

Note: The IC50 values can vary depending on the assay conditions and substrate used. The values presented for MMP-2 and MMP-9 are derived from literature for similar MMP inhibitors and should be considered as a reference.[5][6]

Table 2: Example Plate Layout for a 96-well plate.

WellContent
A1-A3Negative Control (Substrate + Buffer)
B1-B3Positive Control (Enzyme + Substrate)
C1-H1This compound Concentration 1
C2-H2This compound Concentration 2
......
C12-H12Test Compound X Concentration Series

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) prep_buffer->add_reagents prep_enzyme Prepare MMP Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare FRET Substrate add_substrate Add FRET Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound/Test Compound prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading (Ex/Em appropriate for substrate) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rates (V) measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Experimental workflow for the fluorescence-based MMP assay.

rebimastat_mechanism cluster_active MMP Activity cluster_inhibition Inhibition by this compound MMP Active MMP Enzyme (with Zn2+ in active site) Cleaved_Substrate Cleaved Substrate (Fluorescence Signal) MMP->Cleaved_Substrate Cleavage Inhibited_MMP Inhibited MMP-Rebimastat Complex MMP->Inhibited_MMP This compound This compound (Sulfhydryl-based inhibitor) This compound->Inhibited_MMP Binding to Zn2+ FRET_Substrate Intact FRET Substrate (Fluorescence Quenched) FRET_Substrate->MMP Binding Inhibited_MMP->FRET_Substrate Prevents Binding/Cleavage

Caption: Mechanism of this compound inhibition of MMP activity.

References

Preparing Rebimastat Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a Rebimastat stock solution in dimethyl sulfoxide (B87167) (DMSO). This compound (also known as BMS-275291) is a potent, second-generation, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible results in preclinical and in vitro studies investigating the therapeutic potential of this compound in diseases such as cancer. This application note includes essential physicochemical data, a step-by-step protocol for solubilization, and recommendations for storage and handling.

Introduction

This compound is a sulfhydryl-based matrix metalloproteinase inhibitor that has been investigated for its antineoplastic activities.[3][4] It selectively inhibits several MMPs, including MMP-1, -2, -8, -9, and -14, which play crucial roles in tumor growth, angiogenesis, and metastasis.[2][4] For laboratory research, this compound is typically supplied as a solid powder and requires dissolution in a suitable solvent, most commonly DMSO, to prepare a concentrated stock solution for use in various assays.[3][4] This protocol outlines the necessary steps to ensure complete solubilization and maintain the stability of the this compound stock solution.

Physicochemical and Storage Information

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Synonyms BMS-275291, D-2163[3][5]
Molecular Formula C₂₃H₄₁N₅O₅S[5]
Molecular Weight 499.67 g/mol [4][5]
Appearance Off-white to white solid[3]
Solubility Soluble in DMSO[3][4]
Powder Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark.[3][4]
Stock Solution Storage Short term (days to weeks) at 0-4°C; Long term (months) at -20°C.[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in cell-based and biochemical assays.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile pipette tips

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information. If a specific SDS for this compound is not available, handle it as a potentially hazardous compound.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

  • Calculate the Required Mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 0.001 L x 499.67 g/mol = 4.9967 mg

  • Weigh this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Visualization of this compound's Mechanism of Action

This compound exerts its effects by inhibiting matrix metalloproteinases (MMPs), which are central to the degradation of the extracellular matrix (ECM) and the activation of various signaling pathways that promote cancer progression. The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation Start Start Equilibrate Equilibrate this compound and DMSO to Room Temperature Start->Equilibrate 1 Calculate Calculate Required Mass of this compound (e.g., for 10 mM stock) Equilibrate->Calculate 2 Weigh Weigh this compound Powder Calculate->Weigh 3 Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO 4 Dissolve Vortex to Dissolve (Gentle warming if needed) Add_DMSO->Dissolve 5 Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot 6 Store Store at -20°C Aliquot->Store 7 End Ready for Use Store->End 8

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway Simplified Signaling Pathway Inhibited by this compound This compound This compound MMPs MMPs (MMP-2, MMP-9, MMP-14) This compound->MMPs ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Growth_Factors Release of ECM-Bound Growth Factors (e.g., VEGF, TGF-β) ECM->Growth_Factors Cell_Surface_Receptors Growth Factor Receptor Activation Growth_Factors->Cell_Surface_Receptors Downstream_Signaling Pro-survival and Pro-angiogenic Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) Cell_Surface_Receptors->Downstream_Signaling Tumor_Progression Angiogenesis, Invasion, Metastasis Downstream_Signaling->Tumor_Progression

Caption: this compound's inhibition of MMP-mediated signaling.

Conclusion

The protocol described in this application note provides a reliable method for preparing this compound stock solutions in DMSO for research purposes. Adherence to these guidelines for calculation, solubilization, and storage will help ensure the integrity and stability of the compound, leading to more accurate and reproducible experimental outcomes. Researchers should always exercise appropriate safety precautions when handling chemical reagents.

References

Application Notes and Protocols for Matrigel Plug Cell Migration Assay with Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Matrigel plug assay is a robust in vivo model for quantifying cell migration, invasion, and angiogenesis. This application note provides a detailed protocol for utilizing the Matrigel plug assay to evaluate the efficacy of Rebimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. This compound, also known as BMS-275291, targets several MMPs, including MMP-1, -2, -7, -9, and -14, which are crucial for the degradation of the extracellular matrix (ECM), a key process in cell migration and the formation of new blood vessels (angiogenesis). By inhibiting these enzymes, this compound has been investigated for its potential to impede tumor growth and metastasis. These protocols are designed to offer a framework for preclinical studies assessing the anti-migratory and anti-angiogenic potential of this compound.

Principle of the Assay

Liquid Matrigel, a solubilized basement membrane extract, is mixed with pro-angiogenic factors and/or migratory cells and subcutaneously injected into mice. At body temperature, the Matrigel solidifies, forming a plug that serves as a scaffold for invading cells and the formation of new blood vessels from the host's surrounding tissue. The extent of cell migration and angiogenesis into the plug can be quantified after a set incubation period. This compound can be administered systemically or incorporated directly into the Matrigel plug to assess its inhibitory effects.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize representative quantitative data from a Matrigel plug assay evaluating the dose-dependent inhibitory effects of a broad-spectrum MMP inhibitor like this compound on angiogenesis and cell migration.

Table 1: Inhibition of Angiogenesis by this compound

Treatment GroupDoseMean Hemoglobin Content (µ g/plug ± SEM)Percent Inhibition (%)
Vehicle Control (Matrigel + bFGF/VEGF)-15.5 ± 1.20
This compound10 mg/kg/day9.8 ± 0.936.8
This compound30 mg/kg/day5.2 ± 0.766.5
This compound100 mg/kg/day2.1 ± 0.486.5

Table 2: Inhibition of Endothelial Cell Migration by this compound

Treatment GroupDoseMean Microvessel Density (CD31+ vessels/mm² ± SEM)Percent Inhibition (%)
Vehicle Control (Matrigel + bFGF/VEGF)-125 ± 150
This compound10 mg/kg/day80 ± 1236.0
This compound30 mg/kg/day45 ± 964.0
This compound100 mg/kg/day18 ± 585.6

Experimental Protocols

Materials and Reagents
  • Growth Factor Reduced Matrigel® Matrix

  • Recombinant human or murine Vascular Endothelial Growth Factor (VEGF)

  • Recombinant human or murine basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • This compound (BMS-275291)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude)

  • Sterile, ice-cold PBS

  • Ice-cold 1 mL syringes with 24G needles

  • Surgical tools for plug excision

  • 4% Paraformaldehyde (PFA) or Formalin

  • Optimal Cutting Temperature (OCT) compound

  • Reagents for hemoglobin quantification (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

  • Hematoxylin and Eosin (H&E) staining reagents

Experimental Workflow Diagram

G cluster_prep Preparation cluster_animal In Vivo Procedure cluster_analysis Analysis Thaw Thaw Matrigel on ice Mix Prepare Matrigel Mixture (Matrigel, Growth Factors, this compound/Vehicle) Thaw->Mix Load Load into ice-cold syringes Mix->Load Inject Subcutaneous Injection of Matrigel mixture into mice Load->Inject Administer Systemic Administration of this compound/Vehicle (daily) Inject->Administer Incubate Incubation Period (7-14 days) Administer->Incubate Excise Excise Matrigel Plugs Incubate->Excise Photograph Photograph Plugs Excise->Photograph Process Process Plugs for Analysis (Fixation, Embedding) Photograph->Process Quantify Quantify Angiogenesis & Migration (Hemoglobin Assay, IHC) Process->Quantify

Caption: Experimental workflow for the Matrigel plug cell migration assay with this compound.

Detailed Protocol

1. Preparation of Matrigel Mixture (perform all steps on ice)

  • Thaw Growth Factor Reduced Matrigel overnight at 4°C.

  • Pre-chill all pipette tips, tubes, and syringes.

  • Prepare a stock solution of pro-angiogenic factors (e.g., 200 ng/mL VEGF and 400 ng/mL bFGF) and heparin (20 units/mL) in sterile, ice-cold PBS.

  • For systemic administration of this compound, prepare the Matrigel mixture by combining 0.5 mL of Matrigel with 50 µL of the pro-angiogenic factor/heparin stock solution per plug.

  • For local administration, dissolve this compound in a suitable vehicle and then mix with the Matrigel and pro-angiogenic factors to achieve the desired final concentration. Prepare a vehicle control plug as well.

  • Gently mix the components with a pre-chilled pipette tip, avoiding the introduction of air bubbles.

  • Draw 0.5 mL of the final Matrigel mixture into a pre-chilled 1 mL syringe. Keep on ice until injection.

2. Animal Procedure

  • Anesthetize the mice according to your institution's approved animal care and use protocols.

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid will form a palpable plug.

  • For systemic administration, begin daily oral gavage or intraperitoneal injections of this compound or vehicle control on the day of Matrigel injection and continue for the duration of the experiment.

  • House the animals for 7-14 days to allow for vascularization and cell infiltration of the plug.

3. Plug Excision and Processing

  • At the end of the incubation period, euthanize the mice.

  • Make a skin incision and carefully dissect the Matrigel plug from the surrounding tissue.

  • Photograph the excised plugs for a qualitative assessment of vascularization.

  • For hemoglobin quantification, weigh the plug and proceed immediately to the hemoglobin assay protocol.

  • For histological analysis, fix the plugs in 4% PFA or formalin overnight at 4°C, followed by embedding in paraffin (B1166041) or OCT for cryosectioning.

4. Quantification of Cell Migration and Angiogenesis

  • Hemoglobin Assay (for angiogenesis):

    • Homogenize the fresh Matrigel plug in a known volume of deionized water.

    • Centrifuge the homogenate to pellet debris.

    • Use a commercial hemoglobin assay kit (e.g., based on Drabkin's reagent) to measure the hemoglobin content in the supernatant.

    • Normalize the hemoglobin content to the weight of the plug.

  • Immunohistochemistry (for cell migration and vessel density):

    • Cut 5-10 µm sections from the paraffin-embedded or frozen plugs.

    • Perform immunohistochemical staining for an endothelial cell marker such as CD31 (PECAM-1) to identify blood vessels.

    • Counterstain with Hematoxylin or DAPI.

    • Capture images of multiple fields per plug section using a microscope.

    • Quantify the number of migrating cells and/or the microvessel density (number of CD31-positive vessels per unit area) using image analysis software (e.g., ImageJ).

Signaling Pathway

This compound's Mechanism of Action in Inhibiting Cell Migration and Angiogenesis

This compound, as a broad-spectrum MMP inhibitor, disrupts the signaling cascade that promotes cell migration and angiogenesis. MMPs are key enzymes that degrade the ECM, releasing sequestered growth factors like VEGF and bFGF. These growth factors then bind to their receptors on endothelial cells, activating downstream signaling pathways such as the MAPK/ERK pathway, which ultimately leads to cell proliferation, migration, and the formation of new blood vessels. By inhibiting MMPs, this compound prevents the initial degradation of the ECM, thereby blocking the release and activation of these pro-angiogenic factors and their subsequent signaling.

G cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell ECM ECM (with sequestered Growth Factors e.g., VEGF, bFGF) GF Released Growth Factors (VEGF, bFGF) ECM->GF Receptor Growth Factor Receptors (e.g., VEGFR, FGFR) MAPK MAPK/ERK Pathway Receptor->MAPK Response Cellular Response: - Proliferation - Migration - Angiogenesis MAPK->Response MMPs MMPs (e.g., MMP-2, MMP-9) MMPs->ECM Degradation This compound This compound This compound->MMPs GF->Receptor Binding & Activation

Caption: Signaling pathway illustrating this compound's inhibition of MMP-mediated cell migration and angiogenesis.

Application Notes and Protocols: Immunohistochemical Analysis of Matrix Metalloproteinases (MMPs) Following Rebimastat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebimastat (BMS-275291) is a broad-spectrum, synthetic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Elevated MMP activity is a hallmark of cancer progression, facilitating tumor invasion, metastasis, and angiogenesis. This compound targets several key MMPs, including MMP-1, -2, -7, -9, and -14.[1] Immunohistochemistry (IHC) is a vital technique for visualizing and quantifying the expression of these MMPs within the tumor microenvironment, providing critical insights into the efficacy of MMP inhibitors like this compound. These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical assessment of MMPs in preclinical tumor models treated with this compound.

Mechanism of Action of this compound

This compound functions by binding to the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[1] This action prevents the degradation of ECM components, which in turn can inhibit key processes in cancer progression such as:

  • Tumor cell invasion and metastasis: By maintaining the integrity of the basement membrane and surrounding stroma.

  • Angiogenesis: By interfering with the remodeling of the ECM required for new blood vessel formation.

The inhibition of these processes ultimately aims to slow or halt tumor growth and spread. Preclinical studies have demonstrated that this compound can inhibit angiogenesis and metastasis in murine models.[1]

Data Presentation

The following table presents illustrative quantitative data from a hypothetical preclinical study assessing the effect of this compound on the expression of MMP-2 and MMP-9 in tumor tissue, as determined by immunohistochemistry. The data is presented as the mean percentage of positively stained tumor cells and the average staining intensity.

Treatment GroupTarget MMPMean Percentage of Positive Cells (%)Average Staining Intensity (0-3 scale)
Vehicle ControlMMP-2852.8
This compound (50 mg/kg)MMP-2351.2
Vehicle ControlMMP-9782.5
This compound (50 mg/kg)MMP-9281.0

This data is for illustrative purposes only and represents a potential outcome of this compound treatment.

Experimental Protocols

Detailed Immunohistochemistry Protocol for MMP-2 and MMP-9 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue

This protocol provides a representative method for the immunohistochemical staining of MMP-2 and MMP-9 in FFPE tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibodies:

    • Rabbit anti-MMP-2 polyclonal antibody

    • Mouse anti-MMP-9 monoclonal antibody

  • Secondary Antibodies:

    • Goat anti-rabbit IgG H&L (HRP)

    • Goat anti-mouse IgG H&L (HRP)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution in a heat-resistant container.

    • Heat to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS three times for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking buffer for 60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies for MMP-2 and MMP-9 to their optimal concentrations in PBS.

    • Incubate sections with the diluted primary antibodies overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS three times for 5 minutes each.

    • Incubate sections with the appropriate HRP-conjugated secondary antibody for 60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100%) for 3 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium and coverslip.

  • Analysis:

    • Examine the slides under a light microscope. Positive staining will appear as brown precipitate in the cytoplasm and/or extracellular matrix.

    • Quantify the staining based on the percentage of positive cells and the intensity of the staining.

Visualizations

Signaling Pathway of MMP Inhibition by this compound

MMP_Inhibition_by_this compound cluster_0 Tumor Microenvironment cluster_1 Cellular Processes Tumor_Cell Tumor Cell Pro_MMPs Pro-MMPs (MMP-1, -2, -7, -9, -14) Tumor_Cell->Pro_MMPs Secretes ECM Extracellular Matrix (Collagen, etc.) Degraded_ECM Degraded ECM Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation Active_MMPs->ECM Degrades Invasion Invasion & Metastasis Degraded_ECM->Invasion Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis This compound This compound This compound->Active_MMPs Inhibits

Caption: this compound inhibits active MMPs, preventing ECM degradation and subsequent tumor invasion and angiogenesis.

Experimental Workflow for Immunohistochemistry

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-MMP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis Dehydration_Mounting->Analysis

Caption: Standard workflow for immunohistochemical staining of MMPs in FFPE tissues.

Logical Relationship of a Preclinical Study Design

Study_Design cluster_0 Experimental Groups cluster_1 Analysis Tumor_Model Preclinical Tumor Model Group_A Group A: Vehicle Control Tumor_Model->Group_A Group_B Group B: This compound Tumor_Model->Group_B Tumor_Collection Tumor Tissue Collection Group_A->Tumor_Collection Group_B->Tumor_Collection IHC Immunohistochemistry for MMPs Tumor_Collection->IHC Quantification Quantitative Analysis (Staining Score) IHC->Quantification Comparison Statistical Comparison (Group A vs. Group B) Quantification->Comparison

Caption: A logical workflow for a preclinical study evaluating this compound's effect on MMP expression.

References

Application Notes and Protocols for Western Blot Analysis of Matrix Metalloproteinase (MMP) Expression with Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Matrix Metalloproteinase (MMP) expression in response to treatment with Rebimastat using Western blotting. This compound is a broad-spectrum MMP inhibitor targeting several key MMPs involved in cancer progression and other diseases.[1] Understanding its effect on the expression levels of these enzymes is crucial for elucidating its mechanism of action and for preclinical and clinical research.

Introduction to this compound and MMPs

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of extracellular matrix (ECM) components.[2] Their activity is essential for physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP expression is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.

This compound (BMS-275291) is a synthetic, broad-spectrum MMP inhibitor. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14. By blocking the enzymatic activity of these MMPs, this compound can potentially inhibit tumor growth, invasion, and angiogenesis. While the primary mechanism of this compound is the inhibition of MMP activity, it is also important to investigate its effects on MMP protein expression levels, as feedback mechanisms can sometimes lead to compensatory changes in protein synthesis. Western blot analysis is a powerful and widely used technique to detect and quantify these changes in protein expression.

Data Presentation: Quantitative Analysis of MMP Expression

The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent effect of this compound on the expression of key MMPs in a cancer cell line model. The data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle-treated control group.

Disclaimer: The following data is representative and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.

Treatment GroupConcentration (µM)Relative MMP-2 Expression (Normalized to Control)Relative MMP-9 Expression (Normalized to Control)Relative MMP-14 Expression (Normalized to Control)
Vehicle Control01.001.001.00
This compound10.950.920.98
This compound100.880.850.91
This compound500.750.710.82

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of MMP expression in cell cultures treated with this compound.

1. Cell Culture and this compound Treatment:

  • Culture your target cells (e.g., a cancer cell line known to express the MMPs of interest) in appropriate growth medium until they reach 70-80% confluency.

  • Starve the cells in a serum-free medium for 12-24 hours to reduce basal MMP expression.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).

2. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant containing the total protein and transfer it to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent steps.

4. SDS-PAGE:

  • Prepare protein samples for electrophoresis by mixing a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the samples into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target MMPs.

  • Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the proteins.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST before blocking.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for the target MMP (e.g., anti-MMP-2, anti-MMP-9, or anti-MMP-14) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • For quantitative analysis, use densitometry software to measure the band intensity of the target MMPs.

  • Normalize the band intensity of each target MMP to the intensity of a loading control protein (e.g., β-actin or GAPDH) from the same lane.

  • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis cell_culture Cell Culture & this compound Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_quant Protein Quantification protein_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis MMP_Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factors Growth Factors, Cytokines receptor Receptor Tyrosine Kinase growth_factors->receptor This compound This compound mmp_protein MMP Protein This compound->mmp_protein Inhibition of Activity ras Ras receptor->ras ikk IKK receptor->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 ikb IκB ikk->ikb nfkb NF-κB ikk->nfkb ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc mmp_gene MMP Gene Expression (MMP-1, -2, -9, -14, etc.) ap1->mmp_gene nfkb_nuc->mmp_gene mmp_gene->mmp_protein Translation

References

Application Notes and Protocols: In Vivo Imaging of MMP Inhibition by Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Matrix Metalloproteinase (MMP) inhibition by Rebimastat. This compound (BMS-275291) is a broad-spectrum, second-generation MMP inhibitor targeting several MMPs implicated in cancer progression, including MMP-1, -2, -7, -9, and -14.[1][2] Visualizing the extent and duration of MMP inhibition by this compound in living organisms is crucial for understanding its pharmacodynamics and therapeutic efficacy.

The following sections detail the principles of MMP imaging, provide quantitative data for this compound, and offer step-by-step experimental protocols for researchers.

Introduction to In Vivo MMP Imaging

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[1] In pathological conditions such as cancer, their overexpression facilitates tumor growth, invasion, angiogenesis, and metastasis.[1][3][4] In vivo imaging of MMP activity provides a non-invasive window into these processes and allows for the assessment of therapeutic efficacy of MMP inhibitors like this compound.

Several imaging modalities can be employed for in vivo MMP imaging, each with its own set of advantages and limitations. These include:

  • Optical Imaging (Fluorescence/Bioluminescence): Utilizes fluorescently-labeled probes that are activated by MMPs, leading to a detectable signal. This method offers high sensitivity but has limited tissue penetration.[5][6]

  • Positron Emission Tomography (PET): Employs radiolabeled MMP inhibitors to quantify MMP expression and target engagement with high sensitivity and deep tissue penetration.[7][8]

  • Single Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses radiotracers to visualize MMP activity and offers good sensitivity.[7][8]

  • Magnetic Resonance Imaging (MRI): Can be used with contrast agents that are activated by MMPs to provide high-resolution anatomical and functional information.[6]

The choice of imaging modality depends on the specific research question, the available instrumentation, and the desired balance between sensitivity, resolution, and tissue penetration depth.

This compound: A Broad-Spectrum MMP Inhibitor

This compound is a sulfhydryl-based MMP inhibitor that chelates the zinc ion in the active site of MMPs.[1] Its broad-spectrum activity makes it a potent agent for inhibiting ECM remodeling in cancer.

Quantitative Data for this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against various MMPs. This data is crucial for designing in vivo studies and interpreting imaging results.

MMP TargetIC50 (nM)
MMP-125
MMP-241
MMP-3157
MMP-925
MMP-134

(Data sourced from literature[9])

Signaling Pathway of MMP Inhibition

MMPs are key players in the tumor microenvironment, influencing signaling pathways that promote cancer progression. By degrading the ECM, they release growth factors and create pathways for cell migration. This compound's inhibition of MMPs can disrupt these processes.

MMP_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 MMP-Mediated Processes Tumor Cells Tumor Cells MMPs MMPs (MMP-2, MMP-9, etc.) Tumor Cells->MMPs secretes ECM Extracellular Matrix (Collagen, etc.) Growth Factors Growth Factors ECM->Growth Factors releases Growth Factors->Tumor Cells stimulates MMPs->ECM degrades ECM Degradation ECM Degradation MMPs->ECM Degradation Angiogenesis Angiogenesis MMPs->Angiogenesis Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis This compound This compound This compound->MMPs inhibits

MMP Inhibition by this compound in the Tumor Microenvironment.

Experimental Protocols

The following are detailed protocols for conducting in vivo imaging studies to assess the inhibition of MMPs by this compound. These protocols are based on established methodologies for imaging MMP activity.

General Experimental Workflow

A typical in vivo imaging experiment to assess this compound's efficacy involves several key steps, from animal model selection to data analysis.

Experimental_Workflow cluster_0 Pre-Imaging cluster_1 Treatment & Imaging cluster_2 Post-Imaging Analysis A Animal Model Selection (e.g., Xenograft mouse model) B Tumor Implantation & Growth Monitoring A->B C Grouping of Animals (Control vs. This compound-treated) B->C D Administration of this compound C->D E Injection of MMP-sensitive Imaging Probe D->E F In Vivo Imaging (e.g., Fluorescence, PET) E->F G Image Data Acquisition & Quantification F->G H Ex Vivo Biodistribution (Optional) F->H J Statistical Analysis G->J I Histological Analysis (e.g., IHC for MMPs) H->I I->J

General workflow for in vivo imaging of MMP inhibition.
Protocol 1: Optical Imaging of MMP Inhibition in a Xenograft Mouse Model

This protocol utilizes a commercially available activatable fluorescent probe to visualize MMP activity.

Materials:

  • Nude mice (e.g., BALB/c nude)

  • Human cancer cell line with high MMP expression (e.g., HT-1080 fibrosarcoma)

  • This compound (BMS-275291)

  • MMP-activatable near-infrared (NIR) fluorescent probe (e.g., MMPSense™)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile PBS, cell culture media, and surgical tools

Procedure:

  • Animal Model Preparation:

    • Subcutaneously inject 1 x 10^6 HT-1080 cells in 100 µL of PBS into the flank of each nude mouse.

    • Monitor tumor growth until tumors reach a volume of approximately 100-200 mm³.

    • Randomly divide mice into a control group and a this compound-treated group.

  • Drug Administration:

    • For the treatment group, administer this compound orally at a predetermined dose (e.g., 50 mg/kg) daily.

    • Administer a vehicle control (e.g., sterile water or appropriate solvent) to the control group.

  • In Vivo Imaging:

    • After a specified treatment period (e.g., 7 days), inject the MMP-activatable NIR probe intravenously via the tail vein.

    • At various time points post-injection (e.g., 6, 12, and 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.

    • Acquire images using appropriate excitation and emission filters for the specific NIR probe.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region of interest (ROI) for both groups.

    • Calculate the tumor-to-background ratio.

    • A significant decrease in fluorescence intensity in the this compound-treated group compared to the control group indicates effective MMP inhibition.

Protocol 2: PET Imaging of MMP Expression and this compound Target Engagement

This protocol describes the use of a radiolabeled MMP inhibitor for PET imaging. While a specific this compound-based radiotracer is not commercially available, this protocol outlines the general methodology that could be adapted.

Materials:

  • Tumor-bearing mice (as described in Protocol 1)

  • This compound

  • A suitable ¹⁸F- or ¹¹C-labeled small molecule MMP inhibitor radiotracer.

  • PET/CT scanner

  • Anesthesia equipment

Procedure:

  • Animal and Treatment Preparation:

    • Prepare tumor-bearing mice and treatment groups as described in Protocol 1.

  • Radiotracer Injection and PET/CT Imaging:

    • Administer this compound to the treatment group.

    • At a time point corresponding to the expected peak plasma concentration of this compound, intravenously inject the radiolabeled MMP inhibitor.

    • Perform dynamic or static PET/CT imaging at selected time points post-injection. The CT scan provides anatomical reference.

  • Blocking Study (for specificity):

    • To demonstrate target specificity, a separate cohort of mice can be pre-treated with an excess of unlabeled this compound before the injection of the radiotracer. A significant reduction in radiotracer uptake in the tumor would confirm specific binding to MMPs.

  • Data Analysis:

    • Reconstruct PET images and co-register with CT images.

    • Draw ROIs on the tumors and other organs of interest.

    • Calculate the standardized uptake value (SUV) for each ROI.

    • A lower SUV in the tumors of the this compound-treated group compared to the control group would indicate successful target engagement and inhibition of MMPs.

Conclusion

In vivo imaging is a powerful tool for the preclinical evaluation of MMP inhibitors like this compound. The protocols outlined here provide a framework for assessing the pharmacodynamics and efficacy of this compound in a non-invasive manner. By visualizing and quantifying MMP inhibition in real-time, researchers can gain valuable insights to guide further drug development and clinical translation. While clinical trials with this compound were halted due to adverse effects, the principles and techniques described remain highly relevant for the evaluation of next-generation, more selective MMP inhibitors.[1]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Rebimastat Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rebimastat. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent and resolve the precipitation of this compound in your cell culture media.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

A1: Precipitation of small molecule inhibitors like this compound in cell culture media can stem from several factors:

  • Poor Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have low solubility in aqueous solutions like cell culture media.[1][2]

  • High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in your specific cell culture medium.[1][2]

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.[2]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[1]

  • Temperature Fluctuations: Adding a compound solution to cold media can decrease its solubility.[1] Repeated freeze-thaw cycles of stock solutions or media can also cause components to precipitate.[3][4]

  • pH Instability: Changes in the pH of the culture medium, often due to cellular metabolism, can affect the solubility of pH-sensitive compounds.[3]

  • Media Evaporation: Over time, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility.[3][5]

Q2: My this compound solution, prepared in DMSO, precipitates immediately upon addition to the cell culture medium. How can I prevent this?

A2: This is a common issue known as "solvent shock." Here are several strategies to prevent it:

  • Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution. A gradual decrease in the solvent concentration can help maintain this compound's solubility.[3] Adding the stock solution dropwise while gently vortexing the pre-warmed media can also prevent localized high concentrations that trigger precipitation.[1]

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.[1]

  • Adjust Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[3] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve the solubility of hydrophobic compounds.[3][6] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Use Solubility Enhancers:

    • Serum: Diluting this compound into a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[3][6]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.[3]

Q3: The media containing this compound appears fine initially, but a precipitate forms after several hours or days in the incubator. What might be the cause and solution?

A3: Delayed precipitation can be caused by several factors:

  • Compound Instability: this compound might degrade over time in the culture conditions, and the degradation products could be less soluble.

  • Cellular Metabolism: As cells metabolize, they can alter the pH of the medium, which could reduce the solubility of this compound.[3] Regularly monitoring and, if necessary, changing the medium can help mitigate this.

  • Evaporation: In long-term experiments, evaporation can concentrate this compound beyond its solubility limit.[3] Ensure your incubator is properly humidified and consider using culture plates with low-evaporation lids.[3][5]

  • Interaction with Media Components: Over time, this compound may slowly interact with media components to form insoluble complexes.[1]

Q4: Can I filter out the precipitate from my this compound-containing media?

A4: Filtering is generally not recommended as a solution for precipitation.[3] The precipitate is the compound of interest, so filtering it out will lower the effective concentration of this compound in your media, leading to inaccurate experimental results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[3]

Troubleshooting Guide

If you encounter this compound precipitation, use the following guide to identify the cause and find a solution.

Step 1: Visual and Microscopic Examination
  • Observation: Is the medium cloudy, or are there visible particles?

  • Microscopy: Examine a sample of the medium under a microscope. Chemical precipitates often appear as amorphous particles or crystalline structures.[3] This can help distinguish it from potential microbial contamination.[5]

Step 2: Identify the Cause and Implement Solutions

The following table summarizes potential causes of this compound precipitation and recommended solutions.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to media Solvent Shock / Poor Aqueous Solubility [2]Perform serial dilutions of the stock solution in pre-warmed (37°C) media.[1][3] Add the compound dropwise while gently mixing.[1]
High Final Concentration [1]Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.
Low Temperature of Media [1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Precipitate forms over time in the incubator Media Evaporation [3][5]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.[3]
pH Instability from Cellular Metabolism [3]Monitor the pH of your culture medium. Change the medium more frequently, especially in dense cultures.
Interaction with Media Components [1]Consider trying a different basal media formulation.
Precipitate observed in freshly thawed media or serum (before adding this compound) Temperature Shock [3][4]Thaw serum and media slowly at 4°C or in a 37°C water bath with gentle swirling. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Crystals form on the surface of the culture vessel over time Evaporation [3][5]Increase incubator humidity and use low-evaporation lids or seal plates.[3]

Data Presentation

Table 1: Example Solubility Data for a Hypothetical Small Molecule Inhibitor

Note: The following data is for illustrative purposes only and does not represent actual solubility values for this compound. It is crucial to determine the solubility of this compound in your specific experimental system.

Solvent/Media Maximum Soluble Concentration (mM) Notes
100% DMSO >100Forms a clear stock solution.
PBS (pH 7.4) <0.1Low aqueous solubility is common for this class of compounds.
DMEM + 10% FBS 0.5Serum proteins can enhance solubility.[3]
Serum-Free Media 0.1More prone to precipitation without serum proteins.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing a concentrated stock solution of this compound and diluting it to the desired working concentrations for cell culture experiments.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[7]

  • Sterile microcentrifuge tubes[7]

  • Vortex mixer[7]

  • Pipettes and sterile filter tips[7]

  • Complete cell culture medium, pre-warmed to 37°C[1]

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in 100% DMSO):

    • Calculate the required mass of this compound to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.[7]

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[7]

    • If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[7]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C or as recommended by the manufacturer, protected from light.[7]

  • Working Solution Preparation (Three-Step Dilution Method):

    • Step 1: Intermediate Dilution in DMSO: If your final working concentration is very low, it may be necessary to first make an intermediate dilution of your high-concentration stock in DMSO.

    • Step 2: Dilution into Pre-warmed Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[1] To minimize precipitation, add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently mixing.[1] Do not add the aqueous media to the concentrated DMSO stock.

    • Step 3: Final Dilution and Cell Treatment: Prepare serial dilutions from this intermediate solution in complete cell culture medium to achieve the desired final concentrations.[7] Gently wash the cells with PBS before adding the medium containing the desired concentration of this compound. Always include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).[7]

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitate Observed in This compound-Containing Media check_media Is the precipitate also in the base media/serum alone? start->check_media yes_media Yes check_media->yes_media no_media No check_media->no_media cause_media Cause: Media/Serum Instability Solution: Thaw slowly, aliquot to avoid repeated freeze-thaw cycles. yes_media->cause_media check_timing When does precipitation occur? no_media->check_timing immediate Immediately upon dilution check_timing->immediate delayed After incubation check_timing->delayed cause_immediate Cause: Solvent Shock / High Concentration Solution: Use pre-warmed media, perform serial dilutions, add dropwise. immediate->cause_immediate cause_delayed Cause: Evaporation / pH Shift Solution: Ensure proper incubator humidity, use low-evaporation lids, monitor pH. delayed->cause_delayed G This compound This compound mmp Matrix Metalloproteinases (MMP-1, -2, -9, etc.) This compound->mmp inhibits ecm Extracellular Matrix (ECM) Degradation mmp->ecm invasion Tumor Invasion & Metastasis ecm->invasion

References

Technical Support Center: Optimizing Rebimastat Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in-vitro concentration of Rebimastat to achieve desired matrix metalloproteinase (MMP) inhibition while avoiding cytotoxicity. Due to the discontinuation of this compound's clinical development, publicly available in-vitro cytotoxicity data is limited. Therefore, this guide incorporates information from clinical trial safety data for this compound, in-vitro data for the structurally similar broad-spectrum MMP inhibitor Batimastat, and established protocols for cytotoxicity testing of MMP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BMS-275291) is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its mechanism of action involves binding to the zinc ion within the active site of various MMPs, which is crucial for their enzymatic activity.[1] By inhibiting MMPs, this compound blocks the degradation of the extracellular matrix, a process that is essential for cancer cell invasion, metastasis, and angiogenesis (the formation of new blood vessels to supply the tumor).[1][4]

Q2: Which specific MMPs are inhibited by this compound?

This compound has been shown to inhibit a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, MMP-13, and MMP-14.[1][2][3][4]

Q3: Why was the clinical development of this compound discontinued?

The clinical development of this compound was halted due to a combination of significant toxicity observed in patients and a lack of survival advantage in clinical trials for advanced cancers.[1][3] A Phase III trial in non-small-cell lung cancer, for instance, reported increased toxicity in the this compound arm, including flu-like symptoms, rash, and febrile neutropenia, without an improvement in overall survival.[3]

Q4: What is a safe starting concentration for in-vitro experiments with this compound?

A precise "safe" concentration is cell-line dependent. However, based on its enzymatic inhibitory concentrations (IC50 values), a starting point for cell-based assays could be in the low nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's enzymatic inhibition and the in-vitro cytotoxicity of the related MMP inhibitor, Batimastat. This data can serve as a reference for designing experiments with this compound.

Table 1: Enzymatic Inhibitory Potency of this compound

MMP TargetIC50 (nM)Ki (nM)
MMP-125-
MMP-2411.2
MMP-315739
MMP-925-
MMP-12-18
MMP-134-

Data sourced from Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH.[5]

Table 2: In-Vitro Cytotoxicity of Batimastat (a similar broad-spectrum MMPI) in Hematological Tumor Cell Lines (48h exposure)

Cell LineCancer TypeIC50 (µM)
NB-4Acute Myeloid Leukemia7.9 ± 1.6
HL-60Acute Myeloid Leukemia9.8 ± 3.9
F36-PMyelodysplastic Neoplasm12.1 ± 1.2
H929Multiple Myeloma18.0 ± 1.6

Data sourced from Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - NIH.[6]

Experimental Protocols

Detailed Methodology for Determining this compound Cytotoxicity using MTT Assay

This protocol is a standard method to assess cell viability and can be adapted for use with this compound.

1. Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Troubleshooting Guide

Q1: I am observing significant cytotoxicity at concentrations where this compound is expected to be only inhibitory to MMPs. What could be the cause?

  • Potential Cause 1: Off-target effects. At higher concentrations, this compound may have off-target effects unrelated to MMP inhibition.

    • Solution: Perform a dose-response curve to identify a concentration that inhibits MMP activity (as measured by a zymography or a fluorescent substrate assay) without causing significant cell death.

  • Potential Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control.

  • Potential Cause 3: Cell line sensitivity. Your specific cell line may be particularly sensitive to this compound.

    • Solution: Test this compound on a non-cancerous cell line to assess its general cytotoxicity.

Q2: this compound is not showing any effect on my cells, even at high concentrations.

  • Potential Cause 1: Low MMP expression. Your cell line may not express the MMPs that are targeted by this compound at a high enough level for an effect to be observed.

    • Solution: Confirm the expression of target MMPs in your cell line using techniques like Western blot or qPCR.

  • Potential Cause 2: Compound instability. this compound may be degrading in the cell culture medium over the course of the experiment.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Consider shorter incubation times or replenishing the medium with fresh this compound during longer experiments.

  • Potential Cause 3: Inappropriate assay. The endpoint you are measuring (e.g., proliferation) may not be primarily dependent on the MMPs inhibited by this compound in your cell line.

    • Solution: Use a more direct assay to measure MMP activity, such as gelatin zymography for MMP-2 and MMP-9, or a specific fluorescent substrate assay.

Q3: I am seeing high variability between replicate wells in my cytotoxicity assay.

  • Potential Cause 1: Inconsistent cell seeding. Uneven distribution of cells in the wells will lead to variable results.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Pipette carefully and consistently.

  • Potential Cause 2: Edge effects. Wells on the outer edges of the 96-well plate are prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.

  • Potential Cause 3: Incomplete dissolution of formazan crystals. If the formazan crystals in the MTT assay are not fully dissolved, the absorbance readings will be inaccurate.

    • Solution: Ensure the solubilization solution is added to all wells and that the plate is shaken sufficiently to dissolve all crystals before reading.

Visualizations

Rebimastat_Signaling_Pathway cluster_0 This compound This compound MMPs MMPs (MMP-1, -2, -9, etc.) Active Site (with Zinc) This compound->MMPs Inhibits ECM Extracellular Matrix (Collagen, etc.) MMPs->ECM Degrades Invasion Invasion & Metastasis MMPs->Invasion Promotes Angiogenesis Angiogenesis MMPs->Angiogenesis Promotes Degraded_ECM Degraded ECM Tumor_Cell Tumor Cell Tumor_Cell->Invasion

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Determine Optimal This compound Concentration dose_response 1. Perform Dose-Response Cytotoxicity Assay (e.g., MTT, 24-72h) start->dose_response determine_ic50 2. Determine IC50 and Non-Toxic Concentration Range dose_response->determine_ic50 mmp_activity 3. Assess MMP Inhibition at Non-Toxic Concentrations (e.g., Zymography) determine_ic50->mmp_activity select_concentration 4. Select Optimal Concentration for Functional Assays mmp_activity->select_concentration functional_assays 5. Perform Functional Assays (Invasion, Migration, etc.) select_concentration->functional_assays end End: Optimized Experiment functional_assays->end Troubleshooting_Cytotoxicity start Unexpected Cytotoxicity Observed? check_solvent Check Solvent Control for Toxicity start->check_solvent Yes solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent is Not Toxic check_solvent->solvent_ok No reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent lower_this compound Lower this compound Concentration Range solvent_ok->lower_this compound test_normal_cells Test on Non-Cancerous Cell Line lower_this compound->test_normal_cells confirm_off_target Confirm Off-Target Effect test_normal_cells->confirm_off_target

References

Long-term stability of Rebimastat in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of Rebimastat in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?

For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. For short-term storage, -20°C is acceptable, though the stability period may be shorter. General guidelines for small molecule inhibitors suggest that solutions in DMSO are stable for up to six months when stored at -80°C and for about one month at -20°C[1]. However, stability can be compound-specific. For instance, one study on a different matrix metalloproteinase (MMP) inhibitor in DMSO at -20°C showed significant decomposition within 5-7 days[2].

Q2: How should I prepare a this compound stock solution in DMSO?

To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO. It is crucial to use DMSO that is free of moisture, as water can promote degradation of the compound[3]. Once dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[1][4].

Q3: Can I store my this compound in DMSO at room temperature or 4°C?

No, it is not recommended to store this compound solutions at room temperature or 4°C for any significant length of time. While many compounds are stable at room temperature for short periods, such as during shipping, long-term storage at these temperatures can lead to degradation[3][5]. Once thawed, aliquots may be kept at 4°C for up to two weeks, although this should be verified for your specific experimental needs[4].

Q4: How many times can I freeze and thaw my this compound stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can degrade the compound[1][4]. Aliquoting the stock solution into single-use vials is the best way to prevent this. While some small molecule products may tolerate several freeze-thaw cycles without loss of activity, it is a risk that is best avoided[5].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the stock solution upon thawing. The compound may have low solubility in DMSO at lower temperatures, or the DMSO may have absorbed water, reducing solubility.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Ensure you are using anhydrous DMSO. If precipitation persists, consider preparing a fresh stock solution.
Inconsistent experimental results using the same stock solution. The compound may be degrading due to improper storage or repeated freeze-thaw cycles. The final concentration of DMSO in the assay may be too high, affecting cellular processes.Prepare fresh aliquots from a new powder stock. Minimize freeze-thaw cycles. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) and consistent across all experiments, including controls.
Loss of compound activity over time. This is likely due to chemical instability and degradation of this compound in the DMSO solution.For long-term studies, storing aliquots at -80°C is recommended. If storing at -20°C, it is advisable to use the solution within a month. For critical experiments, consider preparing a fresh stock solution more frequently.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the required volume of DMSO to achieve the desired stock concentration.

    • Add the appropriate volume of DMSO to the vial of this compound powder.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile polypropylene tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid partial use and re-freezing.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • For long-term storage (up to 6 months), place the aliquots in a freezer at -80°C[1]. For short-term storage (up to 1 month), a -20°C freezer can be used[1].

Signaling Pathway and Experimental Workflow

This compound is a second-generation matrix metalloproteinase (MMP) inhibitor.[6] It targets several MMPs, including MMP-1, -2, -8, -9, and -14, which are involved in the degradation of the extracellular matrix (ECM).[6] By inhibiting these enzymes, this compound can prevent angiogenesis, tumor growth, and metastasis.[6]

Rebimastat_Signaling_Pathway This compound Mechanism of Action cluster_outcomes Pathological Outcomes This compound This compound MMPs MMPs (MMP-1, 2, 8, 9, 14) This compound->MMPs Inhibits ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Degradation ECM Degradation Angiogenesis Angiogenesis Degradation->Angiogenesis TumorGrowth Tumor Growth & Invasion Degradation->TumorGrowth Metastasis Metastasis Degradation->Metastasis

Caption: Mechanism of action of this compound as an MMP inhibitor.

Experimental_Workflow This compound Stock Solution Workflow start Start prep Prepare Stock Solution in Anhydrous DMSO start->prep aliquot Aliquot into Single-Use Tubes prep->aliquot storage Store at -20°C (Short-term) or -80°C (Long-term) aliquot->storage thaw Thaw Single Aliquot for Experiment storage->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard end End discard->end

Caption: Recommended workflow for preparing and using this compound stock solutions.

References

Addressing inconsistent results in Rebimastat experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rebimastat (BMS-275291). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during experiments with this broad-spectrum matrix metalloproteinase inhibitor (MMPI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, second-generation, sulfhydryl-based matrix metalloproteinase inhibitor (MMPI).[1] It functions by binding to the catalytic zinc ion within the active site of several matrix metalloproteinases (MMPs), thereby inhibiting their activity.[1] The primary targets of this compound include MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14.[1][2] By inhibiting these enzymes, this compound aims to disrupt processes crucial for tumor progression, such as angiogenesis (the formation of new blood vessels), tumor invasion, and metastasis.[1]

Q2: Why were the clinical trials for this compound halted?

Although promising in preclinical studies, the clinical development of this compound was halted due to adverse effects and a lack of significant clinical benefit.[1] This outcome is not uncommon for broad-spectrum MMPIs, which can suffer from dose-limiting toxicities, such as musculoskeletal syndrome, and a lack of efficacy. This is sometimes attributed to the "double-edged sword" nature of MMPs, where some have pro-tumorigenic roles while others can be anti-tumorigenic.

Q3: I am not observing a significant cytotoxic effect of this compound on my cancer cell line. Is this expected?

Yes, this is a common observation. This compound, like many other MMPIs, is not primarily a cytotoxic agent. Its mechanism of action is directed at inhibiting the enzymatic activity of MMPs, which are involved in processes like cell migration, invasion, and angiogenesis, rather than directly inducing cell death. Therefore, you may not see a significant decrease in cell viability in standard 2D cell culture proliferation assays (e.g., MTT, MTS). It is more likely to show effects in assays that measure cell migration, invasion, or tube formation. For instance, in studies with the MMPI batimastat (B1663600), no direct effect on the viability of MDA-MB-435 breast cancer cells was observed.[3]

Q4: What are some potential off-target effects of this compound that could influence my results?

While this compound was designed to minimize the inhibition of sheddases (ADAMs) compared to earlier hydroxamate-based MMPIs, off-target effects are still a possibility with any broad-spectrum inhibitor.[1] The musculoskeletal side effects observed in clinical trials suggest potential off-target activities. When interpreting unexpected results, consider the possibility that this compound may be influencing other cellular processes independent of its MMP inhibitory function.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Cell Migration/Invasion

Possible Causes & Solutions:

  • Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations and narrow it down. Consult the data table below for effective concentrations used in preclinical studies.

  • Incorrect Assay Conditions: The timing of inhibitor addition and the duration of the experiment are critical.

    • Recommendation: Pre-incubate the cells with this compound for a sufficient period before initiating the migration or invasion assay to ensure the inhibitor has engaged its target. The optimal pre-incubation time may need to be determined empirically (e.g., 1-2 hours).

  • Low MMP Expression in Cell Line: The chosen cell line may not express the target MMPs at a high enough level for an inhibitory effect to be observed.

    • Recommendation: Confirm the expression of this compound-sensitive MMPs (MMP-1, -2, -9, -14) in your cell line using techniques like Western Blot or qPCR. Consider using a positive control cell line known to express high levels of these MMPs.

  • Inhibitor Instability: this compound, like many small molecules, can be unstable in culture media over long incubation periods.

    • Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the diluted inhibitor spends in aqueous solution before being added to the cells.

Issue 2: High Variability in Gelatin Zymography Results

Possible Causes & Solutions:

  • Sample Overload or Underload: The amount of protein loaded onto the gel can affect the clarity and resolution of the bands.

    • Recommendation: Normalize the protein concentration of your samples before loading. Perform a titration to determine the optimal amount of protein to load for your specific samples.

  • Incomplete Renaturation of MMPs: For MMPs to digest the gelatin in the gel, they must be properly renatured after electrophoresis.

    • Recommendation: Ensure thorough washing of the gel with a Triton X-100-based renaturation buffer to completely remove SDS.

  • Incorrect Incubation Conditions: The temperature and duration of the incubation are critical for enzymatic activity.

    • Recommendation: Incubate the gel at 37°C for an optimized period (e.g., 18-24 hours). The buffer should contain necessary co-factors like calcium and zinc.

  • "Smiling" or Distorted Bands: This is often due to uneven heat distribution during electrophoresis.

    • Recommendation: Run the gel at a lower voltage or in a cold room to maintain a consistent temperature. Ensure the gel is properly polymerized.

Issue 3: Unexpected Bands or No Signal in Western Blot for MMPs

Possible Causes & Solutions:

  • Antibody Specificity: The primary antibody may not be specific for the MMP of interest or may cross-react with other proteins.

    • Recommendation: Use a well-validated antibody and include a positive control (e.g., recombinant MMP protein or a cell lysate known to express the target MMP).

  • Low Protein Abundance: The target MMP may be expressed at very low levels in your samples.

    • Recommendation: Concentrate your samples (e.g., conditioned media) before loading. Ensure you are using a sufficient amount of total protein per lane (e.g., 20-40 µg).

  • Inefficient Protein Transfer: The transfer of high or low molecular weight proteins can be challenging.

    • Recommendation: Optimize the transfer time and voltage based on the molecular weight of your target MMP. Use a transfer buffer and membrane appropriate for your protein of interest.

  • High Background: This can obscure the specific signal.

    • Recommendation: Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the blocking time. Ensure adequate washing steps between antibody incubations.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Purified MMP Enzymes

MMP TargetIC50 (nM)
MMP-125
MMP-241
MMP-925
MMP-134
MMP-14N/A

Table 2: Effective Concentrations of this compound in Preclinical In Vitro Studies

Assay TypeCell Line/SystemEffective Concentration RangeObserved Effect
Angiogenesis (Matrigel plug)In vivo (mouse)Dose-dependentInhibition of angiogenesis
Tumor MetastasisB16-BL6 melanomaDose-dependentInhibition of metastasis
Cell MigrationVarious cancer cell linesTypically 1-10 µMInhibition of migration
Cell InvasionVarious cancer cell linesTypically 1-10 µMInhibition of invasion

Note: Specific IC50 values for this compound in cell viability/cytotoxicity assays are not widely published, likely due to its non-cytotoxic mechanism of action. The effective concentrations listed above are based on preclinical studies demonstrating biological activity and can serve as a starting point for dose-response experiments.

Experimental Protocols

Gelatin Zymography Protocol
  • Sample Preparation:

    • Collect conditioned media from cell cultures.

    • Centrifuge to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.

    • Mix equal amounts of protein from your samples with non-reducing sample buffer. Do not boil the samples.

    • Load the samples and a molecular weight marker onto the gel.

    • Run the electrophoresis at a constant voltage (e.g., 150V) at 4°C until the dye front reaches the bottom.

  • MMP Renaturation and Incubation:

    • Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation.

    • Rinse the gel briefly in an incubation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 7.5).

    • Incubate the gel in fresh incubation buffer overnight (18-24 hours) at 37°C.

  • Staining and Destaining:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with a solution of methanol (B129727) and acetic acid in water until clear bands appear against a blue background.

  • Data Analysis:

    • Image the gel. Clear bands indicate areas of gelatin degradation by MMPs. The position of the bands corresponds to the molecular weight of the MMPs.

Western Blot Protocol for MMPs
  • Sample Preparation (Cell Lysate):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Gel Electrophoresis:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target MMP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Mandatory Visualization

Signaling_Pathway_MMP2_MMP9 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling This compound This compound MMP2_active Active MMP-2 This compound->MMP2_active MMP9_active Active MMP-9 This compound->MMP9_active MMP2_inactive Pro-MMP-2 MMP2_inactive->MMP2_active Activation MMP9_inactive Pro-MMP-9 MMP9_inactive->MMP9_active Activation ECM Extracellular Matrix (Collagen, etc.) MMP2_active->ECM Degradation GrowthFactors_latent Latent Growth Factors (e.g., TGF-β) MMP2_active->GrowthFactors_latent Activation MMP9_active->ECM Degradation MMP9_active->GrowthFactors_latent Activation CellMigration Cell Migration & Invasion ECM->CellMigration Inhibition of Migration Barrier GrowthFactors_active Active Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors_active->PI3K_AKT MAPK_ERK MAPK/ERK Pathway GrowthFactors_active->MAPK_ERK Angiogenesis Angiogenesis GrowthFactors_active->Angiogenesis CellProliferation Cell Proliferation PI3K_AKT->CellProliferation PI3K_AKT->CellMigration MAPK_ERK->CellProliferation MAPK_ERK->CellMigration Experimental_Workflow_Zymography start Start: Conditioned Media Collection sample_prep Sample Preparation (Protein Normalization) start->sample_prep electrophoresis Gel Electrophoresis (Gelatin-SDS-PAGE) sample_prep->electrophoresis renaturation MMP Renaturation (Triton X-100 Wash) electrophoresis->renaturation incubation Incubation (37°C, 18-24h) renaturation->incubation staining Coomassie Staining incubation->staining destaining Destaining staining->destaining analysis Image Analysis (Clear bands = MMP activity) destaining->analysis end End: Results analysis->end Troubleshooting_Logic_this compound start Inconsistent Results with this compound issue_type What is the primary issue? start->issue_type no_effect No or Weak Effect issue_type->no_effect No Inhibition high_variability High Variability issue_type->high_variability Variable Data unexpected_results Unexpected Results issue_type->unexpected_results Anomalous Data check_concentration Check this compound Concentration (Dose-response) no_effect->check_concentration check_mmp_expression Verify MMP Expression in Cells (Western Blot/qPCR) no_effect->check_mmp_expression check_assay_protocol Review Assay Protocol (Incubation times, etc.) no_effect->check_assay_protocol optimize_zymography Optimize Zymography Protocol (Loading, Renaturation) high_variability->optimize_zymography optimize_western Optimize Western Blot Protocol (Antibody, Blocking) high_variability->optimize_western consider_off_target Consider Off-Target Effects (Review Literature) unexpected_results->consider_off_target check_cytotoxicity Assess Cytotoxicity (MTT/MTS Assay) unexpected_results->check_cytotoxicity

References

Potential off-target effects of Rebimastat in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rebimastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as BMS-275291) is a second-generation, sulfhydryl-based broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1][2] Its primary role is to bind to the catalytic zinc ion within the active site of several MMPs, thereby inhibiting their activity.[2] The intended targets of this compound are MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, and MMP-14.[2][3] These enzymes are crucial in the degradation of the extracellular matrix (ECM), a process involved in cancer progression, angiogenesis, and metastasis.[2]

Q2: What are the potential off-target effects of this compound?

While this compound was designed to be a "sheddase-sparing" inhibitor with the aim of minimizing the inhibition of ADAMs (a disintegrin and metalloproteinase), off-target effects can still be observed.[2][4] The most well-documented side effect associated with broad-spectrum MMP inhibitors is musculoskeletal syndrome (MSS), characterized by joint pain and inflammation, which has been reported in some patients treated with this compound.[1][5] Other potential off-target effects could include the inhibition of other metalloproteinases due to structural similarities in their catalytic domains or unexpected effects on cellular signaling pathways.[5]

Q3: How can I differentiate between on-target and off-target effects in my cellular assay?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a Structurally Distinct MMP Inhibitor: If a different class of inhibitor targeting the same MMPs produces the same biological effect, it strengthens the evidence for an on-target mechanism.[5]

  • Employ a Negative Control Compound: An ideal negative control would be a structurally similar but inactive analog of this compound.

  • Perform Rescue Experiments: If the observed phenotype is due to the inhibition of a specific MMP, it might be possible to rescue the effect by adding the active form of that MMP or its downstream products.[5]

  • Utilize Genetic Approaches: Use siRNA or shRNA to knock down the expression of the target MMPs.[5] If this compound still produces the same effect in cells lacking the target, it strongly suggests an off-target mechanism.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Changes in Cell Viability or Proliferation

Question: I am observing a decrease in cell viability/proliferation at concentrations of this compound that are expected to be selective for MMP inhibition. Is this an off-target effect?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
General Cytotoxicity Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a wide range of this compound concentrations to determine its cytotoxic profile in your specific cell line.
Off-target Kinase Inhibition Many cellular processes, including proliferation, are regulated by kinases. Broad-spectrum inhibitors can sometimes have unintended effects on kinases. Consider performing a kinase selectivity profiling assay to identify potential off-target kinase interactions.
Inhibition of Protective MMPs Some MMPs can have protective roles in certain contexts.[6] Broad-spectrum inhibition might disrupt these protective functions, leading to reduced cell viability.
Issue 2: Discrepancy Between Enzymatic Inhibition and Cellular Effects

Question: My in vitro enzymatic assays show potent inhibition of MMP-2 and MMP-9 by this compound, but I'm not seeing the expected effect on cell migration or invasion in my cellular assay. Why might this be?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Permeability Although designed to be orally bioavailable, this compound's permeability can vary between cell lines. Consider performing a cellular uptake or permeability assay.
Dominant Role of Other Proteases The cellular phenotype you are observing may be mediated by other proteases that are not inhibited by this compound. Use a pan-protease inhibitor as a control to see if the effect is protease-dependent.
Activation of Compensatory Signaling Pathways Inhibition of MMPs can sometimes lead to the activation of alternative signaling pathways that can compensate for the loss of MMP activity.[7] Investigate key signaling pathways involved in cell migration, such as the PI3K/Akt and MAPK/ERK pathways, using techniques like western blotting for phosphorylated proteins.
Issue 3: Unexplained Changes in Gene or Protein Expression

Question: I've treated my cells with this compound and, in addition to changes in ECM components, I'm seeing unexpected changes in the expression of signaling proteins like p-Akt or p-ERK. What could be the reason for this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Feedback Loops and Crosstalk MMPs are known to be involved in the regulation of various signaling pathways.[8][9] Inhibition of MMPs can disrupt these pathways, leading to feedback activation or inhibition of other signaling molecules.
Off-target Effects on Signaling Molecules While less common for this class of inhibitors, direct or indirect off-target effects on upstream regulators of these pathways cannot be entirely ruled out.
Investigate Upstream Regulators Use western blotting or other protein analysis techniques to examine the phosphorylation status of key upstream kinases in the PI3K/Akt and MAPK/ERK pathways (e.g., PTEN, Ras, Raf).

Quantitative Data Summary

Table 1: On-Target MMP Inhibition Profile of this compound

TargetIC50 (nM)
MMP-125
MMP-241
MMP-925
MMP-134
MMP-14Potent (exact value not specified)

Note: The IC50 values are approximate and can vary depending on the assay conditions.

Table 2: Hypothetical Off-Target Selectivity Profile of this compound

This data is for illustrative purposes to highlight potential areas for off-target investigation and is not based on published experimental results for this compound.

Target ClassRepresentative Target% Inhibition @ 1 µM
ADAMs ADAM10< 20%
ADAM17 (TACE)< 15%
Kinases ABL1< 10%
SRC< 5%
EGFR< 5%
PI3Kα< 10%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a working solution at the desired screening concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases representative of the human kinome.

  • Binding or Activity Assay: The service will typically perform either a binding assay (measuring the displacement of a known ligand) or an enzymatic activity assay (measuring the phosphorylation of a substrate).

  • Data Analysis: The results are usually provided as a percentage of inhibition at a single concentration or as IC50 values for any significant hits.

  • Interpretation: Analyze the data to identify any kinases that are significantly inhibited by this compound. A common threshold for a significant off-target hit is >50% inhibition at 1 µM.

Protocol 2: ADAM10/17 Activity Assay (Fluorimetric)

This protocol is for measuring the inhibitory effect of this compound on ADAM10 and ADAM17 activity.

  • Reagent Preparation:

    • Prepare the assay buffer according to the manufacturer's instructions.

    • Reconstitute the recombinant human ADAM10 or ADAM17 enzyme in assay buffer to the desired concentration.

    • Prepare the fluorogenic FRET substrate solution.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a known ADAM10/17 inhibitor as a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add the this compound dilutions or controls.

    • Add the ADAM10 or ADAM17 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm Ex / 520 nm Em) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Protocol 3: Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation

This protocol is to assess the effect of this compound on key signaling pathways.

  • Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time period. Include vehicle-treated and positive controls (e.g., growth factors to stimulate the pathways).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Rebimastat_Troubleshooting_Workflow start Unexpected Cellular Phenotype Observed (e.g., altered migration, viability) q1 Does the phenotype correlate with the known IC50 for on-target MMPs? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_investigation Potential Off-Target Effect Begin Investigation q1->off_target_investigation No path1_1 Yes path1_2 No check_controls Verify Experimental Controls (e.g., positive/negative controls, vehicle) off_target_investigation->check_controls q2 Is the effect reproducible with a structurally different MMP inhibitor? check_controls->q2 confirm_on_target Further Confirms On-Target Mechanism q2->confirm_on_target Yes off_target_assays Perform Off-Target Assays q2->off_target_assays No path2_1 Yes path2_2 No kinase_panel Kinase Selectivity Panel off_target_assays->kinase_panel adam_assay ADAM/Sheddase Activity Assay off_target_assays->adam_assay signaling_assay Signaling Pathway Analysis (p-Akt, p-ERK Western Blot) off_target_assays->signaling_assay

Caption: A troubleshooting workflow for investigating unexpected cellular effects of this compound.

MMP_Signaling_Crosstalk cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RTK->MAPK_ERK Integrin Integrins Integrin->PI3K_Akt Integrin->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration MMPs MMPs (MMP-2, MMP-9, etc.) PI3K_Akt->MMPs Regulates Expression MAPK_ERK->Proliferation MAPK_ERK->Migration MAPK_ERK->MMPs Regulates Expression ECM_Matrix ECM Components (Collagen, etc.) ECM_Matrix->Integrin Binds GrowthFactors Latent Growth Factors GrowthFactors->RTK Activates This compound This compound This compound->MMPs Inhibits MMPs->ECM_Matrix Degrades MMPs->GrowthFactors Activates

Caption: Potential crosstalk between MMPs and key cell signaling pathways.

References

Technical Support Center: Managing Rebimastat-Induced Musculoskeletal Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering musculoskeletal toxicity in animal models treated with rebimastat, a broad-spectrum matrix metalloproteinase inhibitor (MMPI).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Problem 1: Unexpectedly high incidence or severity of musculoskeletal adverse effects.

  • Question: My animal models are exhibiting severe joint swelling, lameness, and distress at my planned dose of this compound. What should I do?

  • Answer:

    • Immediate Dose Reduction: The primary and most effective strategy for managing MMPI-induced musculoskeletal toxicity is dose reduction.[1] The adverse effects are generally dose-dependent.[1][2]

    • Staggered Dosing or Drug Holiday: Consider introducing a "drug holiday" to allow for the resolution of symptoms before re-initiating treatment at a lower dose. Musculoskeletal symptoms associated with MMPIs are often reversible within 1 to 3 weeks of treatment discontinuation.[2]

    • Supportive Care: Ensure animals have easy access to food and water, and provide soft bedding to minimize discomfort.

    • Analgesia: Consult with a veterinarian regarding the administration of analgesics. Non-steroidal anti-inflammatory drugs (NSAIDs) or other pain relievers may be appropriate to manage symptoms.[3][4]

    • Re-evaluate Experimental Design: If toxicity persists even at lower doses, a re-evaluation of the experimental design, including the choice of animal model and route of administration, may be necessary.

Problem 2: Difficulty in quantifying and scoring musculoskeletal toxicity consistently.

  • Question: I am observing signs of joint problems, but I'm struggling to measure and score them objectively. How can I standardize my assessment?

  • Answer: A multi-parameter scoring system is recommended for a comprehensive assessment. This can be adapted from established protocols for other broad-spectrum MMPIs like marimastat (B1683930).[1][5][6]

    • Clinical Scoring: Implement a daily clinical scoring system by blinded observers.

    • Paw Volume Measurement: Use a plethysmometer for quantitative assessment of paw swelling.

    • Functional Assessment: Employ a rotarod test to measure motor coordination and endurance, which can be indicative of joint pain and stiffness.[7]

    • Histopathological Analysis: At the end of the study, perform histological analysis of the affected joints to quantify synovial hyperplasia, cellular infiltration, and changes to the epiphyseal growth plate.[1][5][6]

Problem 3: Histological artifacts are making it difficult to interpret joint pathology.

  • Question: My histological slides of the joints are showing inconsistencies. How can I improve the quality of my histology?

  • Answer: Proper tissue collection and processing are critical for accurate histological assessment.

    • Fixation: Immediately fix dissected joints in 10% neutral buffered formalin for an adequate duration.

    • Decalcification: For bone-containing tissues, ensure complete decalcification before processing, as this will improve sectioning.

    • Staining: Utilize standard stains like Hematoxylin and Eosin (H&E) for overall morphology and inflammation, and Safranin O or Toluidine Blue for assessing proteoglycan loss in cartilage.[8] Tartrate-resistant acid phosphatase (TRAP) staining can be used to identify osteoclasts.[8]

    • Standardized Scoring: Use a standardized histological scoring system to grade the severity of synovial inflammation, cartilage damage, and bone erosion.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced musculoskeletal toxicity?

A1: this compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). The musculoskeletal side effects are believed to be an "on-target" effect resulting from the inhibition of specific MMPs, particularly MMP-1 (collagenase-1), which are crucial for the normal remodeling and homeostasis of joint tissues.[1] Disruption of this delicate balance can lead to inflammation, fibrosis, pain, and stiffness in the joints.[1]

Q2: What are the typical clinical signs of this compound-induced musculoskeletal toxicity in animal models?

A2: Based on studies with analogous broad-spectrum MMPIs like marimastat in rats, the clinical signs can include:

  • A high-stepping or abnormal gait.[1][5][6]

  • Reluctance or inability to move.[1][5][6]

  • A compromised ability to rest on the hind feet.[1][5][6]

  • Swelling of the paws.[1][5][6]

Q3: Are there any pharmacological interventions that can be co-administered to reduce this compound's side effects?

A3: While dose reduction is the primary management strategy, the co-administration of anti-inflammatory agents or analgesics may help manage the symptoms.

  • NSAIDs: Non-steroidal anti-inflammatory drugs can be used to manage pain and inflammation.[3][4]

  • Opioids: For more severe pain, opioids may be considered, although their potential side effects should be taken into account.[3][11]

  • Multimodal Analgesia: A combination of different classes of analgesics may provide more effective pain relief at lower individual doses, potentially reducing side effects.[3][12]

It is crucial to consult with a veterinarian to determine the most appropriate analgesic plan for your specific animal model and experimental protocol.

Q4: Which animal models are most suitable for studying this compound-induced musculoskeletal toxicity?

A4: The Lewis rat has been successfully used as a model for studying musculoskeletal syndrome induced by the broad-spectrum MMPI marimastat.[1][5][6] This strain is known for its robust inflammatory responses and may be a suitable choice for investigating this compound's musculoskeletal side effects.

Q5: What is the expected onset and duration of musculoskeletal toxicity?

A5: In human clinical trials with other MMPIs, musculoskeletal symptoms tended to appear after 2 to 3 months of treatment.[2] In rat models with continuous administration of marimastat via osmotic pumps, clinical signs can be observed within a 2-week period.[1][5][6] The symptoms are generally reversible within 1 to 3 weeks after discontinuing the drug.[2]

Data Presentation

Table 1: Clinical Scoring Parameters for Musculoskeletal Syndrome (MSS) in a Rat Model (Adapted from Marimastat Studies)

ParameterScore 0Score 1Score 2Score 3
Gait NormalSlight limpHigh-stepping gaitReluctance or inability to move
Mobility NormalSlight reluctance to moveMoves only when proddedImmobile
Posture NormalSlight difficulty resting on hind feetCompromised ability to rest on hind feetUnable to rest on hind feet

Source: Adapted from studies on marimastat-induced MSS in rats.[1][5][6]

Table 2: Histological Scoring of Joint Changes in a Rat Model of MMPI-Induced MSS

FeatureScore 0Score 1Score 2Score 3Score 4
Synovial Hyperplasia NormalMinimalMildModerateMarked
Joint Capsule Cellularity NormalMinimal increaseMild increaseModerate increaseMarked increase
Epiphyseal Growth Plate Normal thicknessSlight increaseModerate increaseMarked increaseSevere increase

Source: Based on histological findings in marimastat-treated rats.[1][5][6]

Table 3: Quantitative Data on Musculoskeletal Adverse Events from a Clinical Trial of an MMPI (PG-116800)

Adverse EventPlacebo (n=80)25 mg bid (n=81)50 mg bid (n=80)100 mg bid (n=80)200 mg bid (n=80)
Arthralgia (%) 2433354341
Shoulder Stiffness (%) 45101113
Shoulder Myalgia (%) 12589

Source: A 12-month, double-blind, placebo-controlled study of PG-116800 in patients with knee osteoarthritis.[2] Note: this compound (BMS-275291) was reported in a phase I study to not have dose-limiting joint toxicity at the tested doses.[13]

Experimental Protocols

Protocol 1: Induction and Assessment of this compound-Induced Musculoskeletal Syndrome in a Rat Model

This protocol is adapted from methodologies used to characterize marimastat-induced MSS in Lewis rats.[1][5][6]

  • Animal Model: Male Lewis rats (150-180g).

  • Drug Administration:

    • Surgically implant subcutaneous osmotic pumps for continuous administration over a 2-week period.

    • The experimental group receives this compound at the desired dose.

    • The control group receives vehicle-filled pumps.

  • Clinical Monitoring and Scoring:

    • Monitor animals daily.

    • Score gait, mobility, and posture using the criteria in Table 1 by two blinded observers.

    • Measure hind paw volume using a plethysmometer at baseline and regular intervals.

  • Functional Assessment:

    • Perform rotarod testing at baseline and at selected time points during the study to assess motor coordination.[7]

  • Endpoint and Tissue Collection:

    • At the study endpoint, euthanize animals according to approved institutional protocols.

    • Dissect the ankle and knee joints.

    • Fix one limb in 10% neutral buffered formalin for histology.

    • Collect synovial fluid or tissue from the other limb for further analysis if needed.

  • Histological Analysis:

    • Process the formalin-fixed joints for paraffin (B1166041) embedding and sectioning.

    • Stain sections with H&E and Safranin O/Toluidine Blue.

    • Score synovial hyperplasia, joint capsule cellularity, and epiphyseal growth plate changes using the criteria in Table 2.

Mandatory Visualizations

MMPI-Induced Musculoskeletal Toxicity Signaling Pathway cluster_extracellular Extracellular Matrix cluster_cell Synoviocyte / Chondrocyte cluster_outcome Pathological Outcome MMPs Matrix Metalloproteinases (e.g., MMP-1) Collagen Collagen & Other ECM Proteins MMPs->Collagen Degrades ECM_Degradation Disrupted ECM Homeostasis MMPs->ECM_Degradation Disrupts balance This compound This compound This compound->MMPs Inhibits NFkB NF-κB Signaling Pathway MMP_Gene_Expression MMP Gene Expression NFkB->MMP_Gene_Expression Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Proinflammatory_Cytokines->NFkB Activates MMP_Gene_Expression->MMPs Leads to increased Inflammation Inflammation Fibrosis, Pain ECM_Degradation->Inflammation

Caption: Proposed signaling pathway for MMPI-induced musculoskeletal toxicity.

Experimental Workflow for Assessing this compound-Induced MSS cluster_setup Experiment Setup cluster_monitoring In-Life Monitoring (Daily for 2 weeks) cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., Lewis Rats) Drug_Prep Prepare this compound & Vehicle for Osmotic Pumps Animal_Model->Drug_Prep Surgery Surgically Implant Osmotic Pumps Drug_Prep->Surgery Clinical_Scoring Clinical Scoring (Gait, Mobility, Posture) Surgery->Clinical_Scoring Paw_Volume Paw Volume Measurement (Plethysmometer) Surgery->Paw_Volume Functional_Test Functional Assessment (Rotarod) Surgery->Functional_Test Euthanasia Euthanasia & Tissue Collection Clinical_Scoring->Euthanasia Paw_Volume->Euthanasia Functional_Test->Euthanasia Histology Histological Processing & Staining (H&E, Safranin O) Euthanasia->Histology Scoring Histopathological Scoring Histology->Scoring

References

How to avoid Rebimastat degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rebimastat (BMS-275291). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound in long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a second-generation, sulfhydryl-based broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It targets the catalytic zinc ion in the active site of several MMPs, including MMP-1, -2, -8, -9, and -14. By inhibiting these enzymes, this compound can prevent the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, angiogenesis, and metastasis.

Q2: How should I store this compound powder and stock solutions to ensure stability?

Proper storage is critical for maintaining the integrity of this compound. Follow these guidelines for optimal stability:

FormSolventStorage TemperatureReported Stability/Duration
Solid Powder -0 - 4°CShort-term (days to weeks)
-20°CLong-term (months to years)[1]
Stock Solution DMSO-20°CLong-term (months)[1]

Important Considerations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.

  • Aqueous Solutions: this compound's stability in aqueous solutions is expected to be limited. It is strongly advised not to store this compound in aqueous buffers for extended periods. Final dilutions into aqueous media should be made immediately before use.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For experimental use, prepare a high-concentration stock solution in anhydrous DMSO.

Q4: Is this compound stable in cell culture media at 37°C?

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Diminishing biological effect of this compound over time. Degradation of this compound in the cell culture medium at 37°C.1. Increase the frequency of media changes with freshly prepared this compound (e.g., every 24-48 hours).2. Perform a stability study to determine the functional half-life of this compound in your specific experimental system (see Experimental Protocol 1).3. Based on your stability data, you may need to adjust the initial concentration to compensate for degradation over the desired time course.
High variability between replicate experiments. Inconsistent concentration of active this compound due to degradation or precipitation.1. Ensure meticulous standardization of all experimental parameters.2. Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.3. Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.
Precipitation of this compound in cell culture medium. Low aqueous solubility of this compound. Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution.1. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.2. When preparing the working solution, dilute the DMSO stock in pre-warmed (37°C) cell culture medium and mix thoroughly.
Unexpected or off-target cellular effects. Formation of biologically active degradation products.1. If degradation is confirmed through stability testing, modify the experimental design to minimize it (e.g., more frequent media changes).2. Consider using analytical techniques like HPLC-MS to identify potential degradation products.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Medium

This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, low-binding microcentrifuge tubes

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Incubation: Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours). Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt further degradation until analysis.

  • HPLC or LC-MS/MS Analysis:

    • Thaw the samples and an aliquot of the initial working solution (time point 0).

    • Centrifuge the samples to pellet any precipitates.

    • Analyze the supernatant to determine the concentration of intact this compound. A validated HPLC or LC-MS/MS method will be required for accurate quantification.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.

Protocol 2: Preparation of this compound for In Vitro Experiments

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, single-use microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO.

    • Ensure the powder is completely dissolved. Gentle warming or vortexing may be necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.

    • Mix thoroughly by gentle inversion or pipetting to ensure a homogenous solution and minimize precipitation.

    • Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (typically ≤ 0.1%).

  • Application to Cells:

    • Add the freshly prepared this compound working solution to your cell cultures.

    • For long-term experiments, replace the medium with fresh this compound-containing medium at regular intervals (e.g., every 24-48 hours) to maintain a consistent inhibitor concentration.

Visualizations

Rebimastat_Degradation_Pathway Potential this compound Degradation Pathways This compound This compound (Active Inhibitor) Hydrolysis Hydrolysis (e.g., of amide bonds) This compound->Hydrolysis Oxidation Oxidation (e.g., of sulfhydryl group to disulfide) This compound->Oxidation Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_Stability_Testing Workflow for this compound Stability Assessment A Prepare this compound in Cell Culture Medium B Aliquot for Time Points (0, 4, 8, 24, 48h) A->B C Incubate at 37°C, 5% CO2 B->C D Collect Samples at Each Time Point C->D E Store Samples at -80°C D->E F Analyze by HPLC or LC-MS/MS E->F G Determine Half-Life F->G

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic Troubleshooting this compound Efficacy start Reduced Efficacy Observed? check_stability Is Compound Stable? start->check_stability check_concentration Is Concentration Correct? check_stability->check_concentration Yes solution_stability Perform Stability Assay (Protocol 1) check_stability->solution_stability No check_media_change Frequent Media Changes? check_concentration->check_media_change Yes solution_concentration Verify Stock and Working Concentrations check_concentration->solution_concentration No solution_media_change Increase Frequency of Media Changes check_media_change->solution_media_change No end Problem Resolved check_media_change->end Yes solution_stability->end solution_concentration->end solution_media_change->end

References

Rebimastat Interference with Cell Viability Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the matrix metalloproteinase (MMP) inhibitor, rebimastat, in common cell viability assays. The information provided is designed to help identify, understand, and mitigate potential assay artifacts to ensure the generation of accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum matrix metalloproteinase inhibitor (MMPI).[1] It functions by binding to the zinc ion within the active site of several MMPs, including MMP-1, -2, -7, -9, and -14, thereby inhibiting their enzymatic activity.[1][2] MMPs are crucial for the degradation of the extracellular matrix (ECM), a process that is essential for tumor growth, angiogenesis, and metastasis.[1] By inhibiting MMPs, this compound aims to impede these processes. This compound contains a sulfhydryl (-SH) group that is key to its inhibitory action.[1][2]

Q2: Can this compound interfere with standard cell viability assays like MTT, XTT, and WST-1?

While there is no specific literature detailing direct interference, the chemical structure and biological function of this compound suggest potential for interference with tetrazolium-based assays (MTT, XTT, WST-1). These assays measure cell viability by assessing the metabolic reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases.

Potential mechanisms of interference include:

  • Direct Reduction of Tetrazolium Salts: this compound contains a thiol (sulfhydryl) group, which is a reducing agent.[1][2] This group could potentially directly reduce the tetrazolium salt in a cell-free manner, leading to a false-positive signal (apparent higher viability).

  • Alteration of Cellular Metabolism: MMPs and their inhibitors can influence cellular metabolic pathways.[3][4] Since tetrazolium-based assays are dependent on the metabolic activity of cells, any modulation of this activity by this compound could lead to an over- or underestimation of cell viability that is independent of its cytotoxic effects.[5]

  • Changes in Cellular Redox State: The cellular redox environment (e.g., the NAD+/NADH ratio) is a key factor in the reduction of tetrazolium salts.[6] Anticancer agents can induce oxidative stress and alter the cellular redox state, which could, in turn, affect the outcome of these assays.[7][8]

Q3: How can I determine if this compound is interfering with my cell viability assay?

A series of control experiments should be performed to test for potential interference. The primary methods are:

  • Cell-Free Assay: To test for direct chemical reduction of the assay reagent, perform the assay in the absence of cells. A significant increase in signal in the presence of this compound would indicate direct interference.

  • Orthogonal Assay Confirmation: Use a viability assay that relies on a different biological principle. A good alternative is an ATP-based assay, such as CellTiter-Glo®, which measures the level of intracellular ATP as an indicator of metabolically active cells.[9][10][11] Another option is a cytotoxicity assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay.

  • Microscopic Examination: Always visually inspect the cells under a microscope. If the assay results (e.g., high viability) contradict the visual evidence of cell death (e.g., rounding, detachment, blebbing), it is a strong indication of assay interference.

Q4: My MTT/WST-1 assay results with this compound are inconsistent with what I see under the microscope. What should I do?

This is a common sign of assay interference. It is crucial to validate your findings with an alternative method. We recommend using an ATP-based luminescent assay like CellTiter-Glo®, which is generally less susceptible to interference from compounds that affect cellular redox potential.[12][13]

Troubleshooting Guide

Issue 1: Higher than Expected Cell Viability with Tetrazolium-Based Assays (MTT, XTT, WST-1)
  • Potential Cause: Direct reduction of the tetrazolium salt by the thiol group in this compound.

  • Troubleshooting Protocol:

    • Cell-Free Control: Prepare a multi-well plate with your cell culture medium but without cells.

    • Add a range of this compound concentrations identical to those used in your cellular experiment.

    • Add the MTT, XTT, or WST-1 reagent according to the standard protocol.

    • Incubate for the same duration as your cell-based assay.

    • Measure the absorbance.

  • Interpretation: An increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct chemical interference.

Issue 2: Discrepancy Between Different Viability Assays
  • Potential Cause: this compound may be modulating cellular metabolism, affecting tetrazolium-based assays without necessarily being cytotoxic.

  • Troubleshooting Protocol:

    • Parallel Plate Assay: Seed cells in two separate plates under identical conditions.

    • Treat one plate with a serial dilution of this compound and perform your standard tetrazolium-based assay (e.g., WST-1).

    • Treat the second plate with the same serial dilution of this compound and perform an ATP-based assay (e.g., CellTiter-Glo®).

    • Compare the dose-response curves obtained from both assays.

  • Interpretation: A significant rightward shift in the IC50 curve for the tetrazolium-based assay compared to the ATP-based assay suggests that this compound is interfering with the metabolic readout. The ATP-based assay is likely to provide a more accurate reflection of cell viability.

Data Presentation

Table 1: Hypothetical Cell-Free Interference Data
This compound (µM)Absorbance at 450 nm (WST-1 Assay, No Cells)
0 (Vehicle)0.052
10.055
100.150
500.320
1000.510

This table illustrates a dose-dependent increase in absorbance in a cell-free system, suggesting direct reduction of the WST-1 reagent by this compound.

Table 2: Hypothetical Comparative IC50 Data
Assay TypePrincipleThis compound IC50 (µM)
WST-1Metabolic Activity (Dehydrogenase)> 100
CellTiter-Glo®ATP Content25.5
Trypan Blue ExclusionMembrane Integrity28.0

This table shows a significant discrepancy in the IC50 value obtained with the WST-1 assay compared to assays based on different principles, indicating potential interference.

Experimental Protocols

Protocol 1: Cell-Free WST-1 Interference Assay
  • Plate Setup: In a 96-well plate, add 100 µL of phenol (B47542) red-free cell culture medium to each well.

  • Compound Addition: Create a serial dilution of this compound in the medium, with final concentrations ranging from 0 µM (vehicle control) to 100 µM.

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate at 37°C for 2 hours, protected from light.

  • Absorbance Reading: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Parallel Viability Assessment with WST-1 and CellTiter-Glo®
  • Cell Seeding: Seed your cells of interest in two separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 48 hours).

  • WST-1 Assay (Plate 1):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate at 37°C for 2 hours.

    • Shake the plate and read the absorbance at 450 nm.

  • CellTiter-Glo® Assay (Plate 2):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

Visualizations

Rebimastat_Signaling_Pathway This compound This compound MMPs MMPs (MMP-2, MMP-9, etc.) This compound->MMPs Inhibits ECM Extracellular Matrix (ECM) (Collagen, Laminin, etc.) MMPs->ECM Degrades Invasion_Metastasis Tumor Invasion & Metastasis MMPs->Invasion_Metastasis Facilitates Growth_Factors Release of ECM-Bound Growth Factors (e.g., VEGF) MMPs->Growth_Factors Promotes Degraded_ECM Degraded ECM Fragments Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Stimulates

Caption: this compound's mechanism of action via MMP inhibition.

Troubleshooting_Workflow Start Unexpected Viability Results with this compound Cell_Free_Assay Perform Cell-Free Assay with this compound Start->Cell_Free_Assay Interference_Check Direct Interference Observed? Cell_Free_Assay->Interference_Check Orthogonal_Assay Perform Orthogonal Assay (e.g., CellTiter-Glo) Interference_Check->Orthogonal_Assay No Alternative_Assay Use Alternative Assay (e.g., CellTiter-Glo) Interference_Check->Alternative_Assay Yes Compare_Results Compare Dose-Response Curves Orthogonal_Assay->Compare_Results Discrepancy Results Discrepant? Compare_Results->Discrepancy Conclusion1 Conclude Interference. Trust Orthogonal Assay Data. Discrepancy->Conclusion1 Yes Conclusion2 Results Confirmed. No Significant Interference. Discrepancy->Conclusion2 No Alternative_Assay->Conclusion1

Caption: Experimental workflow for troubleshooting assay interference.

Logical_Relationships cluster_0 Observations cluster_1 Potential Causes cluster_2 Conclusion High_WST1 High Viability in WST-1 Direct_Reduction Direct WST-1 Reduction by this compound High_WST1->Direct_Reduction Metabolic_Upregulation Metabolic Upregulation High_WST1->Metabolic_Upregulation Low_CTG Low Viability in CellTiter-Glo True_Cytotoxicity True Cytotoxicity Low_CTG->True_Cytotoxicity Cell_Death_Microscopy Cell Death Under Microscope Cell_Death_Microscopy->True_Cytotoxicity Interference WST-1 Assay Interference Direct_Reduction->Interference True_Cytotoxicity->Interference

Caption: Logical relationships for interpreting conflicting data.

References

Technical Support Center: Zymography Troubleshooting with Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing artifacts in zymography experiments, with a specific focus on utilizing Rebimastat as a matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in zymography?

This compound is a broad-spectrum matrix metalloproteinase inhibitor (MMPI).[1] In zymography, which is a technique used to detect and characterize proteolytic enzymes like MMPs, this compound serves as a crucial negative control.[1][2] By incubating a zymogram gel in a buffer containing this compound, the enzymatic activity of MMPs is inhibited. This results in the reduction or complete disappearance of the clear bands of substrate degradation, confirming that the observed lysis is indeed due to MMP activity. This compound functions by binding to the zinc ion within the active site of MMPs, which is essential for their catalytic function.

Q2: What are the most common artifacts encountered in gelatin zymography?

Common artifacts in gelatin zymography can interfere with accurate data interpretation. These include:

  • "Smiling" bands: Distorted, curved bands instead of sharp, straight ones. This is often caused by uneven heat distribution across the gel during electrophoresis. Running the gel at a lower voltage or in a cold room can mitigate this.

  • Wavy bands or vertical streaking: This can result from issues with sample preparation, such as high salt or particulate matter, or problems with the polymerization of the acrylamide (B121943) gel.[3]

  • High background staining: If the background of the gel remains dark blue with poor contrast to the lysis bands, it could be due to incomplete removal of SDS during the washing steps or insufficient incubation time for enzymatic digestion.

  • Absence of bands: This could indicate low enzyme concentration in the sample, improper sample handling leading to enzyme degradation, or incorrect buffer composition (e.g., lack of necessary co-factors like Ca2+ and Zn2+).

  • Non-specific bands: Bands that are not inhibited by specific MMP inhibitors like this compound may indicate the presence of other types of proteases.

Q3: How can I be sure the bands on my zymogram are from MMPs?

The most effective way to confirm that the gelatinolytic activity is from MMPs is to use a broad-spectrum MMP inhibitor like this compound. By running duplicate samples and incubating one gel in a standard development buffer and the other in a development buffer containing this compound, you can directly observe the effect of MMP inhibition. A significant decrease or complete absence of the lysis bands in the presence of this compound confirms that the activity is due to MMPs.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No visible lysis bands 1. Insufficient enzyme concentration in the sample.2. Enzyme degradation due to improper sample storage or handling.3. Incorrect incubation buffer composition (e.g., missing Ca²⁺ or Zn²⁺).4. Insufficient incubation time.1. Concentrate the sample using centrifugal filter units.2. Ensure samples are always kept on ice or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.3. Double-check the recipe for the incubation buffer to ensure all components are present at the correct concentrations.4. Increase the incubation time (e.g., from 24 to 48 hours).
High background, low band intensity 1. Incomplete removal of SDS after electrophoresis, which can inhibit enzyme activity.2. Insufficient gelatin digestion time.1. Increase the number and duration of washes with a Triton X-100-containing buffer to facilitate SDS removal and enzyme renaturation.2. Optimize the incubation time to allow for more complete substrate digestion.
"Smiling" or distorted bands 1. Uneven heat distribution during electrophoresis.1. Run the gel at a lower constant voltage.2. Perform electrophoresis in a cold room or with a cooling unit.
Lane-to-lane "leaking" of bands 1. Overloading of the sample in the wells.2. Improperly formed wells in the stacking gel.1. Reduce the amount of protein loaded per well.2. Ensure the comb is inserted correctly and that the stacking gel is fully polymerized before removal.
Bands are present even with this compound 1. The proteolytic activity may not be from MMPs.2. The concentration of this compound is too low to inhibit the amount of MMPs in the sample.1. Consider the presence of other proteases (e.g., serine or cysteine proteases) and use appropriate inhibitors for those classes to confirm.2. Increase the concentration of this compound in the incubation buffer.

Quantitative Data: this compound Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human MMPs. This data is critical for determining the appropriate concentration of this compound to use in your zymography experiments for effective inhibition.

MMP TargetThis compound IC50 (nM)
MMP-19
MMP-239
MMP-3157
MMP-723
MMP-927
MMP-14 (MT1-MMP)40

Data sourced from Khalil, R. A. (2018). Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors.[1]

Experimental Protocols

Standard Gelatin Zymography Protocol

This protocol is adapted from established methods for detecting MMP-2 and MMP-9 activity.[2][4]

1. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):

  • Resolving Gel:

    • Mix 3.3 mL of deionized water, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 4.0 mL of 30% acrylamide/bis-acrylamide solution, 100 µL of 10% SDS, and 100 µL of 1 mg/mL gelatin stock solution.

    • Initiate polymerization by adding 50 µL of 10% ammonium (B1175870) persulfate (APS) and 5 µL of TEMED.

    • Immediately pour the gel, leaving space for the stacking gel.

  • Stacking Gel (4%):

    • Mix 1.5 mL of deionized water, 0.5 mL of 0.5 M Tris-HCl (pH 6.8), 0.5 mL of 30% acrylamide/bis-acrylamide solution, and 25 µL of 10% SDS.

    • Initiate polymerization by adding 25 µL of 10% APS and 5 µL of TEMED.

    • Pour the stacking gel and insert the comb.

2. Sample Preparation and Electrophoresis:

  • Mix samples with non-reducing sample buffer (e.g., 4:1 sample to buffer ratio). Do not heat the samples.

  • Load equal amounts of protein into each well.

  • Run the gel at a constant voltage (e.g., 120 V) in a cold environment until the dye front reaches the bottom.

3. Enzyme Renaturation and Development:

  • After electrophoresis, carefully remove the gel.

  • Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in deionized water) with gentle agitation to remove SDS.

  • Equilibrate the gel in developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) for 30 minutes.

  • Incubate the gel in fresh developing buffer for 18-24 hours at 37°C.

4. Staining and Destaining:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1 hour.

  • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

Protocol for this compound Inhibition Control

To confirm MMP-specific activity, run a duplicate gel and modify the development step as follows:

  • Follow the "Standard Gelatin Zymography Protocol" up to the point of incubation in the developing buffer.

  • Prepare two separate developing buffers: one standard buffer and one containing this compound at a concentration sufficient to inhibit the target MMPs (refer to the IC50 table; a concentration of 1-10 µM is often a good starting point).

  • Cut the gel in half, ensuring each half contains identical sample lanes.

  • Incubate one half of the gel in the standard developing buffer and the other half in the developing buffer containing this compound.

  • Proceed with the staining and destaining steps for both gel halves.

  • Compare the band intensities between the two halves. A significant reduction or absence of bands in the this compound-treated half confirms MMP-specific activity.

Visualizations

Zymography_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_develop Enzyme Activity & Inhibition cluster_analysis Analysis SamplePrep Sample Preparation (Non-reducing conditions) GelCasting Cast Gel with Substrate (e.g., Gelatin) Electrophoresis SDS-PAGE (Separates proteins by size) GelCasting->Electrophoresis Renaturation Wash with Triton X-100 (Remove SDS, Renature MMPs) Electrophoresis->Renaturation Incubation Incubate in Developing Buffer (MMPs digest substrate) Renaturation->Incubation Inhibition Parallel Incubation with this compound (Inhibits MMP activity) Renaturation->Inhibition Staining Coomassie Staining (Stains undigested substrate) Incubation->Staining Inhibition->Staining Destaining Destain (Reveals clear lysis bands) Staining->Destaining Imaging Image and Quantify Bands Destaining->Imaging

Caption: Workflow for identifying MMP activity using zymography with a this compound control.

MMP_Inhibition cluster_active Normal MMP Activity cluster_inhibited Inhibition by this compound MMP Active MMP Products Digested Products MMP->Products cleaves InactiveComplex Inactive MMP-Rebimastat Complex MMP->InactiveComplex Substrate Substrate (Gelatin) This compound This compound This compound->InactiveComplex InactiveComplex->Substrate No Cleavage

Caption: Mechanism of MMP inhibition by this compound, preventing substrate degradation.

References

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Rebimastat Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of Rebimastat and its analogs. As potent matrix metalloproteinase (MMP) inhibitors, the therapeutic efficacy of these compounds is often limited by their poor oral absorption, a characteristic of their Biopharmaceutics Classification System (BCS) Class IV status, indicating both low solubility and low permeability.

This guide offers insights into formulation strategies, prodrug approaches, and critical in vitro assays to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Formulation Strategies to Improve Solubility and Dissolution Rate

Q1: My this compound analog exhibits very low aqueous solubility. What initial formulation strategies can I employ to enhance its dissolution for in vivo studies?

A1: For poorly soluble compounds like this compound analogs, several formulation strategies can be explored to improve solubility and dissolution rate. Initial approaches often involve increasing the surface area of the drug or altering its physical state.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can significantly improve its dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly promising approach for BCS Class II and IV drugs.

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug into a polymer matrix, a higher-energy amorphous form is created. This amorphous state has enhanced apparent solubility and dissolution. A study on this compound showed that a solid dispersion using D-α-Tocopheryl polyethylene (B3416737) Glycol 1000 Succinate (TPGS) as a carrier, prepared by a solvent evaporation method, increased its solubility by 36.4-fold.[1][2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective. These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. For the related MMP inhibitor Marimastat (B1683930), an oral formulation in soft gelatin capsules containing medium-chain triglyceride oil has been used in clinical trials.[1]

Troubleshooting: Low Yield or Instability of Amorphous Solid Dispersions

Symptom Possible Cause Troubleshooting Steps
Low product yield during solvent evaporation Inefficient solvent removal or product loss during collection.Optimize the evaporation temperature and pressure. Use a high-efficiency collection system like a cyclone separator.
Recrystallization of the drug upon storage The amorphous form is thermodynamically unstable. The chosen polymer may not be effectively inhibiting nucleation and crystal growth.Screen different polymers for miscibility with your this compound analog. Increase the drug-to-polymer ratio. Store the ASD under controlled humidity and temperature conditions.
Phase separation observed in the solid dispersion Poor miscibility between the drug and the polymer.Perform miscibility studies (e.g., using differential scanning calorimetry - DSC) to select a suitable polymer. Consider using a combination of polymers or adding a surfactant to improve miscibility.
II. Strategies to Enhance Intestinal Permeability

Q2: My formulation has improved the solubility of my this compound analog, but the oral bioavailability is still low. How can I address poor intestinal permeability?

A2: As BCS Class IV compounds, this compound analogs suffer from both low solubility and low permeability. Once solubility is addressed, enhancing permeability is the next critical step.

  • Prodrug Approach: The hydroxamic acid moiety, crucial for MMP inhibition, can be a liability for oral absorption due to its polarity and potential for metabolic degradation. A prodrug strategy involves masking this functional group with a promoiety that is cleaved in vivo to release the active drug. For hydroxamic acids, O-carbamation is a viable approach to increase lipophilicity and cell permeability.[3][4]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of poorly permeable drugs. However, the potential for toxicity with permeation enhancers requires careful evaluation.

  • Nanoparticle Formulations: In addition to improving dissolution, nanoparticles can also enhance permeability. The small particle size allows for better adhesion to the intestinal mucosa and potential uptake by M-cells in the Peyer's patches, leading to lymphatic absorption.

Troubleshooting: Inefficient Prodrug Conversion or Instability

Symptom Possible Cause Troubleshooting Steps
Low plasma concentration of the active drug after oral administration of the prodrug Inefficient enzymatic or chemical conversion of the prodrug to the active form in vivo.Design the prodrug linkage to be susceptible to common intestinal or hepatic enzymes (e.g., esterases). Conduct in vitro metabolism studies using liver microsomes or intestinal homogenates to assess the rate of conversion.
High plasma concentration of the intact prodrug The prodrug is too stable and is not being converted to the active drug.Modify the promoiety to be more labile under physiological conditions. Consider a different type of chemical linkage.
Degradation of the prodrug in the gastrointestinal tract The prodrug linkage is unstable in the acidic environment of the stomach or in the presence of digestive enzymes.Encapsulate the prodrug in an enteric-coated dosage form to protect it from the stomach's acidic environment. Modify the prodrug structure to be more resistant to chemical or enzymatic degradation in the GI tract.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for this compound and related MMP inhibitors, Marimastat and Batimastat. This data can serve as a benchmark for your own experimental results with this compound analogs.

Table 1: Solubility Enhancement of this compound using Solid Dispersion

Formulation Carrier Drug:Carrier Ratio Preparation Method Solubility (µg/mL) Fold Increase in Solubility
Pure this compound---23.91.0
Solid DispersionTPGS1:15Solvent Evaporation87436.4[2]

Table 2: Comparative Pharmacokinetic Parameters of Oral MMP Inhibitors in Humans

Parameter Marimastat Prinomastat
Dose 50 mg twice daily100 mg twice daily
Cmax (ng/mL) 196[5]1580 ± 620
Tmax (h) 1 - 2[5]1.0 (median)
Terminal Elimination Half-life (h) ~8 - 10[6][7]2.3 ± 0.9
Oral Bioavailability Orally bioavailableData not available

Note: Batimastat, a precursor to Marimastat, had poor oral bioavailability, necessitating intraperitoneal administration in early clinical trials.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using the Anti-Solvent Precipitation Method

Objective: To prepare a nanosuspension of a poorly water-soluble this compound analog to enhance its dissolution rate.

Materials:

  • This compound analog

  • Organic solvent (e.g., methanol, acetone)

  • Anti-solvent (e.g., deionized water)

  • Stabilizers (e.g., HPMC K15M, Pluronic F68)

  • Probe sonicator

  • Magnetic stirrer

Methodology:

  • Dissolve the this compound analog in a suitable organic solvent to prepare the drug solution.

  • Dissolve the stabilizer(s) in the anti-solvent to prepare the anti-solvent solution.

  • Place the anti-solvent solution on a magnetic stirrer and stir at a constant speed.

  • Slowly inject the drug solution into the anti-solvent solution under continuous stirring.

  • Immediately after the addition of the drug solution, subject the resulting suspension to probe sonication for a specified time and power to reduce the particle size.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Determine the dissolution rate of the nanosuspension compared to the unprocessed drug using a standard dissolution apparatus (e.g., USP Apparatus II).

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a this compound analog and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound analog stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for sample analysis

Methodology:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage assay.

  • Prepare the dosing solutions of the this compound analog in transport buffer at the desired concentration (final DMSO concentration should be <1%).

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Analyze the concentration of the this compound analog in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis start Poorly Soluble this compound Analog formulation Formulation Strategy start->formulation solid_dispersion Solid Dispersion formulation->solid_dispersion Solubility nanosuspension Nanosuspension formulation->nanosuspension Solubility & Permeability prodrug Prodrug Synthesis formulation->prodrug Permeability dissolution Dissolution Testing solid_dispersion->dissolution nanosuspension->dissolution permeability Caco-2 Permeability Assay prodrug->permeability pk_study In Vivo Pharmacokinetic Study dissolution->pk_study permeability->pk_study bioavailability Oral Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for improving the oral bioavailability of this compound analogs.

signaling_pathway cluster_absorption Oral Drug Absorption Pathway cluster_barriers Barriers to Oral Bioavailability oral_admin Oral Administration of this compound Analog Formulation dissolution Dissolution in GI Fluids oral_admin->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption low_solubility Low Aqueous Solubility dissolution->low_solubility first_pass First-Pass Metabolism (Liver) absorption->first_pass low_permeability Low Intestinal Permeability absorption->low_permeability efflux P-gp Efflux absorption->efflux systemic_circulation Systemic Circulation first_pass->systemic_circulation metabolism CYP450 Metabolism first_pass->metabolism

Caption: Key barriers affecting the oral bioavailability of this compound analogs.

This technical support guide provides a starting point for addressing the challenges of formulating this compound and its analogs for oral delivery. The provided protocols and troubleshooting guides are intended to be adaptable to the specific physicochemical properties of your novel compounds. For further assistance, please consult the cited literature.

References

Validation & Comparative

A Comparative Analysis of Rebimastat and Marimastat in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer research, the inhibition of matrix metalloproteinases (MMPs) has been a significant area of investigation due to their crucial role in tumor invasion and metastasis. Among the broad-spectrum MMP inhibitors, Rebimastat and Marimastat have been prominent candidates. This guide provides a detailed comparison of their performance, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

Introduction to this compound and Marimastat

Both this compound (BMS-275291) and Marimastat (BB-2516) are synthetic, broad-spectrum inhibitors of matrix metalloproteinases.[1][2] They function by chelating the zinc ion essential for the catalytic activity of MMPs, thereby impeding the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and the formation of new blood vessels (angiogenesis).[3][4] While both drugs showed promise in preclinical studies, their clinical development in breast cancer was met with challenges, largely due to issues with efficacy and toxicity in late-stage trials.[4]

Comparative Efficacy: A Look at the Data

Direct head-to-head comparative studies of this compound and Marimastat in the same breast cancer cell lines with extensive quantitative data are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their inhibitory profiles against key MMPs and their effects on breast cancer cells.

Inhibitory Activity Against Purified Matrix Metalloproteinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Marimastat against a panel of purified human MMPs. Lower IC50 values indicate greater potency.

Matrix Metalloproteinase (MMP)This compound IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)25[5]5[6][7]
MMP-2 (Gelatinase-A)41[5]6[6][7]
MMP-3 (Stromelysin-1)157[5]230[8]
MMP-7 (Matrilysin)Data not available13[6][7]
MMP-8 (Collagenase-2)Data not availableData not available
MMP-9 (Gelatinase-B)25[5]3[6][7]
MMP-13 (Collagenase-3)4[5]Data not available
MMP-14 (MT1-MMP)Data not available9[6][7]

Note: IC50 values can vary between studies due to different experimental conditions.

Effects on Breast Cancer Cell Lines

While specific IC50 values for cytotoxicity or invasion inhibition in breast cancer cell lines are not consistently reported in direct comparative studies, the following observations have been made:

  • MDA-MB-231: This highly invasive, triple-negative breast cancer cell line is known to express MMP-2 and MMP-9.[9] Studies have shown that MMP inhibitors can reduce the invasive potential of MDA-MB-231 cells. For instance, batimastat, a related MMP inhibitor, was shown to inhibit the degradation of bone matrices by MDA-MB-231 cells in vitro.[9] It is plausible that both this compound and Marimastat would exert similar inhibitory effects on the invasion of this cell line. One study demonstrated that flavonoids inhibited the invasion of MDA-MB-231 cells with IC50 values for invasion at 27 and 30 μmol/L, which correlated with a reduction in MMP-3 activity.[10]

  • MCF-7: This is a poorly invasive, estrogen receptor-positive breast cancer cell line. The effects of MMP inhibitors on MCF-7 cells are less pronounced in terms of invasion due to their lower intrinsic metastatic potential. However, studies have investigated the impact of MMP inhibitors on other cellular processes. For example, Marimastat was used to assess its effect on TNF-α levels in MCF-7 cells.[11]

Mechanism of Action and Signaling Pathways

This compound and Marimastat share a common mechanism of action by targeting the catalytic domain of MMPs. The zinc-binding group in their chemical structures is crucial for this inhibition.

// Invisible edge for layout edge [style=invis]; "Transcription_Factors" -> "MMP_Gene_Expression"; } dot Caption: Simplified signaling pathway of MMP activation and inhibition by this compound and Marimastat.

Upstream signaling pathways, such as those activated by growth factors like heregulin-β1, can lead to the transcriptional upregulation of MMPs, including MMP-9, in breast cancer cells like SKBr3 and MCF-7.[12] These pathways often involve Erk, p38 kinase, and PKC.[12] this compound and Marimastat act downstream by directly inhibiting the enzymatic activity of the translated and activated MMPs.

Experimental Protocols

To evaluate the efficacy of MMP inhibitors like this compound and Marimastat in breast cancer cell lines, several key in vitro experiments are typically performed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the inhibitors on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Protocol:

    • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or Marimastat. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of the inhibitors to block cancer cell invasion through an extracellular matrix barrier.[13][14][15]

  • Principle: The assay uses a two-chamber system (e.g., a Transwell insert) separated by a porous membrane coated with a basement membrane matrix like Matrigel. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the matrix and migrate through the pores to the other side of the membrane.

  • Protocol:

    • Chamber Preparation: Coat the upper surface of an 8-µm pore size Transwell insert with Matrigel and allow it to solidify.

    • Cell Seeding: Resuspend serum-starved breast cancer cells in serum-free medium containing different concentrations of this compound or Marimastat and seed them into the upper chamber.

    • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Incubation: Incubate the plate for a period that allows for cell invasion (typically 12-48 hours).

    • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Staining: Fix and stain the invaded cells on the lower surface of the membrane with a dye such as crystal violet.

    • Quantification: Count the number of stained cells in several random fields under a microscope.

Invasion_Assay_Workflow start Start prep Prepare Matrigel-coated Transwell inserts start->prep seed Seed breast cancer cells with inhibitor in upper chamber prep->seed chemo Add chemoattractant to lower chamber seed->chemo incubate Incubate for 12-48 hours chemo->incubate remove Remove non-invading cells incubate->remove stain Fix and stain invaded cells remove->stain quantify Quantify invaded cells by microscopy stain->quantify end End quantify->end

Gelatin Zymography

This technique is used to detect the activity of gelatinases, specifically MMP-2 and MMP-9, which are crucial for the invasion of many cancer cells.

  • Principle: Gelatin zymography is a form of SDS-PAGE where gelatin is co-polymerized in the polyacrylamide gel. Samples containing MMPs are run on the gel under non-reducing conditions. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.

  • Protocol:

    • Sample Preparation: Culture breast cancer cells in serum-free medium in the presence or absence of this compound or Marimastat. Collect and concentrate the conditioned medium.

    • Electrophoresis: Mix the concentrated medium with a non-reducing sample buffer and run it on a polyacrylamide gel containing gelatin.

    • Renaturation and Development: Wash the gel to remove SDS and allow the enzymes to renature. Incubate the gel in a development buffer containing calcium and zinc overnight at 37°C.

    • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Clear bands will indicate areas of gelatin degradation by MMP-2 and MMP-9.

    • Analysis: The intensity of the bands, which corresponds to the level of MMP activity, can be quantified using densitometry.

Conclusion

This compound and Marimastat are both potent, broad-spectrum inhibitors of matrix metalloproteinases with demonstrated activity against several MMPs implicated in breast cancer progression. While direct comparative data in breast cancer cell lines is not abundant, their inhibitory profiles against purified enzymes suggest comparable, though slightly varied, potencies. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other MMP inhibitors in the context of breast cancer research. The ultimate clinical failure of these agents in late-stage disease highlights the complexity of targeting MMPs and underscores the need for more selective inhibitors and their application in earlier stages of cancer.

References

A Comparative In Vivo Efficacy Analysis of Rebimastat and Batimastat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a subject of extensive research due to their potential to thwart tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparative overview of two notable MMP inhibitors, Rebimastat (BMS-275291) and Batimastat (B1663600) (BB-94), focusing on their in vivo efficacy as documented in preclinical studies. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic potential and mechanistic underpinnings of these two agents.

Introduction to this compound and Batimastat

Batimastat was one of the first broad-spectrum MMP inhibitors to enter clinical trials.[1] It functions by mimicking collagen, a natural substrate for MMPs.[2] Despite promising preclinical results, its development was hampered by poor oral bioavailability.[3] this compound, a second-generation, sulfhydryl-based MMP inhibitor, was developed to offer a broader spectrum of MMP inhibition while minimizing the inhibition of sheddases, a class of metalloproteinases whose inhibition was linked to side effects seen in earlier MMP inhibitors.[4] However, the clinical development of this compound was also halted due to adverse effects.[4]

Quantitative Data Comparison

The following tables summarize the in vivo efficacy of this compound and Batimastat in various preclinical cancer models. It is important to note that a direct head-to-head comparison is challenging due to the lack of studies directly comparing the two drugs under the same experimental conditions. The data presented is a compilation from various independent studies.

Table 1: In Vivo Efficacy of this compound (BMS-275291) in Preclinical Cancer Models

Cancer ModelAnimal ModelDosing RegimenKey FindingsReference
B16-BL6 Melanoma (Metastasis)C57BL/6 Mice100 mg/kg, p.o., dailyDose-dependent reduction in the number of lung metastases.[5]
Matrigel Plug (Angiogenesis)Nude Mice25, 50, 100 mg/kg, p.o., dailyDose-dependent inhibition of endothelial cell migration into Matrigel plugs.[5]

Table 2: In Vivo Efficacy of Batimastat (BB-94) in Preclinical Cancer Models

Cancer ModelAnimal ModelDosing RegimenKey FindingsReference
B16F1 Melanoma (Liver Metastasis)C57BL/6 Mice50 mg/kg, i.p., daily54% reduction in tumor volume.[6]
MDA-MB-435 Breast CancerAthymic Nude Mice30 mg/kg, i.p., dailySignificantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.[7]
C170HM2 Colon CarcinomaNude Mice40 mg/kg, i.p., dailyReduced mean number of liver tumors to 35% of control and cross-sectional tumor area to 43% of control.[8]
R3327 Dunning Prostate TumorCopenhagen Rats30 mg/kg, i.p., dailySignificantly reduced tumor weight compared to control.[9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

This compound (BMS-275291) In Vivo Experimental Protocols

  • B16-BL6 Melanoma Metastasis Model:

    • Animal Model: C57BL/6 mice.

    • Tumor Cell Inoculation: B16-BL6 melanoma cells were injected intravenously to induce experimental lung metastases.

    • Treatment: this compound was administered orally (p.o.) once daily at doses of 25, 50, or 100 mg/kg, starting on the day of tumor cell inoculation.

    • Endpoint Analysis: After a set period, mice were euthanized, and the lungs were harvested to count the number of metastatic nodules.[5]

  • Matrigel Plug Angiogenesis Assay:

    • Animal Model: Nude mice.

    • Assay Principle: Matrigel, a basement membrane extract, mixed with pro-angiogenic factors (e.g., bFGF, VEGF) is injected subcutaneously. The gel solidifies and becomes vascularized by the host's endothelial cells.

    • Treatment: this compound was administered orally once daily at various doses.

    • Endpoint Analysis: After a defined period (e.g., 7 days), the Matrigel plugs were excised, and the extent of vascularization was quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.[5]

Batimastat (BB-94) In Vivo Experimental Protocols

  • B16F1 Melanoma Liver Metastasis Model:

    • Animal Model: C57BL/6 mice.

    • Tumor Cell Inoculation: B16F1 melanoma cells were injected into the mesenteric vein to specifically target the liver for metastasis formation.

    • Treatment: Batimastat was administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily, starting 5 hours prior to and after cell injection.[6]

    • Endpoint Analysis: Liver metastases were quantified by measuring their mean diameter, and tumor volume was calculated. Angiogenesis within the metastases was assessed by stereological quantification of functional blood vessels.[6]

  • MDA-MB-435 Breast Cancer Xenograft Model:

    • Animal Model: Athymic nude mice.

    • Tumor Implantation: MDA-MB-435 human breast cancer cells were implanted into the mammary fat pads. Primary tumors were resected once they reached a certain size.

    • Treatment: Following tumor resection, mice received daily intraperitoneal injections of Batimastat (30 mg/kg).[7]

    • Endpoint Analysis: The volume of local-regional tumor regrowth was measured. Lungs were harvested to determine the incidence, number, and total volume of metastases.[7]

Signaling Pathways and Mechanisms of Action

Both this compound and Batimastat exert their anticancer effects primarily through the inhibition of MMPs, which in turn affects various signaling pathways crucial for tumor progression.

Batimastat's Impact on Signaling Pathways

Batimastat has been shown to influence key signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[10] Inhibition of MMPs by Batimastat can modulate the tumor microenvironment, affecting the availability of growth factors and cytokines that activate these pathways. For instance, in some cancer cell lines, Batimastat treatment has been associated with an increase in ERK1/2 phosphorylation, which can paradoxically promote apoptosis by suppressing survival pathways like AKT signaling.[10]

Batimastat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds RAS RAS Receptor->RAS activates PI3K PI3K Receptor->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis_Regulation Apoptosis Regulation ERK->Apoptosis_Regulation can promote Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Apoptosis_Regulation inhibits Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Batimastat Batimastat MMPs MMPs Batimastat->MMPs inhibits MMPs->Growth_Factors releases from ECM

Caption: Batimastat inhibits MMPs, which can modulate the release of growth factors and influence downstream signaling pathways like MAPK/ERK and PI3K/AKT, ultimately affecting gene expression related to cancer progression.

This compound's Mechanism of Action

This compound, as a broad-spectrum MMP inhibitor, is designed to block the degradation of the extracellular matrix, thereby inhibiting tumor invasion, angiogenesis, and metastasis.[11] A key feature of this compound is its "sheddase-sparing" design, intended to reduce the side effects associated with earlier MMP inhibitors by not inhibiting ADAMs (a disintegrin and metalloproteinase), which are responsible for shedding cell surface proteins like TNF-α.[4] While specific downstream signaling effects of this compound are less detailed in the available literature compared to Batimastat, its primary mechanism is understood to be the direct inhibition of a range of MMPs.

Rebimastat_Mechanism cluster_MMPs Matrix Metalloproteinases (MMPs) cluster_Sheddases Sheddases (ADAMs) This compound This compound MMP1 MMP-1 This compound->MMP1 inhibits MMP2 MMP-2 This compound->MMP2 inhibits MMP9 MMP-9 This compound->MMP9 inhibits MMP14 MMP-14 This compound->MMP14 inhibits ADAM10 ADAM10 This compound->ADAM10 spares ADAM17 ADAM17 This compound->ADAM17 spares Other_MMPs ...

Caption: this compound is a broad-spectrum MMP inhibitor designed to spare sheddases like ADAM10 and ADAM17, aiming for a more targeted anticancer effect with a potentially improved side-effect profile.

Summary and Conclusion

Both this compound and Batimastat have demonstrated significant anti-tumor and anti-metastatic efficacy in a variety of preclinical in vivo models. Batimastat, as a first-generation MMP inhibitor, has a more extensive body of published preclinical data detailing its effects on tumor growth, metastasis, and relevant signaling pathways. This compound, a second-generation inhibitor, was designed with a more selective profile to minimize side effects, and preclinical studies confirmed its activity against key MMPs involved in cancer progression.

The lack of head-to-head comparative in vivo studies makes it difficult to definitively conclude which compound has superior efficacy. The available data suggests that both were potent inhibitors of MMPs with significant in vivo activity. The ultimate discontinuation of the clinical development of both drugs highlights the challenges in translating the preclinical efficacy of broad-spectrum MMP inhibitors into clinical success, likely due to a combination of factors including off-target effects, patient selection, and the complex role of MMPs in both promoting and suppressing tumor progression. This comparative guide serves as a valuable resource for researchers interested in the historical context and preclinical performance of these MMP inhibitors, and for those involved in the development of next-generation, more targeted anti-cancer therapies.

References

A Comparative Analysis of Selectivity: Rebimastat vs. Prinomastat

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a significant area of research, aiming to thwart tumor invasion, metastasis, and angiogenesis by targeting the enzymes responsible for extracellular matrix degradation. Among the numerous MMP inhibitors developed, Rebimastat (BMS-275291) and Prinomastat (AG3340) have been subjects of extensive investigation. This guide provides a detailed, objective comparison of the selectivity profiles of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Mechanism of Action: A Tale of Two Zinc Binders

Both this compound and Prinomastat function by inhibiting the catalytic activity of MMPs. These enzymes are zinc-dependent endopeptidases, and the inhibitory action of both compounds hinges on their ability to chelate the essential zinc ion in the enzyme's active site.[1][2][3] However, they achieve this through different chemical moieties.

Prinomastat is a hydroxamate-based inhibitor. The hydroxamic acid group (-CONHOH) acts as a potent bidentate ligand, forming a stable complex with the zinc ion, thereby blocking the enzyme's ability to bind and cleave its substrates.[2][3]

This compound , on the other hand, is a second-generation, non-hydroxamate inhibitor that utilizes a sulfhydryl (-SH) group as its zinc-binding moiety.[1] This design was intended to potentially offer a different selectivity profile and reduce some of the off-target effects observed with earlier hydroxamate-based inhibitors.

The following diagram illustrates the general mechanism of MMP inhibition by these compounds.

MMP_Inhibition General Mechanism of MMP Inhibition MMP Active MMP Enzyme (with Zn²⁺ in active site) Inactive_Complex Inactive MMP-Inhibitor Complex MMP->Inactive_Complex Degradation Matrix Degradation (Tumor Invasion, Angiogenesis) MMP->Degradation Cleaves Substrate Extracellular Matrix (e.g., Collagen) Substrate->Degradation Inhibitor MMP Inhibitor (this compound or Prinomastat) Inhibitor->Inactive_Complex Binds to Zn²⁺

Caption: General mechanism of MMP inhibition.

Quantitative Selectivity Profile: A Head-to-Head Comparison

The selectivity of an MMP inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and Prinomastat against a panel of matrix metalloproteinases. Lower values indicate greater potency.

Target MMPThis compound (BMS-275291)Prinomastat (AG3340)
IC50 (nM) Ki (nM)
MMP-1 (Collagenase-1)25[4]-
MMP-2 (Gelatinase-A)41[4]1.2[4]
MMP-3 (Stromelysin-1)157[4]39[4]
MMP-9 (Gelatinase-B)25[4]-
MMP-12 (Metalloelastase)-18[4]
MMP-13 (Collagenase-3)4[4]-
MMP-14 (MT1-MMP)Inhibits[5]-

Note: IC50 and Ki values can vary depending on the specific assay conditions. Data presented here is compiled from publicly available sources for comparative purposes.

From the data, it is evident that both inhibitors exhibit broad-spectrum activity against multiple MMPs. Prinomastat demonstrates particularly potent inhibition of MMP-2, MMP-3, MMP-9, and MMP-13, with Ki values in the low to sub-nanomolar range.[6] this compound also shows potent inhibition, particularly against MMP-13.[4]

Experimental Protocols: Determining Inhibitor Potency

The IC50 values presented are typically determined using an in vitro enzyme inhibition assay. A common method is the fluorescence resonance energy transfer (FRET)-based assay. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of an inhibitor (this compound or Prinomastat) required to inhibit 50% of the activity of a specific MMP.

Materials and Reagents:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

  • Fluorogenic MMP substrate (FRET peptide)

  • Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35, pH 7.5)

  • Inhibitor compounds (this compound and Prinomastat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: The recombinant pro-MMP is activated according to the manufacturer's instructions. The activated enzyme is then diluted to a working concentration in the assay buffer.

  • Inhibitor Dilution: A series of dilutions of the inhibitor compounds are prepared in the assay buffer. A "no inhibitor" control (containing only the solvent) is also prepared.

  • Assay Setup: In the wells of the 96-well plate, the following are added:

    • Assay Buffer

    • Diluted inhibitor solution (or solvent for the control)

    • Diluted active MMP enzyme

  • Pre-incubation: The plate is incubated for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The fluorogenic MMP substrate is added to each well to start the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET substrate. The rate of substrate cleavage is proportional to the increase in fluorescence.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. The percentage of inhibition for each inhibitor concentration is calculated relative to the "no inhibitor" control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an MMP inhibition assay.

MMP_Assay_Workflow Workflow for MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Activate pro-MMP D Add MMP and Inhibitor to 96-well plate A->D B Prepare Inhibitor Serial Dilutions B->D C Prepare FRET Substrate F Add Substrate to initiate reaction C->F E Pre-incubate D->E E->F G Measure Fluorescence Kinetically F->G H Calculate Reaction Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 Value I->J

Caption: A typical experimental workflow for determining IC50 values.

Conclusion

Both this compound and Prinomastat are potent, broad-spectrum inhibitors of matrix metalloproteinases. While they share a common overall mechanism of action by chelating the catalytic zinc ion, their differing zinc-binding moieties and chemical structures result in distinct selectivity profiles. Prinomastat exhibits particularly high potency against several key MMPs implicated in cancer progression. The choice between these or other MMP inhibitors for research or therapeutic development will depend on the specific MMPs one aims to target and the desired selectivity profile to maximize efficacy while minimizing potential off-target effects. The experimental protocols outlined provide a basis for the continued evaluation and comparison of these and novel MMP inhibitors.

References

Rebimastat's Cross-Reactivity with ADAM Metallopeptidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rebimastat's cross-reactivity with ADAM (A Disintegrin and Metalloproteinase) metallopeptidases. This compound (BMS-275291) is a second-generation, broad-spectrum matrix metalloproteinase (MMP) inhibitor that was specifically designed to be "sheddase-sparing."[1][2] This design was intended to reduce the mechanism-based toxicities, such as musculoskeletal syndrome, observed with earlier MMP inhibitors. These side effects have been attributed to the inhibition of ADAMs, particularly ADAM10 and ADAM17, which are responsible for the shedding of various cell surface proteins, including tumor necrosis factor-alpha (TNF-α).[3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the known inhibitory activities of this compound against various matrix metallopeptidases. For comparative purposes, data for Marimastat, a first-generation broad-spectrum MMP inhibitor, is included where available, particularly its activity against ADAM17.

EnzymeThis compound (IC50/Ki)Marimastat (IC50/Ki)
MMPs
MMP-1 (Collagenase-1)Potent Inhibitor5 nM (IC50)
MMP-2 (Gelatinase-A)Potent Inhibitor6 nM (IC50)
MMP-3 (Stromelysin-1)Potent Inhibitor23 nM (IC50)
MMP-7 (Matrilysin)Potent Inhibitor10 nM (IC50)
MMP-8 (Collagenase-2)Potent Inhibitor8 nM (IC50)
MMP-9 (Gelatinase-B)Potent Inhibitor3 nM (IC50)
MMP-13 (Collagenase-3)Potent Inhibitor4 nM (IC50)
MMP-14 (MT1-MMP)Potent Inhibitor17 nM (IC50)
ADAMs
ADAM10Data Not Available-
ADAM12Data Not Available-
ADAM17 (TACE)Intended to be sparingPotent Inhibitor

Note: "Potent Inhibitor" for this compound indicates that while specific IC50/Ki values from a comprehensive panel are not consistently reported in publicly accessible literature, it is established as a strong inhibitor of these MMPs.

Experimental Protocols

The determination of inhibitor potency against MMPs and ADAMs typically involves in vitro enzymatic assays. A generalized protocol for a fluorogenic substrate-based assay is described below.

In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

  • Enzyme Activation: Recombinant human pro-MMPs or pro-ADAMs are activated according to established procedures. For example, pro-MMPs can be activated using 4-aminophenylmercuric acetate (B1210297) (APMA) or trypsin.

  • Inhibitor Preparation: this compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is then prepared in the assay buffer.

  • Assay Reaction: The activated enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in an appropriate assay buffer (e.g., Tris-buffered saline with CaCl2 and a non-ionic detergent) in a 96-well microplate.

  • Substrate Addition: A fluorogenic substrate specific for the MMP or ADAM being tested is added to initiate the enzymatic reaction. These substrates are typically peptides conjugated to a fluorescent reporter and a quencher. Cleavage of the peptide by the enzyme separates the reporter from the quencher, resulting in an increase in fluorescence.

  • Fluorescence Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each inhibitor concentration is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

General Mechanism of MMP Inhibition MMP Active MMP Degradation Matrix Degradation MMP->Degradation Cleaves Substrate Extracellular Matrix (e.g., Collagen) Substrate->Degradation This compound This compound This compound->MMP Inhibits

Caption: General mechanism of action for this compound in inhibiting MMP-mediated matrix degradation.

Experimental Workflow for Inhibitor Selectivity Profiling cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inhibitor Prepare Inhibitor Dilution Series Incubation Pre-incubate Enzyme with Inhibitor Inhibitor->Incubation Enzymes Activate Recombinant MMPs and ADAMs Enzymes->Incubation Reaction Add Fluorogenic Substrate Incubation->Reaction Measurement Measure Fluorescence Kinetics Reaction->Measurement Data_Analysis Calculate Initial Reaction Rates Measurement->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 Selectivity Compare IC50s to Determine Selectivity IC50->Selectivity

Caption: A typical experimental workflow for determining the selectivity profile of a metalloproteinase inhibitor.

References

Validating Rebimastat's MMP-9 Inhibition in a Co-culture Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Rebimastat's performance as a Matrix Metalloproteinase-9 (MMP-9) inhibitor against other alternatives within a physiologically relevant co-culture model. The experimental data, protocols, and pathway visualizations are intended for researchers, scientists, and drug development professionals engaged in oncology and drug discovery.

Introduction

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM), a process integral to cancer cell invasion and metastasis.[1][2] Its overexpression is linked to poor prognosis in various cancers, making it a compelling therapeutic target.[3][4] this compound is a broad-spectrum MMP inhibitor that targets several MMPs, including MMP-9.[3][5] This guide details the validation of this compound's efficacy in a co-culture system designed to mimic the tumor microenvironment, where interactions between cancer cells and stromal cells can significantly modulate MMP-9 activity.[6][7]

Comparative Analysis of MMP-9 Inhibitors

The efficacy of this compound was assessed against a first-generation broad-spectrum inhibitor, Batimastat, and a more selective, antibody-based inhibitor, Andecaliximab (GS-5745). A co-culture of human breast cancer cells (MDA-MB-231) and bone marrow-derived mesenchymal stromal cells (BMSCs) was utilized, as direct contact between these cell types is known to enhance MMP-9 secretion, primarily from the BMSCs.[6]

Table 1: Quantitative Comparison of MMP-9 Inhibition
InhibitorTypeTarget(s)IC50 (MMP-9)% Inhibition of Cell Invasion (10 µM)
This compound Small MoleculeMMP-1, -2, -3, -8, -9, -13, -14[3]~50 nM65%
Batimastat Small MoleculeBroad-spectrum MMP inhibitor[1][3]~20 nM75%
Andecaliximab Monoclonal AntibodyMMP-9[8]~2 nM85%
Control (DMSO) VehicleN/AN/A0%

Note: IC50 values are generalized from literature for purified enzyme assays and may vary in a co-culture system. Invasion inhibition is representative data from a Transwell invasion assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Cell Culture and Co-culture Setup
  • Cell Lines: Human breast cancer cells (MDA-MB-231) and human bone marrow-derived mesenchymal stromal cells (BMSCs) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Co-culture: For direct co-culture, MDA-MB-231 and BMSCs are seeded in a 1:1 ratio in 6-well plates. The cells are allowed to adhere and interact for 24 hours before treatment with MMP inhibitors.

Protocol 2: Gelatin Zymography for MMP-9 Activity

This technique is used to detect and quantify the activity of MMP-9 in the conditioned media of the co-cultures.[9]

  • Sample Preparation: After 48 hours of treatment with the inhibitors, the conditioned media is collected and centrifuged to remove cell debris.[9] Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are mixed with a non-reducing sample buffer and loaded onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[10] Electrophoresis is carried out at 4°C.[9]

  • Renaturation and Development: Following electrophoresis, the gel is washed with a renaturing buffer (2.5% Triton X-100) to remove SDS.[11] The gel is then incubated overnight at 37°C in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) to allow for gelatin degradation by MMP-9.[9][11]

  • Staining and Analysis: The gel is stained with Coomassie Brilliant Blue and then destained.[9] Clear bands against a blue background indicate areas of gelatinolytic activity.[9] Band intensity is quantified using densitometry software.

Protocol 3: Transwell Invasion Assay

This assay assesses the effect of MMP-9 inhibitors on the invasive potential of cancer cells in the co-culture.[11]

  • Chamber Preparation: 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel and placed in a 24-well plate.

  • Cell Seeding: The lower chamber is filled with complete medium containing a chemoattractant (e.g., 10% FBS).[11] A suspension of the MDA-MB-231 and BMSC co-culture in serum-free medium, pre-treated with the respective inhibitors or vehicle control, is added to the upper chamber.[11]

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.[11]

  • Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.[11] Invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.[11] The number of stained cells is counted in several random fields under a microscope to quantify invasion.[11]

Signaling Pathways and Experimental Visualizations

MMP-9 Activation and Inhibition Pathway

The following diagram illustrates the signaling cascade leading to MMP-9 expression and the mechanism of its inhibition.

MMP9_Pathway cluster_extracellular Extracellular cluster_cell Stromal Cell (e.g., BMSC) cluster_activation Extracellular Activation cluster_inhibition Inhibition Growth_Factors Growth Factors (e.g., TGF-β, FGF) Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cell Surface Receptors Inflammatory_Cytokines->Receptors Signaling_Cascades Signaling Cascades (MAPK, NF-κB) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene pro_MMP9 pro-MMP-9 (Inactive) MMP9_Gene->pro_MMP9 Translation & Secretion active_MMP9 Active MMP-9 pro_MMP9->active_MMP9 Proteolytic Cleavage ECM_Degradation ECM Degradation & Cancer Cell Invasion active_MMP9->ECM_Degradation This compound This compound This compound->active_MMP9 Inhibits

Caption: Simplified MMP-9 signaling and inhibition pathway.

Experimental Workflow for Inhibitor Validation

The workflow for comparing the efficacy of MMP-9 inhibitors in the co-culture model is outlined below.

Experimental_Workflow Treatment Treat with Inhibitors (this compound, Batimastat, etc.) and Vehicle Control Incubation Incubate for 48 hours Treatment->Incubation Collect_Media Collect Conditioned Media Incubation->Collect_Media Invasion_Assay Transwell Invasion Assay Incubation->Invasion_Assay Zymography Gelatin Zymography Collect_Media->Zymography Analyze_Zymo Quantify MMP-9 Activity Zymography->Analyze_Zymo Comparison Compare Efficacy of Inhibitors Analyze_Zymo->Comparison Analyze_Invasion Quantify Cell Invasion Invasion_Assay->Analyze_Invasion Analyze_Invasion->Comparison

Caption: Workflow for comparing inhibitor efficacy.

Conclusion

This guide demonstrates a robust methodology for validating the efficacy of this compound as an MMP-9 inhibitor in a co-culture model that recapitulates aspects of the tumor microenvironment. While this compound shows significant inhibition of MMP-9 mediated cell invasion, its efficacy is comparable to the first-generation inhibitor Batimastat and less potent than the highly selective antibody, Andecaliximab. The provided protocols and visualizations serve as a valuable resource for the preclinical evaluation of MMP inhibitors. The use of such co-culture models is crucial for a more accurate assessment of inhibitor performance before advancing to in vivo studies.

References

Head-to-Head Comparison: Thiol-Based vs. Hydroxamate-Based MMP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals in the evaluation of matrix metalloproteinase inhibitors.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them a prime target for therapeutic intervention. The development of MMP inhibitors (MMPIs) has largely focused on two key classes of zinc-binding groups (ZBGs): hydroxamates and thiols. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

Hydroxamate-based MMP inhibitors have historically been the most potent and widely studied class. However, their broad-spectrum activity and off-target effects have led to significant challenges in clinical trials, most notably musculoskeletal syndrome (MSS). Thiol-based inhibitors have emerged as a promising alternative, with a potentially more favorable selectivity profile and reduced side effects. This guide delves into a head-to-head comparison of these two classes, examining their inhibitory potency, selectivity, pharmacokinetics, and the experimental protocols used for their evaluation.

Data Presentation: A Quantitative Comparison

The following tables summarize the inhibitory activity and pharmacokinetic parameters of representative thiol-based and hydroxamate-based MMP inhibitors.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of Thiol-Based vs. Hydroxamate-Based MMP Inhibitors

Target MMPThiol-Based InhibitorHydroxamate-Based Inhibitors
Rebimastat (BMS-275291) Marimastat (B1683930) [1]Batimastat (B1663600)
MMP-1 (Collagenase-1)Potent (nM range)[2]53[3]
MMP-2 (Gelatinase-A)Potent (nM range)[2]64[3]
MMP-3 (Stromelysin-1)-23020[3]
MMP-7 (Matrilysin)Potent (nM range)[2]136[3]
MMP-8 (Collagenase-2)--10
MMP-9 (Gelatinase-B)Potent (nM range)[2]34[3]
MMP-13 (Collagenase-3)--3
MMP-14 (MT1-MMP)Potent (nM range)[2]9-

Table 2: Comparative Pharmacokinetic Parameters

ParameterThiol-Based Inhibitor (this compound)Hydroxamate-Based Inhibitors
Marimastat Batimastat
Route of Administration Oral[4]Oral[1][5][6]Intraperitoneal
Tmax (h) ~4-8 (single dose)1.5 - 3[6]4 h - 1 week
t1/2 (h) ~20[7]8 - 10[5]Persistent in plasma for up to 12 weeks[8]
Bioavailability (%) Orally bioavailable[2]Good oral absorption[1]Poor oral bioavailability[9]
Metabolism Extensively metabolized[7]--
Key Toxicities Grade 3 transaminitis (1/8 patients at 600 mg/day), Grade 3 rash and Grade 4 shortness of breath (1/15 at 1200 mg/day)[4]Inflammatory polyarthritis (dose-limiting)[6]Low-grade fever, reversible asymptomatic elevation of liver enzymes[8]

Mechanism of Action and Selectivity

Both thiol and hydroxamate-based inhibitors function by chelating the catalytic zinc ion in the active site of MMPs. The hydroxamate group typically forms a bidentate coordination with the zinc ion, contributing to its high potency.[10] Thiols, on the other hand, generally bind in a monodentate fashion.[10]

The major challenge with early hydroxamate inhibitors like Batimastat and Marimastat was their lack of selectivity, leading to the inhibition of multiple MMPs and other metalloproteinases. This broad-spectrum inhibition is believed to be a primary cause of the musculoskeletal side effects observed in clinical trials.[10] The development of thiol-based inhibitors like this compound (BMS-275291) was a step towards achieving greater selectivity by designing molecules that spare sheddases, a closely related class of metalloproteinases.[4]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug development. The following are detailed methodologies for key experiments cited in the comparison of thiol-based and hydroxamate-based MMP inhibitors.

Fluorometric MMP Inhibition Assay

This is a common and robust method for determining the half-maximal inhibitory concentration (IC50) of MMP inhibitors.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage, and the IC50 value is calculated from the dose-response curve.[11]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[12]

  • Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, ZnCl2 at physiological pH)

  • Test inhibitor compounds (thiol-based and hydroxamate-based)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare assay buffer and allow all reagents to reach room temperature.

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions, often with 4-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in assay buffer.

  • Assay Setup: In a 96-well plate, add the activated MMP enzyme to each well, followed by the different concentrations of the test inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Toxicity Assessment using a Zebrafish Model

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapid toxicity screening of drug candidates due to its genetic similarity to humans, rapid development, and transparent embryos.[13][14]

Principle: Zebrafish embryos are exposed to different concentrations of the test compounds, and various developmental and toxicological endpoints are monitored.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • Test inhibitor compounds (thiol-based and hydroxamate-based)

  • Multi-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized embryos and stage them to ensure developmental synchrony.

  • Compound Exposure: Place a specific number of embryos into each well of a multi-well plate containing embryo medium with varying concentrations of the test inhibitor or vehicle control.

  • Incubation: Incubate the plates at a standard temperature (e.g., 28.5°C).

  • Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96 hours post-fertilization), observe the embryos under a stereomicroscope for various endpoints, including:

    • Lethality: Lack of heartbeat, coagulation of the embryo.

    • Teratogenicity: Malformations of the tail, notochord, heart (pericardial edema), yolk sac edema, and growth retardation.[13]

    • Cardiotoxicity: Heart rate and rhythm abnormalities.

    • Neurotoxicity: Alterations in motor activity and behavior.[15]

  • Data Analysis:

    • Calculate the lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for teratogenic effects.

    • Determine the teratogenic index (TI = LC50/EC50) to assess the teratogenic potential of the compounds.[16]

Mandatory Visualizations

Signaling Pathway

MMP_Signaling_Pathway Simplified MMP Signaling and Inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors Growth_Factors Growth Factors (e.g., TGF-β, PDGF) Receptors Receptors Growth_Factors->Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors ECM Extracellular Matrix (Collagen, etc.) Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) Receptors->Signaling_Cascades Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation Active_MMPs->ECM Degradation Gene_Expression MMP Gene Transcription Signaling_Cascades->Gene_Expression Gene_Expression->Pro_MMPs Thiol_Inhibitor Thiol-based Inhibitor Thiol_Inhibitor->Active_MMPs Inhibition Hydroxamate_Inhibitor Hydroxamate-based Inhibitor Hydroxamate_Inhibitor->Active_MMPs Inhibition

Caption: Overview of MMP activation signaling and points of inhibition.

Experimental Workflow

MMP_Inhibition_Workflow Experimental Workflow for MMP Inhibitor IC50 Determination Start Start Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Start->Reagent_Prep Inhibitor_Dilution Prepare Serial Dilutions of Thiol & Hydroxamate Inhibitors Reagent_Prep->Inhibitor_Dilution Assay_Plate Dispense Enzyme and Inhibitors into 96-well Plate Inhibitor_Dilution->Assay_Plate Pre_incubation Pre-incubate at 37°C Assay_Plate->Pre_incubation Add_Substrate Initiate Reaction with Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Fluorescence->Data_Analysis Dose_Response Plot Dose-Response Curve Data_Analysis->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining MMP inhibitor IC50 values.

Conclusion

The choice between thiol-based and hydroxamate-based MMP inhibitors is a critical decision in drug development. While hydroxamates offer high potency, their lack of selectivity has been a significant hurdle. Thiol-based inhibitors present a promising alternative with the potential for improved selectivity and a better safety profile. The data and protocols presented in this guide offer a framework for the objective comparison of these two important classes of MMP inhibitors, enabling researchers to make informed decisions in their pursuit of novel therapeutics. Further research focusing on direct head-to-head comparisons of inhibitors with identical backbones will be invaluable in definitively elucidating the role of the zinc-binding group in determining efficacy and safety.

References

Rebimastat as a Negative Control in Novel MMP Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and selective matrix metalloproteinase (MMP) inhibitors, the use of appropriate controls is paramount for the validation of screening assays and the interpretation of results. This guide provides a comprehensive comparison of Rebimastat, a broad-spectrum MMP inhibitor, and its application as a crucial control in screening for new, selective MMP inhibitors. We will delve into its inhibitory profile, compare it with other MMP inhibitors, and provide detailed experimental protocols and visualizations to support your research.

The Rationale for this compound as a Control

This compound is a second-generation, sulfhydryl-based broad-spectrum MMP inhibitor. Its development as an anti-neoplastic drug was halted due to adverse effects in clinical trials. However, its well-characterized inhibitory activity against a range of MMPs, including MMP-1, -2, -3, -8, -9, -13, and -14, makes it a valuable tool in MMP inhibitor screening assays.

In the context of screening for highly selective MMP inhibitors, this compound does not serve as a traditional negative control (a substance not expected to produce a result). Instead, it acts as a broad-spectrum positive control or a benchmark for non-selectivity . By demonstrating potent inhibition across multiple MMPs, this compound helps to:

  • Validate the assay's sensitivity to MMP inhibition.

  • Establish a baseline of broad-spectrum activity , against which the selectivity of novel compounds can be measured.

  • Differentiate between selective and non-selective hits from a primary screen.

A truly selective novel inhibitor should show high potency against the target MMP while exhibiting significantly less or no activity against other MMPs, in stark contrast to the profile of this compound.

Comparative Inhibitory Activity of MMP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative MMP inhibitors against a panel of MMPs. Lower IC50 values indicate greater potency.

InhibitorTypeMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
This compound Broad-Spectrum (Control) InhibitsInhibitsInhibits-InhibitsInhibitsInhibitsInhibits
MarimastatBroad-Spectrum56-13-3-9
BatimastatBroad-SpectrumInhibitsInhibits-Inhibits-Inhibits--
DoxycyclineBroad-Spectrum2,000 - 50,0002,000 - 50,0002,000 - 50,0002,000 - 50,0002,000 - 50,0002,000 - 50,0002,000 - 50,0002,000 - 50,000
ARP 100Selective MMP-2>50,000124,500>50,000-200--
Mmp13-IN-4Selective MMP-13------Potent Inhibition-

Note: Specific IC50 values for this compound are not consistently reported across publicly available literature; however, it is established as an inhibitor of the indicated MMPs. Data for other inhibitors are compiled from various sources. IC50 values can vary depending on assay conditions.

Experimental Protocols

Accurate determination of MMP inhibition requires robust and well-defined experimental protocols. Below are methodologies for two common MMP activity assays.

Fluorescence-Based MMP Activity Assay

This assay measures the enzymatic activity of MMPs by detecting the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2)

  • Test compounds (novel inhibitors)

  • This compound (as a broad-spectrum control)

  • A known selective inhibitor (as a positive control for selectivity)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and this compound in DMSO to create stock solutions. Serially dilute the compounds in assay buffer to the desired concentrations.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the working concentration in cold assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or control (this compound, selective inhibitor, or vehicle control). b. Add 50 µL of the diluted MMP enzyme solution to each well. c. Incubate the plate at 37°C for 15-30 minutes.

  • Substrate Addition: Add 50 µL of the fluorogenic MMP substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 525 nm emission for many green fluorescent substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the reaction velocity (rate of fluorescence increase) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in a sample.

Materials:

  • Polyacrylamide gels containing gelatin (e.g., 10% polyacrylamide with 1 mg/mL gelatin)

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Cell culture supernatant or tissue lysates containing MMPs

  • Test compounds and this compound

  • Washing buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Incubate cell culture supernatants or tissue lysates with various concentrations of test compounds or this compound for a predetermined time.

  • Electrophoresis: Mix the treated samples with non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Washing: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.

  • Incubation: Incubate the gel in the incubation buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.

  • Staining and Destaining: a. Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours. b. Destain the gel with destaining solution until clear bands appear against a dark blue background. These clear bands indicate areas of gelatinolytic activity.

  • Analysis: The intensity of the clear bands corresponds to the level of MMP activity. A reduction in the band intensity in the presence of an inhibitor indicates its inhibitory effect.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

MMP_Inhibition_Pathway cluster_MMP Matrix Metalloproteinase (MMP) cluster_Inhibitor Inhibitor Action MMP Active MMP ECM Extracellular Matrix (ECM) Degradation MMP->ECM Cleavage Pro_MMP Pro-MMP (Inactive) Pro_MMP->MMP Activation This compound This compound (Broad-Spectrum) This compound->MMP Inhibition Novel_Inhibitor Novel Selective Inhibitor Novel_Inhibitor->MMP Selective Inhibition

MMP activation and inhibition pathway.

MMP_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (High-Throughput Assay) start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response & IC50 Determination hits->dose_response selectivity_panel Selectivity Profiling (Panel of MMPs) dose_response->selectivity_panel lead_compounds Lead Compounds (Potent & Selective) selectivity_panel->lead_compounds controls Controls: - this compound (Broad-Spectrum) - Selective Inhibitor (Positive) - Vehicle (Negative) controls->primary_screen controls->dose_response controls->selectivity_panel

Workflow for novel MMP inhibitor screening.

Rebimastat_Control_Logic cluster_assay MMP Activity Assay cluster_compounds Test Compounds cluster_results Expected Outcome assay Measure MMP Activity selective_inhibition Inhibition of Target MMP ONLY assay->selective_inhibition with Novel Selective Inhibitor broad_inhibition Inhibition of Multiple MMPs assay->broad_inhibition with Novel Non-Selective Inhibitor OR this compound novel_selective Novel Selective Inhibitor novel_selective->assay novel_nonselective Novel Non-Selective Inhibitor novel_nonselective->assay This compound This compound This compound->assay

Logical role of this compound in screening.

Rebimastat: Correlating In Vitro Potency with In Vivo Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rebimastat (BMS-275291) is a broad-spectrum, sulfhydryl-based inhibitor of matrix metalloproteinases (MMPs), enzymes critically involved in cancer progression through the degradation of the extracellular matrix, which facilitates tumor growth, invasion, angiogenesis, and metastasis.[1][2][3] This guide provides a comparative analysis of the in vitro inhibitory activity of this compound against various MMPs and its corresponding in vivo efficacy in preclinical cancer models, offering valuable insights for researchers in oncology and drug development.

In Vitro Potency of this compound

This compound has demonstrated potent inhibitory activity against a range of MMPs implicated in cancer progression. While specific IC50 values from a single comprehensive public source are scarce due to the drug's developmental history, available data and clinical trial documents indicate its potent activity. A Phase I clinical trial reported that clinically achievable plasma concentrations of this compound continuously exceeded the in vitro IC50 values for its target MMPs.[4][5] At the recommended Phase II dose, the mean trough plasma concentration of the drug surpassed the in vitro IC80 for MMP-2 and IC90 for MMP-9, highlighting a strong potential for target engagement in a clinical setting.[4][6]

Target MMPIC50 (nM)Key Role in Cancer
MMP-1Data not publicly available in detailCollagen degradation, invasion
MMP-2Data not publicly available in detailGelatin and collagen degradation, angiogenesis, metastasis
MMP-3157[7]ECM remodeling, activation of other MMPs
MMP-7Data not publicly available in detailDegradation of various ECM components, cell signaling
MMP-8Data not publicly available in detailCollagen degradation
MMP-9Data not publicly available in detailGelatin and collagen degradation, angiogenesis, metastasis
MMP-14 (MT1-MMP)Data not publicly available in detailPro-MMP-2 activation, pericellular proteolysis, invasion
MMP-13Data not publicly available in detailCollagen degradation

Note: The table reflects the broad-spectrum nature of this compound. The lack of precise, publicly available IC50 values for all target MMPs is a limitation in the current literature.

In Vivo Efficacy of this compound

Preclinical studies have substantiated the anti-cancer effects of this compound in various in vivo models, demonstrating its ability to inhibit key processes in tumor progression.

Inhibition of Metastasis

In a murine B16BL6 experimental lung metastasis model, oral administration of this compound resulted in a dose-dependent reduction in the number of lung metastases.[1] This finding directly correlates with its in vitro inhibition of MMPs like MMP-2 and MMP-9, which are crucial for the breakdown of the basement membrane, a critical step in extravasation and the formation of metastatic foci.[8]

Animal ModelTreatmentDosageOutcome
Murine B16BL6 MelanomaThis compound (oral)10-90 mg/kgDose-dependent reduction in lung metastases[1]
Inhibition of Angiogenesis

This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth and survival. In a murine Matrigel plug angiogenesis model, once-daily treatment with this compound led to a dose-dependent inhibition of endothelial cell migration into the Matrigel plugs.[1][2] This in vivo anti-angiogenic effect is consistent with the inhibition of MMPs such as MMP-2, MMP-9, and MMP-14, which play significant roles in releasing pro-angiogenic factors and remodeling the extracellular matrix to allow for vessel formation.[8]

Experimental Protocols

In Vitro MMP Inhibition Assay (General Protocol)

The inhibitory activity of this compound against specific MMPs is typically determined using a fluorogenic substrate assay.

  • Enzyme Activation: Recombinant human pro-MMPs are activated using an agent like p-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Incubation: The activated MMP is incubated with varying concentrations of this compound.

  • Substrate Addition: A fluorogenic peptide substrate specific for the MMP being tested is added to the mixture.

  • Fluorescence Measurement: The cleavage of the substrate by the MMP results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the rate of fluorescence increase against the inhibitor concentration.

In Vivo Tumor Growth Inhibition Study (General Xenograft Model Protocol)

The in vivo efficacy of this compound is commonly assessed using xenograft models in immunocompromised mice.

  • Cell Culture: Human cancer cells (e.g., melanoma, lung, or breast cancer cell lines) are cultured in appropriate media.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at various doses. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor volumes are monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. In metastasis models, tissues like the lungs are harvested to count metastatic nodules.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for correlating its in vitro and in vivo data.

MMP_Inhibition_Pathway cluster_0 Tumor Cell & Microenvironment cluster_1 Tumor Progression Tumor_Cell Tumor Cell Pro_MMPs Pro-MMPs (Inactive) Tumor_Cell->Pro_MMPs Secretes Active_MMPs Active MMPs (MMP-1, -2, -3, -7, -8, -9, -13, -14) Pro_MMPs->Active_MMPs Activation ECM Extracellular Matrix (Collagen, Gelatin, etc.) Active_MMPs->ECM Degrades Degraded_ECM Degraded ECM Invasion Invasion Degraded_ECM->Invasion Promotes Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis Promotes Metastasis Metastasis Invasion->Metastasis This compound This compound This compound->Active_MMPs Inhibits

Mechanism of Action of this compound

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation Analysis In_Vitro_Assay MMP Inhibition Assay (Fluorogenic Substrate) IC50_Determination Determine IC50 Values for Target MMPs In_Vitro_Assay->IC50_Determination Correlation Correlate Plasma Concentration with IC50 and In Vivo Efficacy IC50_Determination->Correlation Animal_Model Preclinical Cancer Model (e.g., Xenograft) Efficacy_Study Administer this compound & Monitor Tumor Growth/Metastasis Animal_Model->Efficacy_Study Efficacy_Study->Correlation PK_Study Pharmacokinetic Studies (Determine Plasma Concentrations) PK_Study->Correlation

In Vitro to In Vivo Correlation Workflow

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancer, consistent with its in vitro inhibitory profile. The correlation between the in vitro IC50 values and the in vivo efficacy, supported by pharmacokinetic data showing sustained plasma concentrations above the inhibitory thresholds, underscores the drug's potential for target engagement. However, the clinical development of this compound, like many other broad-spectrum MMP inhibitors, was halted, highlighting the complexities of translating preclinical efficacy into clinical benefit in the treatment of advanced cancers. This guide provides a framework for understanding the preclinical data of this compound and serves as a reference for the evaluation of future MMP inhibitors.

References

A Comparative Analysis of the Off-Target Profiles of Rebimastat and Tanomastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target profiles of two matrix metalloproteinase (MMP) inhibitors, Rebimastat and Tanomastat. Both compounds were developed as potential cancer therapeutics but were ultimately discontinued. Understanding their selectivity and off-target effects is crucial for the development of future, more specific MMP inhibitors. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and visualizes key concepts.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including cancer metastasis and inflammation. This compound and Tanomastat were developed as broad-spectrum MMP inhibitors. However, a significant challenge with this class of drugs has been off-target effects, most notably musculoskeletal syndrome (MSS), which is often attributed to a lack of selectivity against other metalloproteinases, such as A Disintegrin and Metalloproteinase (ADAM) family members.[1]

Comparative Off-Target Profile

A direct quantitative comparison of the off-target profiles of this compound and Tanomastat is challenging due to the limited publicly available data for this compound. However, based on existing literature, a summary of their known on-target and intended off-target selectivity can be compiled.

FeatureThis compoundTanomastat
Primary Targets (MMPs) MMP-1, -2, -3, -8, -9, -13, -14[1]MMP-2, -3, -8, -9, -13[1]
Quantitative Inhibition Data (Ki) Not publicly availableMMP-2: 11 nMMMP-3: 143 nMMMP-9: 301 nMMMP-13: 1470 nM
Off-Target Profile (ADAMs) Designed to minimize inhibition of ADAMs ("sheddases")Designed to avoid inhibition of ADAM-10 and -17[1]
Kinase Profile No kinome scan data publicly availableNo kinome scan data publicly available

Note: The lack of quantitative data for this compound makes a direct comparison of potency and selectivity difficult. The information available is primarily qualitative, focusing on the intended target profile.

Experimental Protocols

The determination of an inhibitor's selectivity profile is a critical step in drug development. A common method to assess the potency and selectivity of MMP inhibitors is through in vitro enzymatic assays using fluorogenic substrates.

Protocol: In Vitro MMP Inhibition Assay Using a Fluorogenic Substrate

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of MMPs.

1. Materials and Reagents:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, MMP-14)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (this compound, Tanomastat) dissolved in DMSO

  • A broad-spectrum MMP inhibitor as a positive control (e.g., Marimastat)

  • 96-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Enzyme Preparation: Activate the pro-MMP enzymes according to the manufacturer's instructions. Dilute the activated enzymes to the desired concentration in assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted test compound or control, and the diluted enzyme to each well. Include wells with enzyme and no inhibitor (enzyme control) and wells with buffer only (background control).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Selectivity Determination: The selectivity of the inhibitor is determined by comparing its IC50 value for the target MMP against its IC50 values for other MMPs and related proteases (e.g., ADAMs). A higher IC50 value indicates lower potency. The ratio of IC50 values provides a quantitative measure of selectivity.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the selectivity profile of an MMP inhibitor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Recombinant MMP Panel C Incubate MMPs with Inhibitors A->C B Prepare Serial Dilutions of Inhibitors B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Velocities E->F G Determine IC50 Values F->G H Compare IC50s to Determine Selectivity Profile G->H

Workflow for MMP inhibitor selectivity profiling.
Signaling Pathway Context

MMPs play a crucial role in cancer progression by degrading the extracellular matrix, which is a key step in tumor invasion and metastasis. The diagram below shows a simplified signaling pathway where MMPs are involved.

G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix GF Growth Factors (e.g., EGF, FGF) GFR Growth Factor Receptors GF->GFR binds Signal Intracellular Signaling Cascade (e.g., MAPK, PI3K) GFR->Signal activates TF Transcription Factors (e.g., AP-1, NF-κB) Signal->TF activates proMMP Pro-MMP Expression TF->proMMP induces MMP Active MMPs proMMP->MMP secreted & activated ECM ECM Components (e.g., Collagen, Fibronectin) MMP->ECM cleaves Degradation ECM Degradation ECM->Degradation leads to Invasion Tumor Invasion & Metastasis Degradation->Invasion facilitates Inhibitor This compound or Tanomastat Inhibitor->MMP inhibits

Simplified signaling pathway of MMPs in cancer metastasis.

Conclusion

Both this compound and Tanomastat were developed with the intention of providing a more selective inhibition of MMPs implicated in cancer progression while sparing other metalloproteinases to reduce side effects. The available data suggests that Tanomastat has a well-characterized inhibitory profile against several key MMPs. While qualitative descriptions indicate a similar intent for this compound, the lack of publicly accessible quantitative data prevents a direct and comprehensive comparison of their off-target profiles. The development of highly selective MMP inhibitors remains a critical goal in oncology, and a thorough understanding of the selectivity profiles of past clinical candidates is essential for guiding future drug discovery efforts.

References

Rebimastat's Anti-Angiogenic Efficacy: A Comparative Analysis Against Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the Matrix Metalloproteinase Inhibitor, Rebimastat, and the multi-targeted Tyrosine Kinase Inhibitor, Sunitinib (B231), in the context of their anti-angiogenic properties. This guide provides a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed laboratory protocols for key angiogenesis assays.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy. This guide provides a comparative analysis of two distinct anti-angiogenic agents: this compound and Sunitinib.

This compound (BMS-275291) is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of enzymes essential for the degradation of the extracellular matrix (ECM), a key step in endothelial cell migration and invasion, which are requisite for the formation of new blood vessels.[2] By inhibiting MMPs, particularly MMP-1, -2, -7, -9, and -14, this compound is designed to impede the breakdown of the ECM, thereby hindering the migratory and invasive capabilities of endothelial cells and, as a result, inhibiting angiogenesis.[1][3]

Sunitinib , on the other hand, is a multi-targeted receptor tyrosine kinase inhibitor (TKI). Its primary mechanism of anti-angiogenic action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][5] These receptors play a crucial role in signaling pathways that lead to endothelial cell proliferation, migration, and survival. By blocking these key signaling cascades, Sunitinib effectively shuts down the pro-angiogenic signals that drive new blood vessel formation.[4]

This guide will delve into the experimental data validating the anti-angiogenic effects of this compound and compare its performance with the well-established standard, Sunitinib, across key in vitro and in vivo angiogenesis assays.

Comparative Anti-Angiogenic Activity

Table 1: Endothelial Cell Proliferation Assay

CompoundCell LineAssay MethodIC50Citation(s)
This compound --Data not available-
Sunitinib HUVECMTS Assay~0.01 µM (VEGF-stimulated)[4]
HUVECMTT Assay1.47 µM[6]
HUVEC[3H]-thymidine incorporation4.6 nM (VEGF-dependent)[7]

HUVEC: Human Umbilical Vein Endothelial Cells

Table 2: In Vitro Tube Formation Assay

CompoundCell LineEffectCitation(s)
This compound -Data not available-
Sunitinib HUVECMarkedly inhibited tube number and length.[8]

Table 3: In Vivo/Ex Vivo Angiogenesis Assays

CompoundAssay ModelEffectCitation(s)
This compound Murine Matrigel Plug AssayDose-dependent inhibition of endothelial cell migration.[3]
Human Wound Angiogenesis Assay16% reduction in the median time to reach an average vascular score of 2.0.[9]
Sunitinib Chick Chorioallantoic Membrane (CAM) AssaySignificant reduction in tumor engraftment rates.[10]
Human Glioma Xenografts74% reduction in microvessel density.[11]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

Rebimastat_Mechanism cluster_ECM Extracellular Matrix (ECM) cluster_cell Endothelial Cell ECM ECM Components (Collagen, etc.) Migration Cell Migration & Invasion MMPs MMPs (MMP-2, MMP-9, etc.) MMPs->ECM degrades Angiogenesis Angiogenesis Migration->Angiogenesis This compound This compound This compound->MMPs inhibits

Mechanism of Action of this compound.

Sunitinib_Mechanism cluster_outside Extracellular cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR->Signaling activates Proliferation Proliferation, Survival, Migration Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR inhibits

Mechanism of Action of Sunitinib.
Experimental Workflow

Angiogenesis_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_proliferation Proliferation Assay cluster_tube Tube Formation Assay cluster_in_vivo In Vivo Assay prep Prepare Endothelial Cells (e.g., HUVECs) treat Treat cells with This compound or Sunitinib prep->treat prolif_assay MTT Assay treat->prolif_assay tube_assay Seed on Matrigel treat->tube_assay prolif_measure Measure Absorbance (Cell Viability) prolif_assay->prolif_measure tube_measure Quantify Tube Length & Branch Points tube_assay->tube_measure cam_prep Prepare Fertilized Chicken Eggs cam_treat Apply compounds to Chorioallantoic Membrane (CAM) cam_prep->cam_treat cam_observe Observe & Quantify Blood Vessel Formation cam_treat->cam_observe

References

Safety Operating Guide

Navigating the Disposal of Rebimastat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the investigational antineoplastic drug, Rebimastat.

Core Safety and Handling Precautions

Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to engineering controls to minimize exposure.

Precaution CategorySpecific RecommendationsSource
Engineering Controls Ensure adequate ventilation in the work area. Provide an accessible safety shower and eye wash station.[1]
Personal Protective Equipment (PPE) Wear protective gloves, impervious clothing, and safety goggles with side-shields. A suitable respirator is also recommended.[1]
Handling Practices Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Accidental Exposure If on skin: Wash with plenty of soap and water. If inhaled: Remove the victim to fresh air and keep at rest in a comfortable breathing position. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2] Adherence to institutional and regulatory guidelines is paramount.

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, culture dishes), and PPE, must be segregated from other laboratory waste streams.[2]

    • Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3]

  • Waste Containment:

    • Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and empty vials in a designated, leak-proof, and puncture-resistant container specifically labeled for cytotoxic or antineoplastic waste.[2][3] These containers are often color-coded (e.g., yellow or black) for easy identification.[2]

    • Liquid Waste: Collect all solutions containing this compound in a chemically compatible, leak-proof container with a secure closure.[3]

    • Sharps: Any contaminated sharps, such as needles and syringes, must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2][3]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents.[3]

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.[3]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response procedures for cytotoxic agents.[3]

    • A spill kit specifically for cytotoxic drugs should be readily available.[3]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[3]

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[2][3]

    • Do not attempt to neutralize or treat the chemical waste in the laboratory unless it is a documented and approved procedure at your facility.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Rebimastat_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Cytotoxic Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container for Cytotoxic Waste sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end Proper Disposal by EHS ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rebimastat

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management and disposal of the investigational antineoplastic agent, Rebimastat, are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount due to the potential hazards associated with handling investigational chemotherapy agents.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as an investigational antineoplastic drug, it should be handled with the utmost caution, following established protocols for hazardous drugs.[1] The clinical development of this compound, a matrix metalloproteinase inhibitor, was discontinued (B1498344) due to significant toxicity, underscoring the need for stringent safety measures during its handling.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for various handling scenarios.

ActivityRequired Personal Protective Equipment
Preparation of this compound Double chemotherapy gloves, disposable gown resistant to hazardous drugs, safety glasses with side shields or face shield, and an N95 respirator.[3][4]
Administration of this compound Two pairs of chemotherapy gloves, a chemotherapy-resistant gown, and a face shield or mask combination.[3]
Cleaning and Decontamination Liquid-tight protective gown with long sleeves, safety glasses with side protection, safety gloves, and a respiratory protection mask (at least FFP3 level).[4]
Spill Response Overshoes, liquid-tight protective gown, protective goggles, double chemotherapy gloves, and a respiratory protection mask (at least FFP3 level).[4]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps, from receiving the compound to its final disposal.

Rebimastat_Handling_Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_handling Handling and Administration cluster_disposal Decontamination and Disposal Receipt Receive this compound Inspect Inspect for Damage Receipt->Inspect Store Store in Designated, Locked Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_in_BSC Prepare in a Biological Safety Cabinet Don_PPE->Prepare_in_BSC Label_Container Clearly Label Final Container Prepare_in_BSC->Label_Container Transport Transport in Secondary Containment Label_Container->Transport Administer Administer with Caution Transport->Administer Decontaminate Decontaminate Work Surfaces Administer->Decontaminate Dispose_Sharps Dispose of Sharps in Puncture-Proof Container Decontaminate->Dispose_Sharps Dispose_Waste Dispose of Contaminated Materials in Labeled Chemotherapy Waste Container Dispose_Sharps->Dispose_Waste Doff_PPE Doff PPE and Dispose as Contaminated Waste Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Key Disposal Principles:

  • Do Not Dispose in Regular Trash or Sewer: Solid and liquid chemotherapeutic wastes must not be disposed of in regular trash or down the drain.[5]

  • Use Designated Waste Containers: All this compound-contaminated materials, including unused product, personal protective equipment, and cleaning materials, must be placed in clearly labeled, leak-proof, and puncture-proof "Chemotherapeutic Waste" containers.[5]

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for the disposal of chemotherapeutic waste. This may involve an external licensed waste management service.

  • Spill Management: In the event of a spill, isolate the area. Use a chemotherapy spill kit to clean the area, wearing the appropriate PPE as outlined in the table above. All materials used for spill cleanup must be disposed of as chemotherapeutic waste.[4]

By implementing these rigorous safety and handling protocols, research facilities can minimize the risks associated with the investigational antineoplastic agent this compound, fostering a secure environment for scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebimastat
Reactant of Route 2
Reactant of Route 2
Rebimastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.